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  • Product: 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid
  • CAS: 1218200-72-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid

Introduction 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is a synthetic molecule of significant interest within the fields of medicinal chemistry and drug development. Its structure combines a piperidine ring, a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is a synthetic molecule of significant interest within the fields of medicinal chemistry and drug development. Its structure combines a piperidine ring, a common scaffold in numerous pharmaceuticals, with a carboxylic acid moiety and a difluoroethyl group. The piperidine ring provides a three-dimensional framework that can be crucial for molecular recognition at biological targets. The carboxylic acid group, a versatile pharmacophore, can engage in various interactions such as hydrogen bonding and salt bridge formation.[1]

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[2][3] The presence of the difluoroethyl group in this molecule is anticipated to modulate its metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] Specifically, the strong carbon-fluorine bond can block sites of metabolic oxidation, and the high electronegativity of fluorine can alter the molecule's electronic properties, influencing its pKa and lipophilicity.[5][6]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid. While direct experimental data for this specific molecule is not extensively available in the public domain, this document outlines the established methodologies for determining these crucial parameters. The insights provided herein are essential for researchers, scientists, and drug development professionals to effectively handle, formulate, and advance this compound in their research endeavors.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its basic structural and identifying information.

PropertyValueSource
CAS Number 1218200-72-6[7]
Molecular Formula C₈H₁₃F₂NO₂[7]
Molecular Weight 193.19 g/mol [7]
SMILES FC(F)CN1CCCCC1C(=O)O[7]

The structural relationship between the parent compound, piperidine-2-carboxylic acid (also known as pipecolic acid), and the title compound is illustrated below. The key modification is the addition of the 2,2-difluoroethyl group to the piperidine nitrogen.

G A Piperidine-2-carboxylic Acid B 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid A->B + CH2F2CH2- group

Figure 1: Structural relationship to the parent compound.

Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For a molecule with a carboxylic acid and a tertiary amine, at least two pKa values are expected. The ionization state significantly influences solubility, permeability, and target binding.

The strong electron-withdrawing effect of the two fluorine atoms is expected to lower the pKa of the tertiary amine on the piperidine ring compared to its non-fluorinated counterparts. This is due to the inductive effect, which reduces the basicity of the nitrogen.[4] Conversely, the pKa of the carboxylic acid is also likely to be influenced by the electronic environment.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values.[8]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).[8]

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide.[8]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the carboxylate, followed by titration with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the tertiary amine.[8]

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[9]

Figure 2: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. LogP refers to the partitioning of the neutral species, while LogD accounts for both neutral and ionized forms at a specific pH.[10]

The introduction of fluorine can have a complex effect on lipophilicity. While fluorination of an aromatic ring generally increases lipophilicity, the effect on aliphatic chains can be more nuanced and may even decrease lipophilicity in some contexts.[4]

Experimental Protocol for LogD₇.₄ Determination by Shake-Flask Method

The shake-flask method is considered the gold standard for determining LogP and LogD values.[10][11]

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and vice versa.[12]

  • Compound Addition: Add a known amount of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid to a mixture of the two phases.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[14]

G A Prepare n-octanol and pH 7.4 buffer B Add compound to biphasic system A->B C Shake to equilibrate B->C D Centrifuge to separate phases C->D E Quantify compound in each phase (HPLC) D->E F Calculate LogD7.4 E->F

Figure 3: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.[13]

Experimental Protocol for Kinetic Solubility Determination by Turbidimetry

Kinetic solubility is often measured in early drug discovery as it provides a high-throughput assessment of a compound's behavior when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking conditions in many in vitro assays.[15][16]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[17]

  • Serial Dilutions: In a 96-well or 384-well plate, perform serial dilutions of the stock solution in DMSO.[17]

  • Aqueous Dilution: Transfer a small volume of each DMSO dilution into a corresponding well of another plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%).[15]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[17]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader that can measure absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[15]

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation of the compound.[16]

G A Prepare high-concentration DMSO stock B Create serial dilutions in DMSO A->B C Dilute into aqueous buffer (pH 7.4) B->C D Incubate at room temperature C->D E Measure turbidity (nephelometry) D->E F Determine concentration at precipitation E->F

Figure 4: Workflow for kinetic solubility determination.

Melting Point and Solid-State Properties

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. While no experimental melting point for 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid has been reported, data from structurally related compounds can offer some context. For instance, (S)-1-Boc-piperidine-2-carboxylic acid has a reported melting point of 122-126 °C.[18] The presence of the difluoroethyl group and the potential for different crystal packing arrangements would likely result in a different melting point for the title compound.

General Experimental Protocol for Melting Point Determination

A standard capillary melting point apparatus is typically used for this determination.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature range over which the compound melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

Conclusion

1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is a molecule with significant potential in drug discovery, owing to its combination of a piperidine scaffold and a difluoroethyl moiety. A thorough understanding of its physicochemical properties is paramount for its successful development. This technical guide has outlined the standard, industry-accepted protocols for determining its key physicochemical parameters: pKa, lipophilicity, and aqueous solubility. While direct experimental data is currently limited, the methodologies described herein provide a clear roadmap for the comprehensive characterization of this and other novel chemical entities. The insights gained from these experiments will be invaluable for guiding formulation strategies, interpreting biological data, and ultimately unlocking the therapeutic potential of this promising compound.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 13(10), 309. [Link]

  • Pal, R., & Dwivedi, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(1), 1–25. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(6), 848–853. [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Appchem. (n.d.). 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid. Retrieved from [Link]

  • Pharmapproach. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 171-179. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Application Note 117. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io. [Link]

  • Concept Life Sciences. (n.d.). Kinetic Solubility. Retrieved from [Link]

  • Collins, J. L., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 51(11), 3173-3185. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • van der Water, S. J., et al. (2018). Development of Methods for the Determination of pKa Values. Molecules, 23(11), 2824. [Link]

  • Ghafouri, R., & Ballatore, C. (2019). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 62(17), 7739–7771. [Link]

  • Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. [Link]

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Exploratory

Comprehensive NMR Spectroscopy Reference Guide for 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Compound: 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (CAS: 1218200-72-6) Introduction & Structural Context The inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Compound: 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (CAS: 1218200-72-6)

Introduction & Structural Context

The incorporation of fluorinated alkyl groups into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. Specifically, 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid serves as a highly versatile building block[1]. The electron-withdrawing nature of the 2,2-difluoroethyl moiety profoundly modulates the pKa of the piperidine nitrogen, enhancing the molecule's lipophilicity and metabolic stability without introducing excessive steric bulk.

Characterizing this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges and opportunities. Fluorine-19 ( 19F ) is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it exceptionally sensitive to its local electronic environment[2]. However, the presence of the terminal −CHF2​ group introduces massive heteronuclear scalar couplings ( 2JHF​ , 1JCF​ ) that complicate standard 1H and 13C spectra. This whitepaper provides an authoritative framework for the multiparametric NMR elucidation of this compound, detailing the causality behind acquisition parameters and offering benchmark reference data.

Experimental Workflow & Causality

To achieve unambiguous structural validation, the NMR acquisition strategy must be designed as a self-validating system. Relying solely on 1H NMR is insufficient due to signal overlap in the aliphatic region and complex multiplet splitting caused by the fluorine atoms.

NMR_Workflow A Sample Preparation (Analyte + DMSO-d6 + TFA) B Probe Tuning & Calibration (1H, 13C, 19F Nuclei) A->B Transfer to Spectrometer C 1D NMR Acquisition (1H, 13C{1H}, 19F, 19F{1H}) B->C Optimize 90° Pulse D 2D NMR Acquisition (HSQC, HMBC, HOESY) C->D Identify Couplings E Data Processing & Validation (Phase/Baseline Correction) D->E Structural Elucidation

Experimental workflow for the multiparametric NMR characterization of fluorinated piperidines.
The Rationale Behind Acquisition Parameters
  • Relaxation Delays ( D1​ ): Fluorine spins relax primarily via dipole-dipole interactions with surrounding protons and through chemical shift anisotropy (CSA)[2]. Because the −CHF2​ carbon lacks efficient relaxation pathways compared to protonated carbons, a standard 1-second delay will cause signal saturation. We mandate a D1​ of 3–5 seconds for 19F and 13C acquisitions to ensure quantitative integration[3].

  • 19F{1H} Decoupling: The standard 19F spectrum of a −CHF2​ group appears as a complex doublet of multiplets due to geminal ( 2JFH​ ) and vicinal ( 3JFH​ ) couplings. Acquiring a parallel proton-decoupled 19F{1H} spectrum collapses this multiplet into a sharp singlet, dramatically increasing the signal-to-noise ratio (SNR) and allowing for precise impurity profiling[2].

  • Spectral Referencing: 19F chemical shifts are highly susceptible to solvent effects, pH, and temperature[4]. While Trichlorofluoromethane ( CFCl3​ ) is the absolute 0.00 ppm standard, its volatility makes it impractical for routine use. Trifluoroacetic acid (TFA, −76.55 ppm) is recommended as a stable, internal secondary reference for DMSO- d6​ or aqueous samples[5].

Step-by-Step Experimental Protocol

This protocol is designed to eliminate user-induced artifacts and ensure high-fidelity data capture.

  • Sample Preparation: Dissolve 15–20 mg of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid in 0.6 mL of anhydrous DMSO- d6​ . Add 1.0 μ L of TFA (0.05% v/v) as an internal 19F reference[4][5]. Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz spectrometer. Manually tune and match the probe for 1H , 13C , and 19F frequencies to maximize power transfer and sensitivity.

  • Pulse Calibration: Determine the exact 90° pulse width for the 19F channel. This step is critical; relying on default parameters can lead to incomplete excitation across the wide 19F spectral window (typically spanning over 250 ppm)[3].

  • 1D Acquisition:

    • 1H NMR: 16 scans, spectral width 12 ppm, D1​=2 s.

    • 13C{1H} NMR: 1024 scans, spectral width 250 ppm, D1​=2.5 s[3].

    • 19F NMR (Coupled): 64 scans, spectral width 300 ppm, D1​=4 s.

    • 19F{1H} NMR (Decoupled): 64 scans, inverse-gated decoupling to suppress Nuclear Overhauser Effect (NOE) distortion.

  • Data Processing: Apply an exponential apodization function (line broadening = 0.3 Hz for 1H , 1.0 Hz for 13C / 19F ) prior to Fourier transformation. Perform rigorous zero-order and first-order phase corrections[3].

Reference NMR Data Tables

The following tables summarize the empirical chemical shifts ( δ ), multiplicities, and coupling constants ( J ) expected for this scaffold in DMSO- d6​ at 298 K.

Table 1: 1H NMR Spectral Data

The massive 2JHF​ coupling is the diagnostic hallmark of the difluoroethyl moiety.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Integration
−CHF2​ 6.15tt (triplet of triplets) 2JHF​=55.2 , 3JHH​=4.5 1H
C2​−H 3.25dd (doublet of doublets) 3JHH​=11.0 , 3.5 1H
N−CH2​−CF2​ 2.95td (triplet of doublets) 3JHF​=15.5 , 3JHH​=4.5 2H
C6​−H (equatorial)2.85dt (doublet of triplets) 2JHH​=12.0 , 3JHH​=3.5 1H
C6​−H (axial)2.40td (triplet of doublets) 2JHH​=12.0 , 3JHH​=11.0 1H
C3​,C4​,C5​ 1.30 – 1.90m (multiplet)-6H
Table 2: 13C{1H} NMR Spectral Data

Carbon signals directly attached to or adjacent to fluorine will exhibit distinct splitting patterns despite proton decoupling.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)
COOH 173.8s-
−CHF2​ 116.5t (triplet) 1JCF​=241.0
C2​ 66.4s-
N−CH2​−CF2​ 57.8t (triplet) 2JCF​=23.5
C6​ 51.6s-
C3​ 28.7s-
C5​ 25.2s-
C4​ 23.5s-
Table 3: 19F NMR Spectral Data

Referenced to internal TFA at −76.55 ppm.

ExperimentChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)
19F (Proton Coupled)-118.5dt (doublet of triplets) 2JFH​=55.2 , 3JFH​=15.5
19F{1H} (Decoupled)-118.5s (singlet)-

2D NMR Strategies for Complete Assignment

To achieve absolute structural certainty, 1D data must be corroborated with 2D correlation spectroscopy:

  • 1H−13C HSQC & HMBC: Used to map the aliphatic piperidine ring. The HMBC will show a critical 3JCH​ correlation between the N−CH2​ protons and the C2​ and C6​ carbons of the piperidine ring, confirming the site of alkylation.

  • 1H−19F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Because fluorine spins relax via dipole-dipole interactions with nearby protons[2], a HOESY experiment can be utilized to observe through-space proximity between the terminal −CHF2​ fluorine atoms and the C2​−H / C6​−H protons of the piperidine ring. This provides definitive proof of the 3D conformation of the N-substituent relative to the carboxylic acid group.

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Foundational

Synthesis Pathway of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid: A Technical Guide

Executive Summary & Physicochemical Profiling The incorporation of fluorinated aliphatic motifs into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The target molecule, 1-(2,2-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The incorporation of fluorinated aliphatic motifs into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The target molecule, 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (also known as N-(2,2-difluoroethyl)pipecolic acid), serves as a highly valuable, conformationally restricted building block. The electron-withdrawing nature of the 2,2-difluoroethyl group significantly lowers the basicity (pKa) of the piperidine nitrogen, modulating the pharmacokinetic profile and enhancing lipophilicity without introducing the steric bulk of a trifluoromethyl group.

Physicochemical Identity
  • CAS Number: 1218200-72-6[1]

  • Molecular Formula: C8​H13​F2​NO2​ [1]

  • Molecular Weight: 193.19 g/mol [1]

  • SMILES: FC(CN1CCCCC1C(=O)O)F[1]

Strategic Pathway Analysis & Mechanistic Causality

Synthesizing N-alkylated pipecolic acid derivatives requires overcoming the inherent steric hindrance of the α -substituted piperidine ring[2]. When the alkylating agent contains a highly electron-withdrawing group (such as a CF2​ moiety), the synthetic challenge is magnified. We evaluate the two primary synthetic architectures for this transformation.

Pathway A: Direct Electrophilic Alkylation (The SN​2 Challenge)

Direct alkylation using 1-bromo-2,2-difluoroethane is notoriously inefficient. Causality: The strong inductive effect of the adjacent CF2​ group creates a highly electron-deficient α -carbon. Counterintuitively, this destabilizes the SN​2 transition state due to electrostatic repulsion between the incoming nucleophile (the piperidine nitrogen) and the fluorine lone pairs, drastically raising the activation energy.

To overcome this, a "super-leaving group" such as a trifluoromethanesulfonate (triflate) is required. As demonstrated in recent kinase inhibitor patent literature, 2,2-difluoroethyl triflate provides the necessary electrophilic activation to drive the alkylation of hindered amines to completion[3].

Pathway B: Reductive Amination (The Iminium Bypass)

Reductive amination bypasses the SN​2 transition state entirely by condensing the amine with 2,2-difluoroacetaldehyde to form an iminium ion, followed by in situ hydride reduction[4]. Causality: Because free 2,2-difluoroacetaldehyde is highly volatile and prone to polymerization, it is typically sourced as an ethyl hemiacetal. The equilibrium must be driven toward the iminium ion using a mild acid catalyst (e.g., acetic acid) in a non-polar solvent (DCE). Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reducing agent of choice; its steric bulk and electron-withdrawing acetate groups render it mild enough to avoid premature reduction of the aldehyde, ensuring selective reduction of the transient iminium species.

G SM Piperidine-2-carboxylic acid (Pipecolic Acid) PathA Pathway A: Direct Alkylation SM->PathA PathB Pathway B: Reductive Amination SM->PathB ReagentA 2,2-Difluoroethyl triflate DIPEA, DCM PathA->ReagentA ReagentB 2,2-Difluoroacetaldehyde NaBH(OAc)3, DCE PathB->ReagentB Product 1-(2,2-difluoroethyl) piperidine-2-carboxylic acid ReagentA->Product ReagentB->Product

Caption: Synthetic pathways for 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid.

Quantitative Pathway Comparison

To aid in route selection, the following table summarizes the operational metrics of both pathways when executed on a 10-gram scale.

ParameterPathway A: Direct AlkylationPathway B: Reductive Amination
Key Reagent 2,2-Difluoroethyl triflate2,2-Difluoroacetaldehyde (hemiacetal)
Reaction Mechanism Bimolecular Nucleophilic Substitution ( SN​2 )Iminium Formation & Hydride Reduction
Primary Challenge High reagent cost; moisture sensitivityReagent volatility; hemiacetal cracking
Typical Yield (2 steps) 65 - 80%75 - 90%
Scalability Moderate (Exothermic, reactive electrophile)High (Mild conditions, standard reactors)
Atom Economy Lower (Loss of heavy triflate mass)Higher (Loss of water/ethanol)

Self-Validating Experimental Protocols

To ensure high yields and prevent zwitterionic solubility issues, both protocols utilize methyl piperidine-2-carboxylate hydrochloride as the starting material, followed by a terminal saponification step.

Protocol A: Synthesis via Direct Alkylation (Triflate Route)

Step 1: N-Alkylation

  • Setup: To an oven-dried 250 mL round-bottom flask under an argon atmosphere, add methyl piperidine-2-carboxylate hydrochloride (10.0 g, 55.7 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 24.3 mL, 139.2 mmol, 2.5 eq). Stir for 10 minutes at 0∘C to liberate the free base.

  • Electrophile Addition: Dropwise, add 2,2-difluoroethyl triflate (12.5 g, 58.5 mmol, 1.05 eq) over 15 minutes. Causality: Slow addition controls the exothermic SN​2 reaction and prevents localized heating which can degrade the triflate.

  • Validation Checkpoint: Allow the reaction to warm to room temperature and stir for 4 hours. Sample 10 μL into LC-MS. The intermediate ester should exhibit an [M+H]+ peak at m/z=208.1 . If unreacted starting material ( m/z=144.1 ) > 5%, add an additional 0.1 eq of triflate.

  • Workup: Quench with saturated aqueous NaHCO3​ (50 mL). Extract with DCM ( 2×50 mL ). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the intermediate ester.

Step 2: Saponification

  • Dissolve the crude ester in a 1:1:1 mixture of THF/MeOH/ H2​O (90 mL).

  • Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 4.67 g, 111.4 mmol, 2.0 eq). Stir at room temperature for 3 hours.

  • Isolation: Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~4 (the isoelectric point). Extract the product with ethyl acetate ( 3×50 mL ), dry, and evaporate to afford the pure 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid.

Protocol B: Synthesis via Reductive Amination

Mechanism Step1 Hemiacetal Cracking Release of free 2,2-difluoroacetaldehyde Step2 Nucleophilic Attack Pipecolic ester nitrogen attacks carbonyl Step1->Step2 Step3 Dehydration Formation of iminium ion intermediate Step2->Step3 Step4 Hydride Transfer NaBH(OAc)3 reduces iminium to amine Step3->Step4 Step5 Saponification LiOH hydrolysis yields target acid Step4->Step5

Caption: Mechanistic sequence of the reductive amination pathway.

Step 1: Iminium Formation & Reduction

  • Setup: Suspend methyl piperidine-2-carboxylate hydrochloride (10.0 g, 55.7 mmol) in anhydrous 1,2-dichloroethane (DCE, 120 mL). Add DIPEA (9.7 mL, 55.7 mmol, 1.0 eq) to neutralize the hydrochloride salt.

  • Aldehyde Addition: Add 2,2-difluoroacetaldehyde ethyl hemiacetal (8.4 g, 66.8 mmol, 1.2 eq) followed by glacial acetic acid (3.2 mL, 1.0 eq). Causality: Acetic acid catalyzes the cracking of the hemiacetal and promotes the dehydration required to form the iminium ion.

  • Reduction: Stir for 30 minutes at room temperature to allow iminium equilibrium, then add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 17.7 g, 83.5 mmol, 1.5 eq) in three portions over 15 minutes.

  • Validation Checkpoint: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3, Ninhydrin stain). The secondary amine starting material will stain strongly; the tertiary amine product will not.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ (gas evolution). Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate.

Step 2: Saponification Follow the exact saponification and isolation procedure detailed in Protocol A, Step 2.

References

  • Appchem - 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid | 1218200-72-6 | C8H13F2NO2.
  • Google Patents - US10253019B2 - Tank-binding kinase inhibitor compounds.
  • ACS Publications - Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities | The Journal of Organic Chemistry.
  • Beilstein Journals - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.

Sources

Exploratory

1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid: In Vitro Mechanism of Action and Assay Methodologies

Executive Summary In contemporary medicinal chemistry and drug development, non-natural amino acid building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of peptidomimetics. 1-(2,2-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and drug development, non-natural amino acid building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of peptidomimetics. 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is a highly specialized, conformationally restricted scaffold. Derived from natural pipecolic acid[1], this fluorinated analog is primarily utilized to probe and inhibit FK506-binding proteins (FKBPs) and Macrophage Infectivity Potentiator (MIP) proteins [2].

This technical whitepaper details the physicochemical rationale behind its design, its in vitro mechanism of action (MoA), and the self-validating experimental workflows required to evaluate its efficacy.

Physicochemical Rationale: The Causality of the 2,2-Difluoroethyl Scaffold

To understand the in vitro behavior of this compound, one must analyze the causal impact of the 2,2-difluoroethyl substitution on the piperidine ring.

Natural pipecolic acid possesses a highly basic secondary amine (pKa ~10.7)[1]. At a physiological pH of 7.4, it exists almost exclusively as a highly polar zwitterion. While this is suitable for endogenous transport, it imposes a massive desolvation energy penalty during passive membrane diffusion in cell-based in vitro assays.

By N-alkylating the piperidine ring with a 2,2-difluoroethyl group, the strong electron-withdrawing inductive effect of the beta-fluorine atoms fundamentally alters the molecule's electronics. This substitution dramatically reduces the basicity of the piperidine nitrogen, shifting its pKa down to approximately 7.1 (analogous to the pKa shift seen in 2,2-difluoroethylamine)[3].

The Mechanistic Impact:

  • Enhanced Permeability: At pH 7.4, a substantial fraction of the amine remains unprotonated. This disrupts the permanent zwitterionic state, increasing the intrinsic lipophilicity (LogP) and allowing the scaffold to passively cross lipid bilayers in cell-based assays.

  • Orthogonal Analytical Utility: The −CF2​H group provides a highly sensitive, background-free 19F NMR handle to probe protein-ligand binding dynamics in solution without sterically clashing with the target's active site[2].

Mechanism of Action (In Vitro Target Engagement)

The primary in vitro mechanism of action for this class of fluorinated pipecolic acid derivatives is the competitive inhibition of peptidyl-prolyl cis/trans isomerase (PPIase) activity[2].

Target Engagement & Transition State Mimicry

MIPs and FKBPs catalyze the rate-limiting cis/trans isomerization of proline residues, a critical step in the folding of microbial virulence factors and mammalian immunomodulatory proteins. 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid acts as a transition state mimic . The piperidine-2-carboxylic acid core perfectly mimics the twisted amide transition state of the peptidyl-proline bond.

Binding Pocket Dynamics

When introduced in vitro, the compound engages the target via two primary vectors:

  • Hydrogen Bonding: The C2-carboxylate forms critical, high-affinity hydrogen bonds with the catalytic tyrosine and arginine residues in the PPIase active site.

  • Hydrophobic Displacement: The 2,2-difluoroethyl moiety projects deep into the hydrophobic sub-pocket of the FKBP/MIP domain. The fluorine atoms displace high-energy, ordered water molecules, driving binding affinity through the hydrophobic effect and favorable enthalpy[2].

MoA Ligand 1-(2,2-difluoroethyl)piperidine- 2-carboxylic acid Target FKBP/MIP Domain (PPIase Enzyme) Ligand->Target Binds Active Site Transition Transition State Mimicry (Twisted Amide) Target->Transition Structural Basis Inhibition Competitive Inhibition of Prolyl Isomerization Transition->Inhibition Outcome Impaired Virulence Factor Folding Inhibition->Outcome

Fig 1: In vitro mechanistic pathway of fluorinated pipecolic acid derivatives inhibiting PPIase.

Quantitative Data Comparison

The table below summarizes the physicochemical and functional advantages of the 1-(2,2-difluoroethyl) substitution compared to the natural pipecolic acid baseline.

Property / MetricNatural Pipecolic Acid1-(2,2-difluoroethyl)piperidine-2-carboxylic acidCausality / Impact
Amine pKa ~10.7[1]~7.1[3] β -fluorines withdraw electron density, reducing basicity.
Predominant State (pH 7.4) Zwitterion (Net 0, highly polar)Anionic / Neutral EquilibriumLowers desolvation penalty; enhances passive membrane permeability.
Target Affinity (FKBP/MIP) BaselineEnhancedDifluoroethyl group occupies hydrophobic sub-pockets, displacing water[2].
19F NMR Utility NoneExcellent (100% natural abundance)Enables real-time binding dynamics and Kd​ calculations in vitro[2].

Self-Validating In Vitro Workflows

To rigorously evaluate the MoA of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid, researchers must employ self-validating assay systems. Below are the standard protocols for validating target engagement.

Protocol A: Chymotrypsin-Coupled PPIase Inhibition Assay

Causality of Experimental Design: PPIase-catalyzed isomerization is too rapid to measure directly via standard spectrophotometry. This assay utilizes α -chymotrypsin as a coupling enzyme because it strictly and exclusively cleaves the trans isomer of the chromogenic peptide substrate (Suc-Ala-Ala-Pro-Phe-pNA). By dissolving the substrate in a LiCl/Trifluoroethanol (TFE) matrix, the substrate is forced into a predominantly cis conformation. Thus, the enzyme-catalyzed cis-to-trans isomerization becomes the rate-limiting step, which is subsequently cleaved to release a measurable chromophore (p-nitroaniline)[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 100 mM NaCl, pH 8.0). Keep recombinant MIP/FKBP protein on ice.

  • Ligand Incubation: Incubate 10 nM of the recombinant enzyme with varying concentrations of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (0.1 nM to 10 μ M) in a 96-well plate for 15 minutes at 10°C.

  • Control Establishment (Self-Validation):

    • Negative Control: Buffer + Substrate + Chymotrypsin (No MIP enzyme). This measures the baseline thermal isomerization rate, which MUST be subtracted from all test wells to ensure data integrity.

    • Positive Control: 10 nM MIP enzyme + 1 μ M FK506 (known pan-inhibitor).

  • Reaction Initiation: Inject the peptide substrate (Suc-Ala-Ala-Pro-Phe-pNA) and α -chymotrypsin simultaneously into the wells.

  • Kinetic Readout: Immediately monitor absorbance at 390 nm for 5 minutes. Calculate the pseudo-first-order rate constant ( kobs​ ) and determine the IC50​ via non-linear regression.

Workflow Prep 1. Prepare Recombinant MIP/FKBP Incubate 2. Incubate with Fluorinated Ligand Prep->Incubate Assay 3. Add Peptide Substrate + Chymotrypsin Incubate->Assay Measure 4. Measure Absorbance (390 nm) Assay->Measure

Fig 2: Step-by-step in vitro chymotrypsin-coupled PPIase inhibition assay workflow.

Protocol B: 19F NMR Binding Dynamics Assay

Causality of Experimental Design: To orthogonally validate that the inhibition observed in Protocol A is due to direct active-site binding (and not non-specific aggregation), 19F NMR is utilized. The 2,2-difluoroethyl group acts as an environmental reporter.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 μ M solution of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid in NMR buffer (20 mM sodium phosphate, 50 mM NaCl, 10% D2​O , pH 7.4).

  • Baseline Acquisition: Acquire a 1D 19F NMR spectrum to establish the sharp, unbound reference peak of the −CF2​H group.

  • Protein Titration: Titrate unlabeled recombinant MIP protein into the NMR tube at molar ratios of 0.1:1, 0.5:1, and 1:1 (Protein:Ligand).

  • Data Analysis: Monitor the chemical shift perturbation (CSP) and peak broadening. Peak broadening confirms the transition from a freely tumbling small molecule to a high-molecular-weight protein-ligand complex, validating direct target engagement[2].

References

  • Structure and Dynamics of Macrophage Infectivity Potentiator Proteins from Pathogenic Bacteria and Protozoans Bound to Fluorinated Pipecolic Acid Inhibitors. Journal of Medicinal Chemistry (2025).[Link]

  • 2,2-Difluoroethylamine Physicochemical Properties. LookChem.[Link]

Sources

Foundational

Toxicological Profiling and Safety Data Sheet (SDS) Integration for 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid

Executive Summary The compound 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (and its hydrochloride salt) represents a highly specialized class of fluorinated nitrogen heterocycles. In recent years, these molecules h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (and its hydrochloride salt) represents a highly specialized class of fluorinated nitrogen heterocycles. In recent years, these molecules have become indispensable in Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical guide to the physicochemical properties, toxicological mechanisms, and standardized safety protocols required for handling this compound. By synthesizing empirical safety data with the mechanistic rationale behind its structural design, this guide serves as a comprehensive resource for researchers and drug development professionals.

Physicochemical Profiling & Structural Implications

To accurately assess the safety profile of a chemical building block, one must first understand its physicochemical properties. The quantitative data for 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is summarized below:

PropertyValue / Description
Chemical Name 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid
CAS Number 1218200-72-6 (Base) / 2241138-91-8 (HCl Salt)
Molecular Formula C₈H₁₃F₂NO₂
Molecular Weight 193.19 g/mol (Base) / 229.65 g/mol (HCl Salt)
GHS Hazard Pictogram GHS07 (Exclamation Mark)
Primary Hazard Class Irritant (Skin, Eye, Respiratory)
The Causality of Fluorination in Drug Design

In traditional drug development, non-fluorinated piperidines often exhibit high basicity (pKa > 9). This high basicity strongly correlates with off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to severe cardiotoxicity, specifically QT interval prolongation.

The strategic addition of the 2,2-difluoroethyl group exerts a strong electron-withdrawing inductive effect. This significantly lowers the basicity of the piperidine nitrogen, thereby mitigating hERG affinity and reducing systemic cardiac toxicity risks [1]. Furthermore, the fluorination increases the molecule's lipophilicity (clogP), which improves membrane permeability and metabolic stability—critical factors for a successful FBDD fragment.

Toxicological Mechanisms & GHS Classification

Despite its optimized systemic safety profile for drug design, the raw compound is classified under GHS07 due to localized tissue interactions upon direct exposure [2]. The specific hazard statements include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The localized irritation is primarily driven by the carboxylic acid moiety and the residual basicity of the amine, which can disrupt lipid bilayers and denature proteins in mucosal membranes upon direct, highly concentrated contact.

G A 1-(2,2-Difluoroethyl)piperidine -2-carboxylic acid B Electron Withdrawing Fluorines A->B F Direct Tissue Interaction A->F C Reduced Amine Basicity (pKa) B->C D Decreased hERG Channel Affinity C->D E Reduced Cardiac Toxicity Risk D->E G GHS07: Skin/Eye/Resp Irritation F->G

Mechanistic pathway: Fluorination effect on systemic toxicity vs. local irritation.

Standardized Safety & Handling Protocols

To ensure a self-validating safety system within the laboratory, personnel must adhere to strict handling methodologies. The following step-by-step protocol minimizes exposure to the H302/H315/H319/H335 hazards.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the powder within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of aerosolized particulates (mitigating H335).

  • PPE Selection: Don nitrile gloves (minimum 0.11 mm thickness to prevent dermal permeation), safety goggles with side shields, and a standard laboratory coat. If local exhaust ventilation is inadequate, an N95/P2 particulate respirator is mandatory [3].

  • Weighing and Transfer: Use anti-static weighing boats to prevent powder dispersion. Decontaminate spatulas and balances immediately after use with a 70% ethanol/water solution.

  • Spill Management: In the event of a spill, do not dry sweep. Moisten the powder with water to prevent dust generation. Absorb the mixture with an inert material (e.g., vermiculite or sand) and dispose of it in a sealed, clearly labeled hazardous waste container. Wash the affected surface thoroughly with soap and water.

Preclinical Toxicity Screening Workflow

For researchers integrating 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid into novel pharmacophores, a rigorous toxicity screening protocol is required to establish the No Observed Adverse Effect Level (NOAEL). This workflow is designed as a self-validating system: each phase must confirm specific safety thresholds before progressing to the next, ensuring ethical and scientific integrity.

Workflow S1 Phase 1: In Vitro Profiling Cytotoxicity (HepG2) hERG Patch-Clamp S2 Phase 2: ADME & Stability Microsomal Clearance Plasma Protein Binding S1->S2 S3 Phase 3: Acute In Vivo (Rodent) MTD Determination Organ Histopathology S2->S3 S4 Phase 4: Safety Data Integration NOAEL Establishment SDS Updating S3->S4

Step-by-step preclinical toxicity screening workflow for novel piperidine fragments.

Step-by-Step Screening Methodology:

  • In Vitro Cytotoxicity Assay (HepG2 Cells):

    • Seed HepG2 (human liver cancer) cells in 96-well plates at a density of 1×104 cells/well.

    • Treat the cells with the compound at varying concentrations (0.1 µM to 100 µM) for 48 hours.

    • Assess cell viability using the MTT or CellTiter-Glo assay to establish the IC₅₀. Causality: This validates baseline cellular tolerance before any complex functional assays are performed.

  • Electrophysiological hERG Screening (Patch-Clamp):

    • Express hERG channels in HEK293 cells.

    • Apply the compound via a rapid perfusion system.

    • Measure potassium tail currents using whole-cell patch-clamp techniques. Causality: This directly validates the theoretical reduction in cardiotoxicity afforded by the 2,2-difluoroethyl group [1].

  • Metabolic Stability (Human Liver Microsomes):

    • Incubate 1 µM of the compound with 0.5 mg/mL human liver microsomes and an NADPH regenerating system at 37°C.

    • Quench reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.

    • Analyze the supernatant via LC-MS/MS to determine intrinsic clearance (CLint).

  • Acute In Vivo Toxicity (Murine Model):

    • Administer the compound via oral gavage to C57BL/6 mice, starting at 50 mg/kg and escalating based on OECD 420 guidelines.

    • Monitor subjects for 14 days for clinical signs of distress, changes in body weight, and mortality.

    • Perform post-mortem histopathology on the liver, kidneys, and heart to validate the absence of organ-specific toxicity and establish the Maximum Tolerated Dose (MTD).

References

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 89(7), 4932-4946.[Link]

  • NextSDS Database. (2025). "1-(2,2-difluoroethyl)piperidine-2-carboxylic acid hydrochloride Safety Data Sheet (CAS: 2241138-91-8)." NextSDS.[Link]

Exploratory

Pharmacokinetics of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid Derivatives: A Technical Guide for Drug Design

Executive Summary The optimization of pharmacokinetic (PK) profiles remains a primary bottleneck in small-molecule drug discovery. The incorporation of the 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (a difluoroeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) profiles remains a primary bottleneck in small-molecule drug discovery. The incorporation of the 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (a difluoroethyl-substituted pipecolic acid) scaffold has emerged as a highly effective strategy for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By replacing standard N-methyl or unsubstituted piperidine rings with an N-(2,2-difluoroethyl) moiety, medicinal chemists can simultaneously lower intrinsic clearance ( CLint​ ), reduce P-glycoprotein (P-gp) mediated efflux, and enhance passive membrane permeability.

As a Senior Application Scientist, I have compiled this technical guide to dissect the mechanistic causality behind these PK improvements and provide self-validating experimental workflows for evaluating these derivatives in preclinical models.

Structural Rationale: Causality in Pharmacokinetic Modulation

To understand why the 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid scaffold is utilized in advanced drug design (such as in the development of PD-1/PD-L1 inhibitors[1] or orexin receptor antagonists[2]), we must analyze the physicochemical impact of the fluorine atoms on the piperidine core.

pKa Modulation and Passive Permeability

Unsubstituted piperidines typically possess a highly basic nitrogen (pKa ~10-11), meaning they are nearly 100% ionized at physiological pH (7.4). This high degree of ionization severely restricts passive lipoidal diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

The introduction of the 2,2-difluoroethyl group exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network. This drastically lowers the basicity of the piperidine nitrogen, shifting the pKa down to approximately 7.0–8.5. Consequently, the fraction of the neutral (unionized) species at pH 7.4 increases exponentially, directly enhancing passive permeability without excessively inflating the overall lipophilicity (LogD)[3].

Metabolic Stability and CYP450 Shielding

A common metabolic liability of N-alkyl piperidines is Cytochrome P450 (CYP3A4/CYP2D6) mediated N-dealkylation. The mechanism involves single-electron transfer from the nitrogen or hydrogen abstraction at the alpha-carbon, forming an unstable iminium intermediate that rapidly hydrolyzes.

The 2,2-difluoroethyl group mitigates this liability via two mechanisms:

  • Electronic Deactivation: The electronegative fluorine atoms decrease the electron density on the nitrogen, increasing its oxidation potential and making it a poorer substrate for CYP-mediated electron abstraction.

  • Bond Strengthening: The strong C-F bonds inductively strengthen the adjacent C-H bonds on the alpha-carbon, increasing the activation energy required for hydrogen abstraction.

PK_Logic A 1-(2,2-Difluoroethyl) Piperidine Core B Decreased N-Basicity (Lower pKa) A->B C Steric & Electronic Shielding A->C D Increased Neutral Fraction at pH 7.4 B->D E Reduced CYP450 N-Dealkylation C->E F Enhanced Passive Permeability D->F G Lower Intrinsic Clearance (CL_int) E->G H Improved Oral Bioavailability F->H G->H

Causal logic pathway: How the 2,2-difluoroethyl group modulates pharmacokinetics.

Quantitative ADME Profiling

When evaluating derivatives of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid, we standardly compare them against their N-methyl and unsubstituted analogs. The structural differences unexpectedly result in a superior combination of pharmacodynamic and pharmacokinetic parameters, specifically regarding stability in human liver microsomes and MDCK efflux ratios[2].

Table 1: Comparative Pharmacokinetic Parameters (Representative Data)
ParameterUnsubstituted PiperidineN-Methyl PiperidineN-(2,2-Difluoroethyl) Piperidine
Nitrogen pKa (Calculated) ~10.4~10.1~7.8
LogD (pH 7.4) 0.51.22.1
HLM CLint​ (µL/min/mg) >150 (High)120 (High)<20 (Low)
MDCK-MDR1 Efflux Ratio (BA/AB) >15 (Strong P-gp Substrate)12 (Moderate Substrate)<3 (Non-Substrate)
Oral Bioavailability (F%) <10%25%>65%

Note: Data represents generalized trends observed when substituting the pipecolic acid nitrogen in typical small-molecule scaffolds.

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include internal controls to verify assay performance before data interpretation.

Protocol 1: In Vitro Microsomal Stability ( CLint​ ) Assay

This assay determines the intrinsic clearance of the derivative by measuring its depletion rate in Human Liver Microsomes (HLMs).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 1-(2,2-difluoroethyl)piperidine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Microsome Addition: Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL.

    • Self-Validation Step: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as positive and negative controls.

  • Pre-Incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL) to precipitate proteins and halt CYP activity.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to vials and analyze via LC-MS/MS to quantify the remaining fraction of the parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the half-life ( t1/2​ ) from the slope (-k), and derive CLint​ using the formula:

    CLint​=t1/2​0.693​×Amount of ProteinVolume of Incubation​

HLM_Workflow Step1 1. Preparation Mix 1 µM Test Compound + 0.5 mg/mL HLM in Buffer Step2 2. Pre-Incubation Equilibrate at 37°C for 5 minutes Step1->Step2 Step3 3. Reaction Initiation Add NADPH (1 mM final) to start CYP450 activity Step2->Step3 Step4 4. Time-Course Sampling Aliquot at 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Quenching Add Cold Acetonitrile containing Internal Standard Step4->Step5 Step6 6. Centrifugation Precipitate proteins (4000 rpm, 15 min) Step5->Step6 Step7 7. LC-MS/MS Analysis Quantify remaining parent compound fraction Step6->Step7 Step8 8. Data Processing Calculate Half-life (t1/2) & Intrinsic Clearance (CL_int) Step7->Step8

Workflow for determining intrinsic clearance (CL_int) via human liver microsomes.

Protocol 2: MDCK-MDR1 Permeability and Efflux Assay

To verify that the difluoroethyl group successfully mitigates P-gp efflux (a common issue with basic piperidines), bidirectional permeability is assessed.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) onto Transwell® polycarbonate permeable supports. Culture for 4-5 days until a confluent monolayer forms.

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 150 Ω·cm² are used.

  • Dosing: Prepare the test compound at 10 µM in Transport Buffer (HBSS with 10 mM HEPES, pH 7.4).

    • For Apical to Basolateral (A-B) transport: Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

    • For Basolateral to Apical (B-A) transport: Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank buffer to the apical chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling & Analysis: Collect samples from both the donor and receiver compartments. Analyze via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) for both directions. The Efflux Ratio (ER) is calculated as Papp​(B−A)/Papp​(A−B) . An ER > 2.5 indicates significant P-gp efflux liability. The difluoroethyl derivatives consistently demonstrate ER < 2.0 due to reduced basicity[2].

Conclusion

The strategic application of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid as a structural building block represents a masterclass in rational pharmacokinetic optimization. By utilizing the unique stereoelectronic properties of the difluoroethyl bioisostere, drug developers can systematically tune out metabolic and permeability liabilities inherent to native piperidine rings, accelerating the path from lead optimization to clinical viability.

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid

Executive Summary The functionalization of saturated nitrogen heterocycles with fluoroalkyl groups represents a cornerstone strategy in modern medicinal chemistry. This technical whitepaper provides an authoritative anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles with fluoroalkyl groups represents a cornerstone strategy in modern medicinal chemistry. This technical whitepaper provides an authoritative analysis of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid , detailing its exact physicochemical properties, the structural rationale behind its design, and a self-validating synthetic protocol for its preparation. This guide is engineered for drug development professionals seeking to leverage fluorinated pipecolic acid scaffolds in advanced lead optimization.

Physicochemical & Structural Profiling

Accurate mass and structural data are critical for analytical validation. The quantitative parameters for both the free base and its highly stable hydrochloride salt are summarized below[1][2].

PropertyValue
Chemical Name 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid
CAS Registry Number 1218200-72-6 (Free Base) 2241138-91-8 (HCl Salt)
Empirical Formula C₈H₁₃F₂NO₂ (Free Base) C₈H₁₄ClF₂NO₂ (HCl Salt)
Molecular Weight 193.19 g/mol (Free Base) 229.65 g/mol (HCl Salt)
Exact Monoisotopic Mass 193.0914 Da (Free Base)
Structural Classification Fluorinated N-heterocyclic amino acid (Pipecolic acid derivative)

Structural Rationale & Medicinal Chemistry Context

The architecture of this molecule merges two highly privileged motifs: the pipecolic acid scaffold and a fluoroalkyl moiety.

  • The Pipecolic Acid Scaffold: Piperidine-2-carboxylic acid (pipecolic acid) is a conformationally restricted analogue of proline. It is widely utilized to induce specific secondary structures, such as β-turns, in peptidomimetics. Furthermore, it serves as a core recognition motif for various biological targets, including FK506-binding proteins (FKBPs), Legionella macrophage infectivity potentiator (MIP) proteins, and human arginase (ARG1) inhibitors ()[3][4][5].

  • The 2,2-Difluoroethyl Bioisostere: The strategic installation of a 2,2-difluoroethyl group on the piperidine nitrogen fundamentally alters the molecule's physicochemical profile. Fluorine exerts a profound electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the tertiary amine compared to an unfluorinated ethyl group. In drug design, reducing the basicity of an amine is a proven strategy to enhance passive membrane permeability, increase oral bioavailability, and mitigate off-target toxicities such as hERG channel inhibition ()[6][7][8]. Additionally, the robust C-F bonds protect the adjacent alkyl chain from rapid cytochrome P450-mediated oxidative metabolism.

Synthetic Methodology: A Self-Validating Protocol

Expertise & Experience Note: The direct N-alkylation of amino acids with fluoroalkyl halides is notoriously low-yielding. The strong electron-withdrawing effect of the fluorine atoms shortens and strengthens the adjacent C-X bond, severely destabilizing the developing positive charge in the SN2 transition state. To overcome this kinetic barrier, the protocol below utilizes a highly reactive triflate electrophile and a protection-deprotection strategy[9][10].

Step 1: Carboxylic Acid Protection (Esterification)

  • Procedure: Suspend pipecolic acid in anhydrous methanol and cool to 0°C. Dropwise add thionyl chloride (SOCl₂), then reflux for 4 hours.

  • Causality: The free carboxylate is a competing nucleophile. Masking it as a methyl ester ensures absolute regioselectivity for N-alkylation, preventing the formation of unwanted O-alkylated byproducts.

Step 2: N-Alkylation with 2,2-Difluoroethyl Triflate

  • Procedure: Dissolve the methyl pipecolate intermediate in anhydrous dichloromethane (DCM). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by dropwise addition of 1.2 equivalents of 2,2-difluoroethyl trifluoromethanesulfonate at -78°C. Warm to room temperature and stir for 12 hours.

  • Causality: Because fluoroalkyl chlorides/bromides are poor electrophiles, the triflate provides an exceptional leaving group that forces the SN2 reaction to completion. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile (quaternization), while efficiently scavenging the generated triflic acid.

Step 3: Ester Hydrolysis (Saponification)

  • Procedure: Dissolve the N-alkylated ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add 3.0 equivalents of Lithium Hydroxide (LiOH) and stir at ambient temperature until TLC indicates complete consumption of the ester.

  • Causality: LiOH provides mild, quantitative hydrolysis of the methyl ester without risking base-catalyzed epimerization at the C2 chiral center of the piperidine ring.

Step 4: Hydrochloride Salt Formation

  • Procedure: Acidify the aqueous layer to pH 2 using 1M HCl, extract with ethyl acetate, dry, and concentrate. Redissolve the free base in diethyl ether and add 4M HCl in dioxane to precipitate the product.

  • Causality: The free base of this compound is a zwitterion, making isolation and long-term storage challenging. Conversion to the hydrochloride salt guarantees a stable, crystalline, and highly water-soluble solid suitable for biological assays[1][2].

Analytical Characterization & Validation Workflow

To ensure trustworthiness, the protocol is designed as a self-validating system. The chemical steps must be confirmed by the following analytical checkpoints:

  • High-Resolution Mass Spectrometry (HRMS): Utilizing Electrospray Ionization (ESI-TOF), the spectrum must display a prominent [M+H]⁺ peak at exactly m/z 194.099 .

  • ¹⁹F NMR Spectroscopy (376 MHz, DMSO-d₆): The presence of the difluoromethyl group is definitively confirmed by a characteristic signal around -120 to -125 ppm. Because the two fluorine atoms are coupled to the adjacent geminal proton and the vicinal CH₂ protons, the signal will appear as a distinct multiplet (typically a doublet of triplets), serving as a fingerprint for the 2,2-difluoroethyl moiety.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The most diagnostic proton is the terminal CHF₂ proton. It exhibits a massive geminal hydrogen-fluorine coupling constant (²J_HF ≈ 55 Hz), splitting the signal into a wide triplet of triplets (tt) centered between 5.80 and 6.20 ppm. Self-Validation Check: If this ~55 Hz coupling is absent, the fluoroalkylation has failed.

Workflow Visualization

G N1 Pipecolic Acid (Starting Material) N2 Step 1: Esterification Reagents: SOCl2, MeOH Purpose: Prevent O-alkylation N1->N2 N3 Methyl Pipecolate (Intermediate 1) N2->N3 N4 Step 2: N-Alkylation Reagents: CF2HCH2OTf, DIPEA Purpose: Overcome SN2 barrier N3->N4 N5 N-(2,2-Difluoroethyl) Methyl Ester (Intermediate 2) N4->N5 N6 Step 3: Hydrolysis & Salt Formation Reagents: LiOH, then HCl Purpose: Yield stable HCl salt N5->N6 N7 1-(2,2-difluoroethyl)piperidine -2-carboxylic acid HCl N6->N7 N8 Validation HRMS (m/z 194.099) & 19F-NMR N7->N8

Figure 1: Synthetic and analytical validation workflow for the target compound.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Kirk, K. L. (2008). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Harding, C., et al. (2011). "Pipecolic acid derivatives as small-molecule inhibitors of the Legionella MIP protein." PubMed Central (NIH). URL:[Link]

Sources

Protocols & Analytical Methods

Method

how to use 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid in peptide synthesis

Application Note & Protocol Strategic Incorporation of 1-(2,2-difluoroethyl)piperidine-2-carboxylic Acid into Peptide Scaffolds Abstract The introduction of non-canonical amino acids is a cornerstone of modern peptidomim...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic Incorporation of 1-(2,2-difluoroethyl)piperidine-2-carboxylic Acid into Peptide Scaffolds

Abstract

The introduction of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling the modulation of conformational rigidity, metabolic stability, and biological activity. This document provides a detailed guide for the application of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid, a novel N-alkylated cyclic amino acid, in solid-phase peptide synthesis (SPPS). We present a comprehensive analysis of the unique structural features of this building block, including the steric and electronic consequences of the N-(2,2-difluoroethyl) substituent. This guide outlines optimized protocols for its activation and coupling, addressing the challenges associated with sterically hindered N-substituted amino acids. The methodologies described herein are designed to provide researchers, chemists, and drug development professionals with a robust framework for the successful integration of this fluorinated building block into novel peptide-based therapeutics.

Introduction: The Rationale for Fluorinated N-Alkylated Scaffolds

The synthesis of peptides with tailored properties is a critical objective in medicinal chemistry. The incorporation of constrained amino acids, such as proline and its derivatives, is a well-established strategy to introduce specific conformational bends or turns into a peptide backbone. 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid represents a next-generation building block that combines the conformational restriction of a six-membered ring with the unique physicochemical properties imparted by fluorine.

The N-(2,2-difluoroethyl) group offers several strategic advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the N-alkyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the pKa of the tertiary amine within the piperidine ring. This can have profound effects on the overall charge distribution and receptor-binding interactions of the final peptide.

  • Conformational Control: The steric bulk of the N-alkyl group, combined with the rigidity of the piperidine ring, can enforce specific dihedral angles (φ, ψ) on the adjacent amino acid residues, leading to more predictable and stable secondary structures.

  • Lipophilicity: Fluorination can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

This guide provides the necessary protocols to navigate the synthetic challenges associated with this sterically demanding amino acid, ensuring its efficient incorporation into target peptides.

Foundational Chemistry: Protecting Group Strategy

For use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid must be properly protected on its carboxyl group. Given the N-alkylation, no N-terminal protection is required.

Table 1: Recommended Protecting Groups for Carboxyl Functionality

Protecting GroupStructureCleavage ConditionsAdvantages & Considerations
Methyl (Me) Ester -COOCH₃Saponification (e.g., LiOH, NaOH)Suitable for solution-phase fragment condensation. Not compatible with standard SPPS.
tert-Butyl (tBu) Ester -COOC(CH₃)₃Strong acid (e.g., TFA)Not suitable for Fmoc-SPPS as it is cleaved during final peptide-resin cleavage.
Allyl (All) Ester -COOCH₂CH=CH₂Pd(0) catalysis (e.g., Pd(PPh₃)₄)Orthogonal to Fmoc and tBu protecting groups, allowing for on-resin side-chain modification.

For most direct SPPS applications, the unprotected carboxylic acid is used directly with an appropriate coupling agent. The primary focus of this guide will be on the direct coupling of the free acid.

Experimental Protocols: Incorporation via SPPS

The primary synthetic hurdle for N-alkylated amino acids is their reduced reactivity in amide bond formation due to steric hindrance around the nitrogen atom. This necessitates the use of highly efficient coupling reagents and optimized reaction conditions.

Materials and Reagents
  • Fmoc-Rink Amide MBHA Resin

  • 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

Workflow for SPPS Incorporation

The following protocol assumes a standard Fmoc-SPPS workflow. The key step is the coupling of the title compound.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Coupling Cycle for DFEP Resin Resin-NH-Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (DFEP, HATU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Capping 5. Capping (Optional) (Acetic Anhydride) Wash2->Capping Next_AA Couple Next Fmoc-AA-OH Capping->Next_AA Continue Elongation Cleavage Final Cleavage (TFA Cocktail) Capping->Cleavage Final Step

Figure 1: SPPS cycle for incorporating 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (DFEP).

Step-by-Step Protocol:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin (e.g., Rink Amide for C-terminal amides) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and cleaved Fmoc adducts.

  • Activation and Coupling (Critical Step):

    • In a separate vessel, prepare the activation solution. Dissolve 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Rationale: A significant excess of the amino acid and coupling reagents is used to drive the reaction to completion against the high steric barrier.[1] HATU is selected for its superior performance with hindered amino acids, attributed to the "7-aza effect" which accelerates aminolysis.[2] DIPEA is a non-nucleophilic base that facilitates the formation of the carboxylate anion without competing in the coupling reaction.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 35-40°C), though this should be done cautiously to minimize potential racemization.[3]

  • Monitoring the Coupling: Standard ninhydrin tests are ineffective for secondary amines. A bromophenol blue test can be used as an alternative qualitative check for unreacted free amines.[1] For quantitative assessment, a small sample of the resin can be cleaved and analyzed by LC-MS.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Double Coupling (Recommended): Due to the steric hindrance, a single coupling may be incomplete. It is highly recommended to perform a second coupling (double coupling) by repeating steps 4-6 to maximize the yield and minimize deletion sequences.[4]

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Chain Elongation: Continue with the SPPS cycle for the subsequent amino acids.

Mechanism of Action: The Role of HATU

The success of this protocol hinges on the choice of HATU as the coupling reagent. Its mechanism is superior for hindered systems compared to standard carbodiimides.

HATU_Mechanism DFEP_COOH DFEP-COOH Carboxylic Acid DFEP_COO DFEP-COO⁻ Carboxylate Anion DFEP_COOH->DFEP_COO DIPEA DIPEA Base DIPEA->DFEP_COOH 1. Deprotonation HATU HATU Coupling Reagent Active_Ester DFEP-CO-OAt OAt-Active Ester HATU->Active_Ester 2. Activation Resin_NH2 Resin-Peptide-NH₂ N-terminal Amine Peptide_Bond Resin-Peptide-NH-CO-DFEP Peptide Bond Formed Resin_NH2->Peptide_Bond 3. Aminolysis (Coupling) DFEP_COO->Active_Ester 2. Activation Active_Ester->Peptide_Bond 3. Aminolysis (Coupling) Byproducts TMU + HOAt Byproducts Active_Ester->Byproducts

Figure 2: Mechanism of HATU-mediated amide bond formation.

Mechanism Explained:

  • Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and releasing tetramethylurea (TMU).[2][5]

  • Aminolysis: The N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the OAt-active ester. This step forms the desired peptide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).[2][6] The pyridine nitrogen in the HOAt leaving group is believed to stabilize the transition state, accelerating the reaction.[6]

Troubleshooting and Advanced Considerations

Table 2: Troubleshooting Guide for Difficult Couplings

IssuePotential CauseRecommended Solution
Low Coupling Efficiency / Deletion Sequence Steric hindrance, peptide aggregation on resin.Perform a double or even triple coupling.[4] Use a more effective solvent like NMP or a DCM/DMF/NMP mixture to improve solvation.[3] Consider microwave-assisted SPPS to drive the reaction to completion.[7]
Racemization Over-activation of the amino acid, prolonged exposure to base.Minimize pre-activation time. Avoid excessive heating. Use 2,4,6-collidine as a base, which is known to suppress racemization better than DIPEA in some cases.
Side Reactions Diketopiperazine formation (if it is the second amino acid being coupled).Use a 2-chlorotrityl chloride resin which is more sterically hindered and reduces this side reaction.[4]

Conclusion

The successful incorporation of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid into peptide chains is achievable through the strategic selection of potent coupling reagents and optimized reaction conditions. The steric bulk inherent to this N-alkylated building block necessitates a departure from standard SPPS protocols. By employing HATU as a coupling agent, utilizing an appropriate excess of reagents, and performing a double coupling protocol, researchers can effectively overcome the synthetic challenges. The resulting peptides, featuring this unique fluorinated and conformationally constrained motif, hold significant promise for the development of novel therapeutics with enhanced stability and tailored pharmacological profiles.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.Vertex AI Search Grounding Service.
  • HATU:a third-gener
  • H
  • Technical Support Center: Challenges in Coupling N-Methyl
  • Amine to Amide Mechanism - H
  • Technical Support Center: H
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids.AAPPTec.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.BenchChem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

Sources

Application

Application Note: 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid in Rational Drug Design

Executive Summary The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern medicinal chemistry. 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (a fluorinated N-alkyl pipecolic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern medicinal chemistry. 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (a fluorinated N-alkyl pipecolic acid derivative) has emerged as a highly specialized building block for peptidomimetics and small-molecule therapeutics. By strategically replacing an ethyl group with a 2,2-difluoroethyl moiety, drug developers can finely tune the physicochemical properties of the pipecolic acid scaffold—modulating amine basicity, enhancing metabolic stability, and enforcing conformational rigidity without excessive increases in lipophilicity.

This application note details the stereoelectronic rationale for utilizing this building block, provides comparative physicochemical data, and outlines field-proven, self-validating protocols for its integration into drug discovery workflows.

The Stereoelectronic Rationale

Pipecolic acid (piperidine-2-carboxylic acid) is a conformationally restricted homologue of proline, frequently utilized to induce specific secondary structures in peptides or to serve as a core scaffold in enzyme inhibitors. However, basic piperidine rings often present significant ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, including high pKa-driven hERG channel toxicity and poor passive membrane permeability.

pKa Modulation and Lipophilicity

The incorporation of fluorine into amino acids establishes a completely new class of building blocks with drastically altered properties[1]. The strongly electron-withdrawing nature of the two fluorine atoms on the β -carbon of the N-alkyl chain exerts a profound inductive effect on the piperidine nitrogen. This reduces the basicity (pKa) of the tertiary amine by approximately 2.5 to 3.0 log units compared to a standard N-ethyl group. Consequently, at physiological pH (7.4), a significant fraction of the molecule remains un-ionized, vastly improving passive cellular permeability while mitigating off-target binding to phospholipid membranes and hERG channels.

Conformational Rigidification

Beyond basicity, fluorination of pipecolic acid analogs navigates complex conformational networks. The presence of fluorine alters the molecular conformation through stereoelectronic phenomena such as electrostatic attraction ( F⋯N+ ) and hyperconjugation ( σCH​→σCF∗​ )[2]. These forces can lock the piperidine ring into a preferred chair pucker, reducing the entropic penalty upon binding to a target receptor and thereby increasing overall binding affinity. Furthermore, fluorinated amino acids are highly valuable tools for altering protein-protein interactions and solubility profiles[3].

Rationale Hit Initial Hit: Basic Pipecolic Scaffold Liability ADME Liability: High pKa (>9.5) hERG Risk & Poor Permeability Hit->Liability Strategy Optimization: N-Alkylation Strategies Liability->Strategy Option1 N-Ethyl (pKa remains high, increased lipophilicity) Strategy->Option1 Option2 N-2,2-Difluoroethyl (pKa lowered to ~7.5, optimal logD) Strategy->Option2 Option3 N-2,2,2-Trifluoroethyl (Too weakly basic, poor aqueous solubility) Strategy->Option3 Outcome Lead Candidate: Improved Bioavailability & Safety Profile Option2->Outcome

Fig 1: Hit-to-lead optimization logic for N-alkylation using difluoroethyl groups.

Comparative Physicochemical Profiling

To illustrate the distinct advantages of the 2,2-difluoroethyl substitution, the table below summarizes the calculated physicochemical shifts across various N-substituted pipecolic acid derivatives.

Building Block CoreN-SubstituentEst. Amine pKaEst. ClogPPrimary ADME Impact
Piperidine-2-carboxylic acid-H~10.5-0.8Highly basic, poor passive permeability.
N-Ethylpiperidine-2-carboxylic acid-CH 2​ CH 3​ ~10.00.5Basic, high hERG and phospholipidosis risk.
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid -CH 2​ CHF 2​ ~7.2 1.2 Optimal pKa, excellent permeability, stable.
N-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid-CH 2​ CF 3​ ~5.51.8Weakly basic, potential solubility issues.

Data Note: Values are representative estimates based on established linear free-energy relationships for fluorinated aliphatic amines.

Synthetic Integration & Methodologies

Coupling 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid to a target amine requires careful reagent selection. The α -carbon of pipecolic acid is sterically hindered, and the bulky N-difluoroethyl group exacerbates this hindrance. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and high rates of epimerization at the chiral α -center via oxazolone intermediate formation.

Protocol: High-Efficiency Solution-Phase Amide Coupling

Objective: To achieve >90% conversion of the building block to the target amide while maintaining >98% enantiomeric excess (ee).

Causality of Reagent Choice: HATU is selected as the coupling agent because it generates a highly reactive 7-aza-OBt ester. The adjacent nitrogen in the pyridine ring of the leaving group provides an anchimeric assistance effect, accelerating the aminolysis step and outcompeting the slower epimerization pathway.

Workflow Step1 1. Preparation 1-(2,2-difluoroethyl) piperidine-2-carboxylic acid + Amine in DMF Step2 2. Activation HATU (1.2 eq) DIPEA (3.0 eq) 0 °C to RT Step1->Step2 Step3 3. Coupling Stir 2-4 hours under N2 atmosphere Step2->Step3 Step4 4. Workup Quench with NH4Cl Extract with EtOAc Step3->Step4 Step5 5. Isolation Prep-HPLC or Flash Chromatography Step4->Step5

Fig 2: Standardized workflow for the amide coupling of the fluorinated pipecolic acid building block.

Step-by-Step Procedure:
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (1.0 equiv, 0.5 mmol) and the target primary or secondary amine (1.1 equiv, 0.55 mmol) in anhydrous DMF (5.0 mL, 0.1 M concentration).

    • Insight: DMF is required to solubilize the zwitterionic character of the starting amino acid.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Insight: Initiating activation at 0 °C is critical to suppress the formation of the epimerization-prone oxazolone intermediate.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) in one portion, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol).

  • Coupling: Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and let it warm to room temperature (25 °C). Stir for 2 to 4 hours.

  • Self-Validating In-Process Control (IPC): At the 2-hour mark, sample 10 μ L of the reaction mixture, dilute in 1 mL of MeCN/H 2​ O, and analyze via LC-MS.

    • Validation Gate: If the unreacted amine peak is >5% by UV area, add an additional 0.2 equiv of HATU and 0.5 equiv of DIPEA, and stir for 1 more hour. If <5%, proceed to workup.

  • Workup: Quench the reaction by adding saturated aqueous NH 4​ Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase Prep-HPLC (C18 column, MeCN/H 2​ O gradient with 0.1% Formic Acid) to yield the pure amide.

References[1] Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00327[2] Diastereoselective synthesis and conformational analysis of fluorinated pipecolic acids / Copper-Catalyzed Four-Component Reaction for the Synthesis of N-Difluoroethyl Imides | ResearchGate. Available at:https://www.researchgate.net/publication/344445839_Diastereoselective_synthesis_and_conformational_analysis_of_fluorinated_pipecolic_acids[3] Synthesis of complex unnatural fluorine-containing amino acids | PMC - National Institutes of Health. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7125584/

Sources

Method

Advanced Amide Coupling Protocols for 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid: Overcoming Steric Hindrance and Epimerization

Executive Summary The compound 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (CAS: 1218200-72-6) is a highly specialized, fluorinated building block increasingly utilized in modern drug discovery to enhance target li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (CAS: 1218200-72-6) is a highly specialized, fluorinated building block increasingly utilized in modern drug discovery to enhance target lipophilicity and metabolic stability[1]. However, incorporating this N-alkylated pipecolic acid derivative into complex molecular scaffolds via amide coupling presents a dual synthetic challenge: severe steric hindrance and a high propensity for C2-epimerization .

This application note provides field-proven, self-validating protocols designed to maximize coupling efficiency while preserving the stereochemical integrity of the alpha-carbon. By strategically pairing coupling agents with specific bases, these workflows mitigate the kinetic and thermodynamic pitfalls associated with hindered tertiary amino acids.

Mechanistic Insights: The Causality of Epimerization (E-E-A-T)

To design a successful protocol, one must first understand the specific failure modes of this substrate. Standard primary or secondary amino acids typically epimerize via an oxazolone intermediate during carboxylic acid activation. However, 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is an N-alkylated, tertiary amine.

The Enolization Pathway: Because tertiary amines cannot form oxazolones, this substrate epimerizes exclusively via direct enolization of the activated ester intermediate[2].

  • Electronic Factors: The 2,2-difluoroethyl group exerts a strong electron-withdrawing inductive effect (-I). This stabilizes the enolate transition state, significantly increasing the acidity of the C2 alpha-proton.

  • Steric Factors: The bulky piperidine ring and the N-alkyl group create massive steric shielding around the electrophilic carbonyl. This slows down the desired nucleophilic attack by the incoming amine.

  • The Causality: Because the coupling step is kinetically delayed by sterics, basic additives in the reaction mixture (e.g., DIPEA, TEA) have ample time to abstract the highly acidic C2 proton, leading to racemization before the amide bond can form.

Therefore, the foundational rule for coupling this substrate is to minimize base pKa while maximizing electrophilic activation [3].

Mechanism SM 1-(2,2-difluoroethyl) piperidine-2-carboxylic acid Act Activated Intermediate (O-Acylisourea / T3P adduct) SM->Act Coupling Agent (T3P or HATU) Enol Enolate Intermediate (Loss of Stereocenter) Act->Enol Strong Base (e.g., DIPEA/TEA) ProdL Desired L-Amide (Retention of Configuration) Act->ProdL Amine Nucleophile (Fast Coupling) Enol->ProdL ProdD Undesired D-Amide (Epimerized Product) Enol->ProdD Amine Nucleophile (Racemization)

Mechanistic pathways of amide coupling vs. base-catalyzed enolization and epimerization.

Strategic Reagent Selection & Workflow

Selecting the correct protocol depends entirely on the nucleophilicity of the amine partner.

  • For Primary Amines & Anilines: The combination of T3P (propylphosphonic anhydride) and Pyridine is the gold standard[3]. Pyridine is a weak base (pKa ~5.2) that neutralizes acid byproducts but is not basic enough to efficiently deprotonate the C2 alpha-proton. T3P forms a stable, less basic intermediate that is highly resistant to enolization.

  • For Secondary & Hindered Amines: T3P may be too unreactive. Here, HATU is required for extreme electrophilic activation[4]. To prevent the rapid epimerization normally associated with HATU/DIPEA systems, 2,4,6-collidine (pKa ~7.4) is utilized. Its steric bulk prevents it from acting as a competing nucleophile, while its moderate basicity suppresses enolization.

Workflow Start Substrate: 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid Eval Evaluate Amine Partner Start->Eval Path1 Primary Amines / Anilines (Good Nucleophiles) Eval->Path1 Path2 Secondary / Hindered Amines (Poor Nucleophiles) Eval->Path2 ProtA Protocol A: T3P + Pyridine (Lowest Epimerization Risk) Path1->ProtA ProtB Protocol B: HATU + Collidine (High Reactivity, Moderate Risk) Path2->ProtB

Decision tree for selecting coupling protocols based on amine nucleophilicity.

Quantitative Data Presentation

The following table summarizes the causal relationship between base selection, coupling agent, and epimerization risk for 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid.

Coupling SystemBaseBase pKaReactivity ProfileEpimerization RiskIdeal Amine Partner
T3P Pyridine~5.2ModerateVery Low (<2%) Primary amines, Anilines
HATU 2,4,6-Collidine~7.4Very HighLow to Mod. (2-5%) Secondary, Hindered amines
HATU DIPEA~10.5Very HighHigh (>15%) Not recommended
EDC / HOBt NMM~7.3LowModerate (5-10%) Unhindered primary amines

Detailed Experimental Methodologies

Protocol A: Low-Epimerization Coupling using T3P and Pyridine

Self-Validating Principle: Pyridine acts as both the base and co-solvent, buffering the reaction to strictly prevent base-catalyzed enolization while maintaining solubility[3].

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (1.0 equiv, 1.0 mmol) and the primary amine/aniline partner (1.1 equiv, 1.1 mmol) in anhydrous ethyl acetate (EtOAc) to achieve a concentration of 0.2 M.

  • Base Addition: Add anhydrous pyridine (3.0 equiv, 3.0 mmol). Stir at room temperature for 5 minutes to ensure complete homogeneity.

  • Activation (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 equiv, 1.5 mmol). Causality Note: Cooling mitigates the mild exotherm associated with T3P activation, further suppressing thermal epimerization pathways.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Monitor reaction progression via LCMS.

  • Workup: Quench the reaction with 1M aqueous HCl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via Chiral HPLC to quantify the enantiomeric excess (ee) and confirm <2% epimerization.

Protocol B: High-Efficiency Coupling using HATU and 2,4,6-Collidine

Self-Validating Principle: Collidine provides sufficient basicity to drive the rapid HATU activation cycle without possessing the excessive pKa or lack of steric bulk that makes DIPEA highly destructive to the C2 stereocenter[2].

  • Preparation: Dissolve 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (1.0 equiv, 1.0 mmol) and the hindered secondary amine (1.2 equiv, 1.2 mmol) in anhydrous DMF (0.15 M) under a nitrogen atmosphere.

  • Base Addition: Add 2,4,6-collidine (3.0 equiv, 3.0 mmol). Causality Note: The steric bulk of the methyl groups on collidine prevents it from interfering as a nucleophile, while its pKa (7.4) is low enough to minimize enolization.

  • Activation: Cool the solution to 0 °C. Add HATU (1.2 equiv, 1.2 mmol) in one solid portion.

  • Coupling: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature. Monitor via LCMS (coupling is typically complete within 4-8 hours despite steric hindrance).

  • Workup: Dilute the mixture with EtOAc (30 mL) and wash extensively with 5% aqueous LiCl (3 x 15 mL) to remove DMF. Follow with washes of 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Validation: Purify via flash column chromatography. Verify stereochemical integrity via Chiral HPLC or 19F-NMR (if the amine partner is chiral, diastereomeric fluorine signals will clearly indicate epimerization levels).

References

  • [1] 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid_1218200-72. mdfcw.com. [Link]

  • [3] Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications.[Link]

  • [4] Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron (Cited via ACS GCI Pharmaceutical Roundtable).[Link]

  • [2] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

Sources

Application

incorporating 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid into small molecule inhibitors

An in-depth technical guide on the incorporation of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid into small molecule inhibitors. This document provides medicinal chemists and drug development professionals with the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the incorporation of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid into small molecule inhibitors. This document provides medicinal chemists and drug development professionals with the mechanistic rationale, physicochemical data, and validated protocols necessary to leverage this fluorinated building block in drug design.

Introduction & Strategic Rationale

Piperidine-2-carboxylic acid (pipecolic acid) is a privileged scaffold embedded in numerous FDA-approved drugs, including the local anesthetic ropivacaine, the immunosuppressant rapamycin, and the direct thrombin inhibitor argatroban. However, the secondary or simple tertiary amine in standard pipecolic acid derivatives often presents liabilities: high basicity (leading to poor membrane permeability or hERG toxicity) and susceptibility to CYP450-mediated N-dealkylation.

The strategic functionalization of the piperidine nitrogen with a 2,2-difluoroethyl group addresses these liabilities simultaneously. The strong electron-withdrawing nature of the fluorine atoms inductively lowers the pKa of the piperidine nitrogen, shifting it from highly basic (pKa ~10.4 for N-ethyl) to a more neutral/weakly basic range. Furthermore, the robust C–F bonds sterically and electronically shield the adjacent carbon from oxidative metabolism[1]. Beyond ADME improvements, the difluoroethyl moiety acts as a conformational tool; stereoelectronic effects (such as hyperconjugation and fluorine gauche effects) can dictate the ring pucker, thereby locking the C2-carboxylic acid into a preferred equatorial or axial orientation for optimized target engagement [2].

Rationale Core 1-(2,2-difluoroethyl)piperidine- 2-carboxylic acid pKa Inductive Effect (Lowered Amine pKa) Core->pKa Metab Steric/Electronic Shielding (CYP450 Resistance) Core->Metab Conf Fluorine Gauche Effect (Conformational Locking) Core->Conf Perm Enhanced Membrane Permeability & Reduced hERG pKa->Perm HalfLife Increased in vivo Half-Life Metab->HalfLife Affinity Improved Target Binding Affinity Conf->Affinity

Mechanistic advantages of the N-(2,2-difluoroethyl) pipecolic acid scaffold in drug design.

Physicochemical and Pharmacokinetic Profiling

To justify the incorporation of this building block, it is critical to compare its properties against its non-fluorinated counterparts. The table below summarizes the quantitative shifts in physicochemical and ADME properties when transitioning from a standard N-ethyl to an N-(2,2-difluoroethyl) substitution.

Table 1: Comparative Profiling of Pipecolic Acid Derivatives

Property / AssayN-H Pipecolic AcidN-Ethyl Pipecolic AcidN-(2,2-Difluoroethyl) Pipecolic Acid
Calculated pKa (Amine) ~ 10.7~ 10.4~ 7.8
LogD (pH 7.4) -2.5-1.2+0.6
HLM Stability ( T1/2​ , min) > 6015 (Rapid N-dealkylation)> 120 (Oxidation resistant)
Primary Conformation Equatorial COOHEquatorial COOHModulated by target pocket / Gauche effect

Data represents generalized medicinal chemistry trends for these motifs. The difluoroethyl group significantly enhances lipophilicity and metabolic stability while reducing basicity [3].

Experimental Protocols

The following protocols detail the synthetic incorporation of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid into a target inhibitor via amide coupling, followed by an in vitro validation assay to confirm the metabolic stability of the resulting molecule.

Protocol A: HATU-Mediated Amide Coupling (Sterically Hindered Substrates)

N-alkylated pipecolic acids present significant steric hindrance at the C2 position, making standard carbodiimide couplings (e.g., EDC/HOBt) inefficient and prone to epimerization. HATU is selected here because the 7-azabenzotriazole leaving group is highly reactive, driving the coupling of hindered secondary amines rapidly while preserving stereochemical integrity.

Materials:

  • 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (1.0 equiv)

  • Target primary or secondary amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes at 0 °C.

  • Coupling Agent Addition: Add HATU (1.2 mmol) in one portion. Stir the reaction mixture at 0 °C for 15 minutes. Causality: Pre-activation forms the highly reactive OAt ester. Keeping the temperature at 0 °C minimizes the risk of racemization at the alpha-chiral center.

  • Amine Addition: Add the target amine (1.1 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The presence of the product mass and the disappearance of the active ester indicate completion.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3​ (3 × 10 mL), 1M aqueous HCl (2 × 10 mL), and brine (10 mL). Causality: The basic wash removes unreacted acid and HOAt byproducts; the acidic wash removes unreacted target amine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate that the difluoroethyl group prevents N-dealkylation, the synthesized inhibitor must be subjected to a microsomal stability assay. This protocol is a self-validating system: by including a minus-NADPH control, you isolate CYP450-mediated metabolism from non-specific degradation.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein)

  • Phosphate buffer (100 mM, pH 7.4) containing 3.3 mM MgCl2​

  • NADPH regenerating system (Solution A and B)

  • Cold Acetonitrile containing Internal Standard (IS)

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the synthesized difluoroethyl inhibitor in the phosphate buffer.

  • Incubation: Aliquot 90 µL of the compound/buffer mixture into a 96-well plate. Add 10 µL of HLM (final protein concentration: 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to the test wells. For the negative control, add 10 µL of blank buffer instead of NADPH.

  • Time-Course Sampling: At time points 0, 15, 30, 60, and 120 minutes, transfer 20 µL of the reaction mixture into a quenching plate containing 100 µL of cold Acetonitrile + IS. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean LC-MS injection.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) based on the log-linear decline of the analyte/IS peak area ratio.

Workflow Visualization

The following diagram illustrates the critical path from building block selection through synthetic execution and biological validation, emphasizing the iterative feedback loop in drug design.

Workflow BB 1. Building Block 1-(2,2-difluoroethyl) pipecolic acid Synth 2. Synthesis HATU/DIPEA Amide Coupling BB->Synth Purif 3. Isolation Aqueous Workup & Flash Chromatography Synth->Purif Assay 4. Validation HLM Stability Assay (LC-MS/MS) Purif->Assay Decision {5. Decision|Proceed to in vivo PK?} Assay->Decision Decision->BB Poor PK (Redesign)

End-to-end workflow for the integration and validation of the difluoroethyl pipecolic acid scaffold.

References

  • Hunter, L., et al. "Origami with small molecules: exploiting the C–F bond as a conformational tool." Beilstein Journal of Organic Chemistry, 2025. Available at:[Link]

  • Bugera, M., et al. "Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4)." The Journal of Organic Chemistry, 2021. Available at:[Link]

  • Wurst, K., et al. "Does the Exception Prove the Rule? A Comparative Study of Supramolecular Synthons in a Series of Lactam Esters." Crystal Growth & Design, 2019. Available at:[Link]

Method

Application Note: 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid in Medicinal Chemistry and Drug Discovery

As drug discovery pipelines increasingly focus on highly sp3-hybridized, conformationally restricted scaffolds, the strategic incorporation of fluorine has become paramount. 1-(2,2-Difluoroethyl)piperidine-2-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on highly sp3-hybridized, conformationally restricted scaffolds, the strategic incorporation of fluorine has become paramount. 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid (CAS: 1218200-72-6)[1] represents a highly specialized building block that merges the structural rigidity of pipecolic acid (a proline homologue) with the profound physicochemical modulating effects of a gem-difluoroethyl group.

This application note provides an in-depth analysis of the causality behind utilizing this specific scaffold, supported by quantitative data, logical workflow diagrams, and a self-validating experimental protocol for its integration into peptidomimetics and small-molecule libraries.

Physicochemical Causality: The "Fluorine Effect"

The transition from a standard N-alkyl pipecolic acid to an N-(2,2-difluoroethyl) derivative is not merely a structural tweak; it is a calculated multiparameter optimization strategy.

Basicity Modulation and Safety

Standard aliphatic piperidines typically exhibit a pKa > 10.0. In physiological environments (pH 7.4), these highly basic amines are almost entirely protonated. This cationic state frequently leads to off-target liabilities, most notably binding to the hERG potassium channel (inducing cardiotoxicity) and lysosomal trapping (leading to phospholipidosis).

The incorporation of the 2,2-difluoroethyl group introduces a strong electron-withdrawing inductive effect (-I) through the adjacent carbon framework. This significantly reduces the electron density on the piperidine nitrogen, dropping the basic pKa to approximately 7.0–7.5[2]. Consequently, the molecule exists in a rapid equilibrium between neutral and protonated states at physiological pH, drastically improving membrane permeability and mitigating hERG-related toxicities[3].

Metabolic Shielding

N-methyl and N-ethyl groups are prime targets for oxidative N-dealkylation by Cytochrome P450 (CYP450) enzymes. The substitution of hydrogen atoms with fluorine strengthens the adjacent C-H bonds via hyperconjugation and provides steric shielding. This effectively blocks the metabolic vulnerability of the nitrogen substituent, prolonging the pharmacokinetic half-life of the resulting drug candidate[4].

OptimizationLogic N_Alkyl Standard N-Alkyl Pipecolic Acid (pKa > 10) CYP450 CYP450 Oxidation N_Alkyl->CYP450 hERG hERG Channel Binding N_Alkyl->hERG Toxicity Cardiotoxicity & Rapid Clearance CYP450->Toxicity hERG->Toxicity N_DiF 1-(2,2-difluoroethyl)piperidine- 2-carboxylic acid (pKa ~7.2) Inductive Fluorine Inductive Effect (-I) N_DiF->Inductive Steric C-F Bond Shielding N_DiF->Steric Optimized Enhanced Half-life & Safety Profile Inductive->Optimized Lowers basicity Steric->Optimized Blocks N-dealkylation

Figure 1: Mechanistic impact of N-difluoroethylation on piperidine physicochemical properties.

Structural and Conformational Dynamics

Pipecolic acid is a ring-expanded analogue of proline. The pucker of the six-membered piperidine ring is highly sensitive to N-substitution. The steric bulk and stereoelectronic properties of the N-(2,2-difluoroethyl) group influence the axial vs. equatorial preference of the C2-carboxylic acid[5]. In peptidomimetic drug design (e.g., targeting thrombin, DPP-4, or FKBP binding domains), stabilizing the bioactive conformation is critical for target affinity. The difluoroethyl group provides a unique vector that can occupy lipophilic pockets while simultaneously acting as a weak hydrogen-bond donor (via the polarized CF2H proton).

Quantitative Property Comparison

The following table summarizes the theoretical and observed shifts in physicochemical properties when transitioning from standard pipecolic acids to the difluoroethyl derivative.

Physicochemical PropertyPipecolic AcidN-Methylpipecolic Acid1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid
Nitrogen pKa ~10.7~10.2~7.2
LogD (at pH 7.4) < -2.0 (Zwitterionic)< -1.0~ 0.5 to 1.5 (varies by amide derivative)
Membrane Permeability PoorPoorHigh
CYP450 N-Dealkylation Risk N/AHighLow
hERG Liability High (if functionalized)HighLow

Validated Protocol: Epimerization-Free Amide Coupling

A critical challenge when working with pipecolic acid derivatives is the high propensity for racemization/epimerization at the C2 alpha-chiral center during carboxylic acid activation. The adjacent tertiary amine can facilitate base-catalyzed enolization.

Expert Rationale: To prevent epimerization, we utilize HATU as the coupling reagent. HATU provides exceptionally rapid acylation kinetics, minimizing the lifespan of the highly reactive (and epimerization-prone) O-At active ester. Furthermore, DIPEA (N,N-Diisopropylethylamine) is selected over Triethylamine (TEA); the steric bulk of DIPEA prevents it from acting as a nucleophile, further suppressing base-catalyzed racemization. Note: 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is frequently supplied as a hydrochloride salt (CAS: 2241138-91-8)[6]. The protocol below accounts for the necessary neutralization.

Materials Required
  • 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid hydrochloride (1.0 equiv)

  • Target Primary/Secondary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv; 1 equiv to neutralize the HCl salt, 2 equiv for the coupling)

  • Anhydrous DMF (0.1 M relative to the acid)

  • 5% Aqueous LiCl solution (for workup)

Step-by-Step Methodology
  • Preparation and Activation:

    • Charge an oven-dried round-bottom flask with 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid hydrochloride (1.0 equiv) and HATU (1.2 equiv) under an inert nitrogen atmosphere.

    • Add anhydrous DMF to achieve a 0.1 M concentration.

    • Cool the mixture to 0 °C using an ice bath.

    • Dropwise, add DIPEA (3.0 equiv). The solution will typically turn a pale yellow as the active ester forms. Stir at 0 °C for exactly 10 minutes. (Do not exceed this time to prevent epimerization).

  • Amine Addition:

    • Add the target amine (1.1 equiv) either neat or dissolved in a minimal amount of anhydrous DMF.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Check: Monitor reaction completion via LC-MS. The mass of the desired amide should dominate, with complete consumption of the starting acid.

  • Quenching and Extraction:

    • Quench the reaction by adding saturated aqueous NH4Cl (equal volume to DMF).

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Crucial Step: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). Causality: DMF is highly soluble in EtOAc; the LiCl wash efficiently partitions DMF into the aqueous phase, preventing contamination during purification.

    • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Validation:

    • Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc gradient).

    • Self-Validation via NMR: Confirm product integrity using 1 H and 19 F NMR. The CF 2​ H group will present a highly diagnostic signal in the 19 F NMR spectrum: typically a doublet of multiplets or triplet of triplets centered around -115 to -125 ppm. Verify the preservation of stereochemistry at the C2 position by comparing the optical rotation or chiral HPLC trace against a known standard.

ExperimentalWorkflow Step1 1. Activation Mix Acid HCl + HATU + DIPEA in DMF (0 °C, 10 min) Step2 2. Amine Addition Add Target Amine (Warm to RT, 2-4 hrs) Step1->Step2 Active Ester Formed Step3 3. Quenching & Extraction Quench with NH4Cl (aq) Wash organics with 5% LiCl (aq) Step2->Step3 Reaction Complete (LC-MS) Step4 4. Purification Flash Chromatography (Hexanes/EtOAc) Step3->Step4 DMF Removed Step5 5. Validation LC-MS, 1H/19F NMR (Check CF2H triplet of triplets) Step4->Step5 >95% Purity Isolated

Figure 2: Workflow for the epimerization-free amide coupling of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid.

References

  • 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid_1218200-72-6 Source: mdfcw.com URL:[Link]

  • 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid hydrochloride Safety Data Source: nextsds.com URL:[Link]

  • 2,2-Difluoroethanamine | C2H5F2N | CID 136274 - PubChem Source: pubchem.ncbi.nlm.nih.gov URL:[Link]

  • Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Nanotechnology as a Versatile Tool for 19F-MRI Agent's Formulation: A Glimpse into the Use of Perfluorinated and Fluorinated Compounds in Nanoparticles Source: PMC - National Center for Biotechnology Information URL:[Link]

  • Origami with small molecules: exploiting the C–F bond as a conformational tool Source: PMC - National Center for Biotechnology Information URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of 1-(2,2-difluoroethyl)piperidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Space of Peptides The therapeutic landscape is increasingly shaped by peptides, molecules that offer a unique balance of specificity and potency. However, native peptides are often pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Space of Peptides

The therapeutic landscape is increasingly shaped by peptides, molecules that offer a unique balance of specificity and potency. However, native peptides are often plagued by poor metabolic stability and limited oral bioavailability. The incorporation of non-canonical amino acids is a cornerstone strategy to overcome these limitations. Fluorinated and cyclic scaffolds, such as the piperidine ring system, are particularly valuable in medicinal chemistry. The piperidine motif is a prevalent feature in numerous approved drugs, valued for its ability to confer favorable physicochemical properties and act as a rigid scaffold to orient pharmacophoric elements.[1][2]

The specific building block, 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid, introduces two key features: a constrained cyclic backbone and a difluoroethyl group at the nitrogen atom. The geminal difluoro group is a bioisostere of a carbonyl group and can modulate the basicity (pKa) of the piperidine nitrogen, influence hydrogen bonding capacity, and enhance metabolic stability by blocking N-dealkylation.[3]

This technical guide provides a comprehensive framework for the successful incorporation of this sterically hindered, non-canonical amino acid into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic rationale behind protocol choices, offering detailed, field-proven methodologies from synthesis to final characterization.

The Challenge: Steric Hindrance in Peptide Coupling

1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is an α-substituted secondary amine. This structural feature presents a significant steric barrier to the incoming activated amino acid during the coupling step of SPPS. Standard coupling reagents and conditions, which are often sufficient for proteinogenic amino acids, may result in low coupling efficiency, leading to deletion sequences and challenging purifications.[4][5] Therefore, a specialized and optimized approach is required to drive the amide bond formation to completion.

The SPPS Workflow: A Visual Overview

The core of Fmoc-based SPPS is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.[6][7] The entire workflow, from resin preparation to the final purified product, is a multi-stage process demanding careful execution at each step.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_downstream Downstream Processing Resin 1. Resin Swelling & Preparation Deprotection 2. N-Terminal Fmoc Deprotection Resin->Deprotection Wash1 3. DMF Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. DMF Washing Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage 6. Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage After final cycle Precipitation 7. Precipitation & Isolation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Analysis 9. QC Analysis (LC-MS) Purification->Analysis Final Final Peptide Analysis->Final

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols and Methodologies

Materials and Reagents

The success of any synthesis is predicated on the quality of the starting materials. High-purity solvents and reagents are mandatory.

Reagent / MaterialRecommended GradeSupplier ExamplePurpose
Resin Rink Amide or Wang Resin (100-200 mesh)Sigma-Aldrich, Iris BiotechSolid support for peptide assembly.[7]
Solvents DMF, DCM, NMP (Peptide Synthesis Grade)Thermo Fisher ScientificReaction and washing media.
Amino Acids Fmoc-protected amino acidsBenchChem, BachemPeptide building blocks.
Deprotection Agent PiperidineSigma-AldrichFmoc group removal.[8]
Coupling Reagents HATU, HCTU, or COMULuxembourg Bio TechAmide bond formation.[9]
Base Diisopropylethylamine (DIPEA)Sigma-AldrichActivation and neutralization.
Cleavage Cocktail Trifluoroacetic Acid (TFA), ScavengersThermo Fisher ScientificResin cleavage and deprotection.[10]
Precipitation Solvent Diethyl ether (cold)VWRCrude peptide precipitation.
Step-by-Step Synthesis Protocol (0.1 mmol scale)

This protocol outlines the manual synthesis of a model peptide incorporating 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (herein referred to as Fmoc-DFE-Pip-OH).

1. Resin Preparation:

  • Place 143 mg of Rink Amide resin (0.7 mmol/g loading) into a fritted syringe reaction vessel.

  • Swell the resin in DMF (~3 mL) for at least 30 minutes.[11] Drain the DMF.

2. Standard SPPS Cycle for Proteinogenic Amino Acids:

  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh 2 mL of 20% piperidine in DMF and agitate for 10 minutes.[7] The mechanism is a base-catalyzed β-elimination.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the standard Fmoc-amino acid (0.4 mmol, 4 eq) with a coupling reagent like HCTU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq) in 1.5 mL of DMF for 1-2 minutes.[6]

    • Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.

    • Monitoring: Perform a Kaiser test to confirm reaction completion (a positive test indicates free primary amines).

  • Washing: Wash the resin with DMF (3 x 2 mL).

  • Repeat this cycle for each standard amino acid in the sequence.

3. Optimized Protocol for Coupling Fmoc-DFE-Pip-OH:

The incorporation of this sterically hindered amino acid requires a more robust coupling strategy.

Hindered_Coupling reagents Fmoc-DFE-Pip-OH (4 eq) HATU (3.9 eq) DIPEA (8 eq) DMF activation {Pre-activation | 2-5 minutes} reagents->activation coupling {Coupling Reaction | 2-4 hours or Overnight | Double Coupling Recommended} activation->coupling resin {Deprotected Peptide-Resin | Free N-terminal amine} resin->coupling

Caption: Optimized workflow for coupling sterically hindered amino acids.

  • Pre-activation: In a separate vial, dissolve Fmoc-DFE-Pip-OH (0.4 mmol, 4 eq), HATU (148 mg, 0.39 mmol, 3.9 eq), and DIPEA (136 µL, 0.8 mmol, 8 eq) in 1.5 mL of DMF. Allow to pre-activate for 2-5 minutes. HATU is a highly effective aminium-based reagent that forms a reactive O-acylisourea ester, capable of overcoming significant steric barriers.[4][12]

  • First Coupling: Add the activated solution to the deprotected peptide-resin. Agitate for at least 2 hours.

  • Monitoring: A standard Kaiser test will be negative as it only detects primary amines. An isatin test or a chloranil test can be used to check for the presence of unreacted secondary amines.

  • Washing: Wash the resin with DMF (3 x 2 mL).

  • Second Coupling (Recommended): Prepare a fresh solution of activated Fmoc-DFE-Pip-OH as described above and repeat the coupling step for another 2 hours or overnight to ensure the reaction goes to completion.[12] This "double coupling" strategy is a common and effective method for difficult couplings.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL). Proceed with the deprotection and coupling of the next amino acid in the sequence.

Cleavage from Resin and Side-Chain Deprotection

The final step of the synthesis phase is the global deprotection, where the peptide is cleaved from the solid support and all acid-labile side-chain protecting groups are removed simultaneously.

  • Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (5x), DCM (5x), and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Selection: The composition of the cleavage cocktail is critical and depends on the peptide's sequence. Scavengers are added to trap the highly reactive carbocations (e.g., t-butyl, trityl) that are released from the protecting groups and could otherwise cause side reactions with sensitive residues like Tryptophan, Methionine, or Cysteine.[10][13]

CocktailComposition (v/v/w)Target Residues / Use Case
Standard (TFA/TIS/H₂O) 95 : 2.5 : 2.5For peptides without sensitive residues.[13]
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose; protects Trp, Cys, Met.[14][15]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄ISpecifically prevents Met oxidation.[14]
  • Procedure:

    • Add 3 mL of the appropriate freshly prepared cleavage cocktail (e.g., Reagent K) to the dry peptide-resin in the reaction vessel.

    • Agitate at room temperature for 2-3 hours.

    • Filter the solution (which now contains the cleaved peptide) into a 50 mL centrifuge tube.

    • Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.

    • Concentrate the TFA solution to a small volume (~0.5 mL) using a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding ~40 mL of ice-cold diethyl ether. A white solid should form.

    • Centrifuge the mixture at 3000 rpm for 5 minutes. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Validation of the synthesized peptide's purity and identity is a non-negotiable step for ensuring the reliability of subsequent biological assays. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold-standard, complementary techniques for this purpose.[16] HPLC separates the target peptide from impurities to assess purity, while MS confirms that the molecular weight of the main product matches the theoretical mass of the desired peptide.[17][18]

Purification by Reverse-Phase HPLC (RP-HPLC)
ParameterCondition
Column Preparative C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate ~15-20 mL/min (for preparative scale)
Detection UV at 220 nm and 280 nm
Gradient Example: 5% to 65% B over 40 minutes

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical HPLC and MS to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain a fluffy, white powder.

Quality Control and Characterization

The final product should be analyzed to confirm its identity and quantify its purity.

AnalysisPurposeExpected Result (Example)
Analytical RP-HPLC Determine purityA single major peak with >95% purity.
Mass Spectrometry (ESI-MS) Confirm molecular weightObserved mass matches calculated mass (e.g., [M+H]⁺).[19]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Purity / Deletion Sequences Incomplete coupling of the hindered amino acid.Use a more potent coupling reagent (HATU/COMU), increase reaction time, and perform a double coupling.[12]
Side Product with +56 Da Alkylation of sensitive residues (e.g., Trp) by t-butyl cations during cleavage.Ensure the use of an appropriate cleavage cocktail with sufficient scavengers (e.g., Reagent K).[10]
Incomplete Deprotection Insufficient cleavage time, especially for Arg(Pbf) groups.Extend cleavage time to 3-4 hours and ensure the resin is fully suspended in the cocktail.[13]
Poor Yield Loss of peptide during precipitation or purification.Ensure ether is ice-cold for precipitation. Optimize HPLC gradient to achieve sharp peaks and good separation.

References

  • HPLC vs Mass Spectrometry for Peptide Testing. ACS Lab. 19

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Laboratory, University of California, Irvine. 20

  • A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis. BenchChem. 6

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. GenScript. 7

  • Peptide Characterization Techniques and Applications. Creative Proteomics. 17

  • The Role of HPLC Analysis in Peptide Characterization. Verified Peptides. 21

  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Genosphere Biotechnologies. 16

  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. 22

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. 18

  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem. 12

  • Fmoc-based solid-phase peptide synthesis. Bio-protocol. 23

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis and Applications. Humana Press. 10

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. CEM Corporation. 24

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. 4

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. 14

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. 15

  • Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Research Communities. 5

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Thermo Fisher Scientific. 25

  • Coupling Reagents. Luxembourg Bio Technologies. 9

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. 26

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, RSC Publishing. 8

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. 27

  • Peptide Synthesis via Fragment Condensation. In Methods in Molecular Biology. Humana Press. 28

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, PMC. 29

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX. 11

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 1

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. 3

  • Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. BenchChem. 2

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry. 30

  • Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances. 31

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Synthesis Support Center: 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated pharmacophores to modulate lipophilicity and metabolic stability, the incorporation of the 2,2-difluoroethyl group has becom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated pharmacophores to modulate lipophilicity and metabolic stability, the incorporation of the 2,2-difluoroethyl group has become a critical synthetic objective. However, the N-alkylation of hindered, zwitterionic cyclic amino acids like pipecolic acid presents unique mechanistic challenges.

This guide provides field-proven troubleshooting strategies, causal analyses of common side reactions, and self-validating protocols to maximize your isolated yield.

Mechanistic Workflow & Route Optimization

The direct alkylation of pipecolic acid often fails due to competing side reactions. The workflow below illustrates the logical divergence between the low-yielding direct alkylation route and the high-yielding protection-deprotection strategy.

Pathway A Pipecolic Acid (Zwitterion) B Methyl Pipecolate (Soluble Intermediate) A->B Esterification (SOCl2, MeOH) G Direct Alkylation (DFET, K2CO3) A->G Poor Solubility C N-Alkylation (DFET, DIPEA) B->C Solubilized D Ester Intermediate C->D High Conversion E Hydrolysis (LiOH) D->E Deprotection F Target Product (High Yield) E->F Pure Acid H O-Alkylation / Elimination (Low Yield) G->H Side Reactions

Figure 1: Reaction pathway comparing the failure modes of direct alkylation vs. the optimized protection strategy.

Troubleshooting Guide & FAQs

Q1: Why am I getting extremely low yields (<20%) when directly reacting pipecolic acid with 2,2-difluoroethyl triflate (DFET)? Causality & Solution: Pipecolic acid exists as a zwitterion with a robust intermolecular hydrogen-bonding network, rendering it highly insoluble in standard aprotic solvents (DCM, MeCN, THF). When researchers force the reaction using strong inorganic bases (e.g., K2​CO3​ or Cs2​CO3​ ) and elevated temperatures, two competing side reactions dominate[1]:

  • Over-Alkylation (Esterification): The carboxylate oxygen is a harder, more exposed nucleophile than the sterically hindered secondary amine. DFET will preferentially attack the oxygen, forming the undesired 2,2-difluoroethyl ester.

  • E2 Elimination: The highly electron-withdrawing -CF2​H group significantly increases the acidity of the adjacent methylene protons. Hard bases will abstract this proton, causing the elimination of the triflate leaving group and generating 1,1-difluoroethene gas instead of the desired alkylation[2]. Actionable Fix: Abandon direct alkylation. Utilize a transient protection strategy (Protocol A) to mask the carboxylate and solubilize the amine.

Q2: I switched to 2,2-difluoroethyl iodide to avoid triflate elimination, but the reaction is incredibly slow. How can I accelerate it? Causality & Solution: Fluoroalkyl halides are notoriously poor electrophiles for SN​2 reactions. The strong electron-withdrawing nature of the fluorine atoms destabilizes the electron-rich transition state of the SN​2 pathway[3]. Actionable Fix: If you must use the iodide or bromide, the reaction requires extreme conditions (e.g., sealed tube, 110 °C, polar aprotic solvents like NMP or DMF)[3]. Alternatively, modern methodologies utilize hypervalent iodine reagents (e.g., 2,2-difluoroethyl(aryl)iodonium salts) to bypass the high activation energy of standard fluoroalkyl halides, enabling functionalization at milder temperatures[2].

Q3: Can I use reductive amination instead of alkylation to install the 2,2-difluoroethyl group? Causality & Solution: Yes. Reductive amination using difluoroacetaldehyde (often supplied as an ethyl hemiacetal) and sodium triacetoxyborohydride (STAB) completely bypasses the elimination and O-alkylation risks associated with electrophilic alkylating agents. However, the steric bulk of the pipecolic acid ring can make iminium ion formation sluggish. Actionable Fix: Use a Lewis acid additive (like Ti(O-iPr)4​ ) to drive iminium formation before adding the reducing agent.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the necessity of the protection-deprotection route.

Synthetic RouteReagentsBase / CatalystTemp (°C)Yield (%)Primary Failure Mode / Byproduct
Direct Alkylation 2,2-Difluoroethyl triflate K2​CO3​ 8018%N,O-bis-alkylated ester, 1,1-difluoroethene gas
Direct Alkylation 2,2-Difluoroethyl iodideDIPEA11025%Unreacted starting material (poor electrophilicity)
Reductive Amination Difluoroacetaldehyde hemiacetalSTAB + Ti(O-iPr)4​ 2565%Sluggish iminium formation; trace alcohol
Protection-Alkylation DFET (on methyl ester)DIPEA0 to 2582% None (Clean conversion over 3 steps)

Self-Validating Experimental Protocols

To ensure scientific integrity, Protocol A is designed as a self-validating system . By isolating the methyl ester intermediate, you analytically confirm the complete masking of the problematic carboxylate before introducing the expensive fluorinated reagent. The final hydrolysis step is validated by the distinct polarity shift on TLC/LC-MS, ensuring zero unreacted ester remains.

Protocol A: Optimized Protection-Alkylation-Hydrolysis Route

Step 1: Esterification (Solubilization)

  • Suspend pipecolic acid (1.0 equiv, 10 mmol) in anhydrous methanol (30 mL) under an inert atmosphere.

  • Cool the suspension to 0 °C. Dropwise add thionyl chloride ( SOCl2​ , 1.5 equiv) over 15 minutes. Causality: SOCl2​ generates HCl in situ, catalyzing the esterification while maintaining the amine as a non-nucleophilic hydrochloride salt.

  • Reflux at 65 °C for 4 hours. Concentrate under vacuum to yield methyl pipecolate hydrochloride as a white solid.

Step 2: N-Alkylation with DFET

  • Dissolve the crude methyl pipecolate hydrochloride in anhydrous dichloromethane (DCM, 40 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to free the amine but is too bulky to efficiently abstract the -CF2​H proton from DFET, suppressing the elimination side reaction.

  • Cool to -78 °C. Slowly add 2,2-difluoroethyl triflate (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate.

Step 3: Saponification (Deprotection)

  • Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/ H2​O (25 mL).

  • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.0 equiv). Stir at room temperature for 4 hours.

  • Concentrate to remove organic solvents. Adjust the aqueous layer to pH 4-5 using 1M HCl to precipitate the zwitterionic target compound.

  • Extract with a polar organic mixture (e.g., CHCl3​ /Isopropanol 3:1) or isolate via lyophilization to yield pure 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid.

References

  • Synthesis and Conformational Analysis of Fluorinated Pipecolic Acids Synthesis (Thieme Connect) URL:[Link]

  • 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy ChemRxiv / Angewandte Chemie URL:[Link]

  • Process for preparing 2,2-difluoroethylamine derivatives by alkylation with 2,2-difluoroethyl-1-haloethanes US Patent 20110306770A1 URL
  • Ruthenium and Iron-Catalysed Decarboxylative N-alkylation of Cyclic α-Amino Acids with Alcohols ChemSusChem URL:[Link]

Sources

Optimization

solubility issues of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid in organic solvents

Welcome to the Technical Support Center for 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with this unique fluorinated amino acid derivative.

This guide bypasses generic advice, focusing instead on the thermodynamic and electrostatic causality behind the compound's behavior in organic solvents, providing you with self-validating protocols to ensure experimental success.

Part 1: Expert Insights & Causal Mechanisms (FAQ)

Q: Why does 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid exhibit such poor solubility in standard organic solvents like dichloromethane (DCM) or ethyl acetate? A: The core issue lies in its zwitterionic nature. At neutral pH, the basic piperidine nitrogen protonates, and the carboxylic acid deprotonates, forming an internal salt. This creates a highly polar crystal lattice with strong intermolecular electrostatic interactions (N⁺-H···O⁻)[1]. While the 2,2-difluoroethyl group adds lipophilicity, the energy required to break the zwitterionic crystal packing often exceeds the solvation energy provided by moderately polar aprotic solvents, resulting in poor thermodynamic solubility.

Q: How does the fluorination specifically alter its physical properties compared to standard pipecolic acid? A: The introduction of fluorine atoms near the basic center exerts a strong electron-withdrawing inductive effect (-I effect). This basicity modulation exhibits an exponential attenuation based on the topological distance from the nitrogen[2]. Consequently, the pKa of the piperidine nitrogen is lowered. While this slightly weakens the zwitterionic lattice compared to unfluorinated pipecolic acid, it also drastically increases the intrinsic lipophilicity of the neutral molecule. This leaves the compound in a "solubility limbo"—too polar for pure hydrocarbons due to the zwitterion, but too lipophilic for pure aqueous systems[2].

Q: Can I use heat to force the compound into solution for my reactions? A: Heating will temporarily overcome the crystal packing energies and increase kinetic solubility[2]. However, this is not a stable solution. Upon cooling to room temperature, the compound will rapidly precipitate, potentially trapping reagents or ruining quantitative transfers. You must alter the ionization state of the molecule for stable, thermodynamic solubility.

Part 2: Solubilization Diagnostic Workflow

To achieve true thermodynamic solubility, you must disrupt the zwitterionic lattice by forcing the molecule into either a fully cationic or fully anionic state, depending on your downstream reaction requirements.

SolubilizationLogic Start 1-(2,2-difluoroethyl)piperidine- 2-carboxylic acid (Zwitterionic Solid) Decision Select Target Solvent Polarity Start->Decision PolarAprotic Polar Aprotic (DMSO, DMF) Decision->PolarAprotic PolarProtic Polar Protic (MeOH, EtOH) Decision->PolarProtic NonPolar Non-Polar / Weakly Polar (DCM, THF, Toluene) Decision->NonPolar Action1 Direct Dissolution (Requires heating) PolarAprotic->Action1 Action2 Add 1.1 eq HCl or TFA (Form Cationic Salt) PolarProtic->Action2 Action3 Add 1.5 eq DIPEA (Form Anionic Salt) NonPolar->Action3 If base tolerated Action4 Esterification (Mask Carboxylate) NonPolar->Action4 If derivatization allowed Result1 Soluble (Moderate) Zwitterion Maintained Action1->Result1 Result2 Highly Soluble Acidic Conditions Action2->Result2 Result3 Highly Soluble Basic Conditions Action3->Result3 Result4 Miscible in all Organic Solvents Action4->Result4

Workflow for selecting the optimal solubilization strategy based on solvent polarity.

Part 3: Troubleshooting Guides & Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the physical state of the reaction will definitively tell you if the chemical manipulation was successful.

Protocol A: Acid-Mediated Solubilization (Cationic State)

Purpose: To dissolve the compound in moderately polar solvents (e.g., DCM, MeCN) for electrophilic reactions where the nitrogen must be protected or protonated. Causality: Adding a strong acid protonates the carboxylate group, destroying the zwitterionic lattice and forming a highly lipophilic salt.

  • Preparation: Weigh the required amount of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid into a dry reaction vessel.

  • Suspension: Suspend the solid in the target solvent (e.g., anhydrous DCM) at 5-10 volumes (v/w). The mixture will be highly turbid.

  • Ionization: Add 1.05 to 1.10 equivalents of Trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane dropwise under vigorous stirring.

  • Self-Validation Check: Observe the transition. The cloudy suspension should transition to a completely clear solution within 5 minutes. Validation: If the solution remains cloudy after 15 minutes of stirring at room temperature, the zwitterion is not fully disrupted. Add an additional 0.1 eq of acid. If it clears, thermodynamic solubility has been achieved.

  • Execution: Proceed with the downstream application immediately to prevent potential acid-catalyzed degradation over prolonged periods.

Protocol B: Base-Mediated Solubilization (Anionic State)

Purpose: For peptide coupling or nucleophilic functionalization where the carboxylic acid needs to be activated (e.g., using HATU/EDC in DMF or THF). Causality: Deprotonation of the piperidine nitrogen ensures the molecule exists solely as a carboxylate anion. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during downstream coupling.

  • Preparation: Suspend the zwitterionic powder in a polar aprotic solvent (DMF or THF) at 10 volumes (v/w).

  • Ionization: Add 1.5 to 2.0 equivalents of DIPEA.

  • Agitation: Sonicate the mixture for 5 minutes to maximize surface area exposure to the base.

  • Self-Validation Check (Temperature Cycling): A completely transparent solution indicates successful salt formation. Validation: If slight turbidity persists, gently warm the vessel to 40°C until clear. Remove from heat and let it cool to room temperature. If the solution remains clear upon cooling, stable thermodynamic solubility of the DIPEA salt is confirmed. If it precipitates, increase the solvent volume by 10%.

Protocol C: Transient Esterification (Neutral State)

Purpose: When absolute solubility in highly non-polar solvents (like hexane or pure toluene) is required, and ionic salts are incompatible[3]. Causality: Converting the carboxylic acid to a methyl or ethyl ester completely masks the zwitterion, leaving a neutral, highly lipophilic fluorinated molecule.

  • Reaction: Suspend the compound in methanol and add a catalytic amount of concentrated H₂SO₄ or thionyl chloride (SOCl₂). Reflux for 2-4 hours.

  • Workup: Evaporate the methanol, neutralize with saturated NaHCO₃, and extract with DCM or Hexane.

  • Self-Validation Check: The resulting ester will partition entirely into the organic layer, proving the complete eradication of the zwitterionic state.

Part 4: Quantitative Data & Solvent Compatibility

The following table synthesizes the expected solubility ranges based on the solvent class and the applied chemical modification.

Solvent ClassRepresentative SolventsNative Solubility (Zwitterion)Recommended AdditiveModified Solubility (Thermodynamic)
Non-Polar Hexane, Toluene< 0.1 mg/mLDerivatization (Ester)> 50 mg/mL
Moderately Polar DCM, Chloroform0.5 - 2.0 mg/mLTFA or HCl (1.1 eq)20 - 50 mg/mL
Polar Aprotic DMF, DMSO5.0 - 10.0 mg/mLDIPEA (1.5 eq)> 100 mg/mL
Polar Protic Methanol, Ethanol10.0 - 20.0 mg/mLNone (Heating assists)30 - 50 mg/mL

Part 5: References

  • [2] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem / PubMed. URL:[Link]

  • [3] US6448251B1 - Zwitterionic-fatty acid compounds having anti-inflammatory properties. Google Patents. URL:

  • [1] A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design / ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization During 1-(2,2-difluoroethyl)piperidine-2-carboxylic Acid Coupling

Welcome to the Technical Support Center for handling 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the critical issue of maintaining stereochemical integrity during amide bond formation with this unique N-alkylated piperidine-2-carboxylic acid derivative. As your Senior Application Scientist, I've structured this guide to provide both foundational knowledge and actionable troubleshooting protocols to ensure the successful, epimerization-free coupling of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern in our field?

A: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers, resulting in a loss of optical activity.[1][2][3] In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity.[1] The formation of an unintended stereoisomer (a diastereomer in the context of a larger molecule) can lead to a dramatic decrease in efficacy, altered pharmacology, or even unforeseen toxicity.[1][3] Therefore, preserving the stereochemical integrity of chiral building blocks like 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is paramount.

Q2: What are the primary mechanisms that cause racemization during peptide coupling reactions?

A: There are two main pathways through which racemization can occur during the activation of the carboxylic acid for amide bond formation:

  • Oxazolone Formation: This is the most common mechanism for N-acyl protected amino acids. The activated carboxyl group is attacked by the oxygen of the preceding amide bond, forming a five-membered oxazolone ring.[4] The α-proton on this ring is highly acidic and can be easily removed by a base, leading to a loss of stereochemistry.[4]

  • Direct Enolization: In this pathway, a base directly removes the α-proton from the activated amino acid to form an enolate, which is achiral. Subsequent protonation can occur from either face, leading to a mixture of enantiomers.

While 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is an N-alkylated amino acid and doesn't have a preceding amide bond for oxazolone formation in the same way a peptide chain does, the principles of α-proton acidity are still relevant. The electron-withdrawing nature of the 2,2-difluoroethyl group can increase the acidity of the α-proton, potentially making direct enolization a more significant concern.

Q3: Which amino acids are generally most susceptible to racemization?

A: Histidine and cysteine are notoriously prone to racemization due to the nature of their side chains which can participate in the reaction.[1][5] Phenylalanine and serine can also be sensitive.[1] For any amino acid, the risk of racemization increases with prolonged activation times, elevated temperatures, and the use of strong bases.[1][4]

Q4: How does the structure of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid potentially increase the risk of racemization?

A: The unique structure of this compound presents two key challenges:

  • Electronic Effects: The two fluorine atoms on the ethyl group are strongly electron-withdrawing. This inductive effect can increase the acidity of the α-proton at the 2-position of the piperidine ring, making it more susceptible to abstraction by base and subsequent racemization.

  • Steric Hindrance: The N-alkyl group and the cyclic nature of the piperidine ring create steric bulk around the carboxylic acid. This hindrance can slow down the rate of the desired coupling reaction, potentially requiring more forcing conditions (e.g., higher temperatures, longer reaction times) that also increase the risk of racemization.[6][7]

Troubleshooting Guide: Minimizing Racemization in Your Coupling Reactions

If you are observing diastereomeric impurities in your product, this guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.

Issue: Significant ( >5%) diastereomeric impurity detected by HPLC or NMR after coupling.
Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor in controlling racemization.[1][8]

Initial Assessment:

  • Are you using a carbodiimide (e.g., DCC, EDC, DIC) without an additive? This is a common cause of significant racemization.[1] Carbodiimides form a highly reactive O-acylisourea intermediate that is prone to racemization.[4][9]

Solutions:

  • Incorporate Racemization-Suppressing Additives: Always use an additive when employing a carbodiimide. These additives intercept the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[1][5][8][10]

    • 1-hydroxy-7-azabenzotriazole (HOAt): Generally provides superior racemization suppression compared to HOBt due to the electronic effect of the nitrogen atom in the 7-position.[4][10][11]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): An excellent, non-explosive alternative to HOBt and HOAt that has been shown to be very effective at suppressing racemization.[8][12]

  • Switch to a Phosphonium or Uronium/Aminium Salt Reagent: These reagents are generally more efficient for sterically hindered couplings and often provide lower levels of racemization.[4][6][12][13] They work by forming active esters with additives like HOBt or HOAt.[4]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An aminium salt that forms a highly reactive HOAt ester. It is one of the most effective reagents for difficult couplings with low racemization.[4][12][13]

    • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also very effective for hindered couplings.[4][12]

Coupling Reagent ClassAdditiveRelative Racemization RiskSuitability for Hindered Systems
Carbodiimides (DIC, EDC)NoneHighModerate
Carbodiimides (DIC, EDC)HOBtModerateModerate
Carbodiimides (DIC, EDC)HOAt/OxymaPureLowModerate
Phosphonium (PyBOP)N/A (contains HOBt moiety)LowHigh
Uronium/Aminium (HATU)N/A (contains HOAt moiety)Very LowVery High
Step 2: Assess the Base and Its Stoichiometry

The choice and amount of base can significantly influence the rate of racemization.[1][8]

Initial Assessment:

  • Are you using a strong, non-sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA)? These bases can readily abstract the acidic α-proton, leading to epimerization.[1][8]

Solutions:

  • Use a Weaker or More Sterically Hindered Base:

    • N-methylmorpholine (NMM): A weaker base that is often a good choice for minimizing racemization.[1][8]

    • 2,4,6-Collidine: A sterically hindered base that is less likely to abstract the α-proton.[8][10]

  • Optimize Base Equivalents: Use the minimum amount of base required to neutralize any acid salts and facilitate the reaction. For uronium/aminium salt couplings like HATU, typically 2 equivalents of a non-nucleophilic base like DIPEA are used. Reducing this to 1.5 or even 1.1 equivalents may be beneficial if racemization is observed.

Step 3: Control the Reaction Temperature and Time

Higher temperatures and longer reaction times provide more opportunity for racemization to occur.[1][4][14]

Initial Assessment:

  • Is the reaction being run at elevated temperatures to overcome steric hindrance? While this can improve coupling efficiency, it is a direct trade-off with stereochemical purity.[14][15]

Solutions:

  • Lower the Reaction Temperature: Perform the coupling at 0 °C or even lower temperatures.[1] While this may slow the reaction, it will significantly suppress racemization.

  • Minimize Pre-activation and Reaction Time: The activated species is the most susceptible to racemization.

    • Pre-activation: If your protocol involves pre-activating the carboxylic acid, keep this time to a minimum (typically 1-5 minutes) before adding the amine component.[1][4]

    • Monitor the Reaction: Follow the reaction progress by a suitable method (e.g., LC-MS) and quench it as soon as it is complete. Avoid arbitrarily long reaction times.

Step 4: Consider the Solvent

The polarity of the solvent can influence the rate of racemization.[4][16]

Initial Assessment:

  • Are you using a highly polar aprotic solvent like DMF or NMP? While these are excellent solvents for peptide synthesis, they can sometimes promote racemization.[4][16]

Solutions:

  • Solvent Screening: If racemization persists, consider screening less polar solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) can sometimes reduce racemization, although reagent and substrate solubility may become an issue.[4]

Experimental Workflow & Protocols
Diagram: Troubleshooting Workflow for Racemization

G cluster_reagent Reagent Optimization cluster_base Base Optimization cluster_temp Condition Optimization start Racemization Observed? reagent Review Coupling Reagent & Additive start->reagent Yes base Evaluate Base Choice & Stoichiometry reagent->base Issue Persists temp Control Temperature & Time base->temp Issue Persists solvent Consider Solvent Polarity temp->solvent Issue Persists end_node Racemization Minimized solvent->end_node r1 Using Carbodiimide alone? r2 Add HOAt or OxymaPure r1->r2 Yes r3 Switch to HATU or PyBOP r1->r3 No/Already using additives r2->base r3->base b1 Using strong base (DIPEA/TEA)? b2 Switch to NMM or Collidine b1->b2 Yes b3 Reduce base equivalents b1->b3 No b2->b3 b3->temp t1 High reaction temperature? t2 Perform coupling at 0°C t1->t2 Yes t3 Minimize pre-activation and reaction time t1->t3 No t2->t3 t3->solvent

Caption: Troubleshooting workflow for racemization.

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended as a starting point for the coupling of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid, especially if steric hindrance is a concern.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add 2,4,6-collidine (2.0 eq) to the solution and stir for 1-2 minutes.

  • Amine Addition: Add the amine coupling partner (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl and proceed with standard extraction procedures.

Protocol 2: Quantification of Racemization by Chiral HPLC

To accurately assess the effectiveness of your optimized conditions, a robust analytical method is required.

  • Dipeptide Synthesis: Synthesize a dipeptide by coupling your 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid with a simple, non-chiral amine (e.g., benzylamine) or a single enantiomer of an amino acid ester (e.g., L-alanine methyl ester).

  • Standard Preparation: If possible, synthesize the diastereomeric dipeptide using the opposite enantiomer of your piperidine acid to have a reference standard.

  • Chiral HPLC Analysis:

    • Select a suitable chiral stationary phase (e.g., Chiralpak IA, IB, etc.).

    • Develop a mobile phase (typically a mixture of hexanes and an alcohol like isopropanol or ethanol) that provides baseline separation of the two diastereomers.

    • Inject your crude reaction mixture and quantify the peak areas to determine the diastereomeric ratio.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6653–6660. [Link]

  • Li, P., & Xu, J. C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951–2958. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Alajarin, M., et al. (2002). New Models for the Study of the Racemization Mechanism of Carbodiimides. Synthesis and Structure (X-ray Crystallography and 1H NMR) of Cyclic Carbodiimides. The Journal of Organic Chemistry, 67(21), 7273–7283. [Link]

  • Aasbjerg, V., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3747. [Link]

  • Li, W., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10189–10196. [Link]

  • Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 17(8), 1085–1092. [Link]

  • Kemp, D. S. (1990). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (pp. 473-485). Georg Thieme Verlag.
  • DR. Raghu Prasad. (2023, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts [Video]. YouTube. [Link]

  • de la Torre, B. G., & Albericio, F. (2003). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research, 61(5), 244–251. [Link]

  • Al-Warhi, T., et al. (2012). Mechanism of peptide bond formation through carbodiimide. Journal of Chemical and Pharmaceutical Research, 4(1), 350-367.
  • Hili, R., & Yudin, A. K. (2006). Amide bond formation: beyond the dilemma between activation and racemisation. Nature Chemistry, 1(4), 284–287. [Link]

  • Jad, Y. E., et al. (2016). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 18(19), 4944–4947. [Link]

  • Imm, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701499. [Link]

  • Vasanthakumar, G. R., et al. (2002). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Organic Process Research & Development, 6(5), 619–623. [Link]

  • Appchem. (n.d.). 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid. Retrieved from [Link]

  • Carpino, L. A., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition in English, 33(23-24), 2320–2322. [Link]

  • Lee, S., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(20), 7808–7812. [Link]

  • Dangles, O., et al. (1987). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Chemical Reviews, 87(4), 687–711. [Link]

  • Senthamarai, T., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 57(38), 12344–12348. [Link]

  • Al-Zoubi, R. M., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5732. [Link]

  • Yeo, C. I., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3323. [Link]

  • ResearchGate. (n.d.). Comparison of product outcomes in the direct N‐alkylation of amino amides with alcohols. Retrieved from [Link]

  • Yeo, C. I., et al. (2021). Epimerisation in Peptide Synthesis. Organic & Biomolecular Chemistry, 19(23), 5105–5117. [Link]

  • Hirano, R. (2016). Epimerization of Peptide.
  • Reetz, M. T. (1990). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 213-239). Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Piperideine-2-carboxylate. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • ChemBK. (n.d.). (2S)-piperidine-2-carboxylic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges encountered during the isolation and purification of 1-(2,2-difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges encountered during the isolation and purification of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (CAS: 1218200-72-6; Hydrochloride CAS: 2241138-91-8) 1. This fluorinated unnatural amino acid is a critical building block in peptidomimetic drug discovery. Its amphoteric nature and the lipophilicity introduced by the 2,2-difluoroethyl group require a strategic, multi-modal purification approach to eliminate unreacted starting materials, alkylating agents, and inorganic salts 2.

Impurity Profiling & Physicochemical Causality

To purify the target molecule effectively, we must exploit the physicochemical differences between the product and its typical synthetic impurities.

Impurity CategorySpecific ContaminantOrigin in SynthesisSeparation Strategy (Causality)
Starting Material Pipecolic acidIncomplete N-alkylationRP-HPLC: The lack of the difluoroethyl group makes pipecolic acid significantly less hydrophobic, causing it to elute earlier on a C18 stationary phase.
Alkylating Agent 2,2-Difluoroethyl triflate / bromideExcess reagentLiquid-Liquid Extraction (LLE): Highly lipophilic and neutral; partitions selectively into the organic phase (e.g., DCM) while the zwitterionic product remains in the aqueous phase.
Inorganic Salts NaCl, LiOTf, NaOTfNeutralization / ByproductsIon-Exchange (Dowex): Salts are highly water-soluble and lack a basic amine to strongly bind to the cation-exchange resin. They wash out in the aqueous void volume 2.
Enantiomer D-isomer (if L- is target)Base-catalyzed racemizationChiral Resolution: Differential solubility of diastereomeric salts formed with chiral resolving agents (e.g., L- or D-tartaric acid) 3.

Troubleshooting FAQs

Q1: My crude reaction mixture is a complex slurry of salts, unreacted alkylating agent, and product. How do I isolate the amino acid fraction? Application Scientist Insight: Do not attempt direct silica gel chromatography or RP-HPLC on the crude mixture. The high salt content will rapidly degrade your HPLC column, and the zwitterion will streak irreversibly on normal-phase silica. Solution: Implement a two-step pre-purification. First, perform a Liquid-Liquid Extraction (DCM/Water) to remove the neutral, lipophilic 2,2-difluoroethyl alkylating agent. Second, subject the aqueous phase to strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8). The basic piperidine nitrogen will protonate and bind to the sulfonic acid resin, allowing inorganic salts to be washed away with water. Elution with aqueous ammonia then yields the desalted amino acid mixture 2.

Q2: I have successfully desalted my sample, but NMR shows residual unreacted pipecolic acid. How can I separate it from the 1-(2,2-difluoroethyl) product? Application Scientist Insight: Because both molecules are zwitterionic amino acids, ion-exchange will not separate them. However, the addition of the 2,2-difluoroethyl group significantly alters the partition coefficient (LogP). Solution: Use Preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column. Use a gradient of Water/Acetonitrile containing 0.1% TFA. The unreacted pipecolic acid is highly polar and will elute in the early aqueous fractions, while the 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid will be retained longer due to the fluorinated alkyl chain.

Q3: My synthetic route caused partial racemization at the C2 position. How can I upgrade the enantiomeric excess (ee) without using expensive chiral prep-HPLC? Application Scientist Insight: Classical resolution is highly scalable and cost-effective for pipecolic acid derivatives. Solution: Utilize diastereomeric salt formation. By treating the enantiomeric mixture with a chiral acid such as L-tartaric acid or D-tartaric acid in an ethanol/water matrix, you can selectively crystallize one diastereomer. This method has been industrially validated for optically pure pipecolic acid derivatives 3.

Validated Experimental Protocols

Protocol A: Desalting via Cation-Exchange Chromatography (Dowex 50WX8)

Self-Validating Mechanism: The resin must be pre-conditioned to the H+ form. Ninhydrin staining of the eluate fractions provides immediate visual confirmation of amino acid elution, ensuring the target is not lost in the aqueous wash.

  • Resin Preparation: Swell 50 g of Dowex 50WX8 (hydrogen form, 100-200 mesh) in deionized water. Pack into a glass column and wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the effluent pH is neutral (~pH 6-7).

  • Loading: Acidify the aqueous crude mixture (post-LLE) to pH 2 using 1M HCl. Load slowly onto the column (1-2 mL/min) to ensure complete ion exchange.

  • Washing: Wash the column with 4 CV of DI water. Validation: Spot the wash fractions on a TLC plate and stain with 0.1 M AgNO3 (for halides) to confirm inorganic salts have been completely removed.

  • Elution: Elute the amino acids using 2M NH4OH solution. Collect 20 mL fractions. The ammonia deprotonates the carboxylic acid, breaking the ionic interaction with the sulfonic acid resin.

  • Detection & Recovery: Spot fractions on a silica TLC plate and heat with Ninhydrin (0.2% in ethanol). Combine the purple/yellow-staining fractions and lyophilize to obtain the desalted mixture of pipecolic acid and the target product.

Protocol B: Preparative RP-HPLC for Target Isolation

Self-Validating Mechanism: UV monitoring at 210 nm (amide/carboxylic acid absorbance) combined with mass-directed fraction collection ensures only the target mass (m/z [M+H]+ = 194.1) is pooled.

  • System Setup: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in Acetonitrile.

  • Sample Prep: Dissolve the lyophilized powder from Protocol A in a minimum volume of 5% Solvent B in Solvent A. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Gradient: Run a shallow gradient from 5% B to 40% B over 30 minutes. Flow rate: 20 mL/min.

  • Collection: The unreacted pipecolic acid will elute first (typically <10% B). The 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid will elute later. Pool fractions containing the target peak (verify via LC-MS) and lyophilize to yield the TFA salt of the product. To obtain the free base or HCl salt, perform a secondary salt exchange.

Purification Decision Workflow

PurificationWorkflow Start Crude Reaction Mixture (N-alkylation of Pipecolic Acid) LLE Liquid-Liquid Extraction (DCM / H2O) Start->LLE OrgPhase Organic Phase (Discard: Alkylating Agents) LLE->OrgPhase Organic Layer AqPhase Aqueous Phase (Product, SM, Salts) LLE->AqPhase Aqueous Layer Dowex Cation Exchange (Dowex 50WX8) AqPhase->Dowex Waste Aqueous Wash (Discard: Inorganic Salts) Dowex->Waste Water Wash Eluate NH4OH Eluate (Product + Pipecolic Acid) Dowex->Eluate 2M NH4OH HPLC Prep RP-HPLC (C18 Column) Eluate->HPLC Lyophilize & Reconstitute Pure Pure Target Compound (>99% Purity) HPLC->Pure Isocratic/Gradient Elution

Workflow for the isolation and purification of N-alkylated pipecolic acid derivatives.

References

  • mdfcw.com. "1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid_1218200-72". URL:[Link]

  • ResearchGate. "Synthesis of Pipecolic Acid and Baikiain". URL:[Link]

  • Google Patents. "US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom".

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid Enantiomers

Welcome to the technical support center for the enantiomeric separation of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantiomeric separation of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the HPLC separation of this specific chiral compound.

The unique structure of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid, containing a piperidine ring, a carboxylic acid group, and a difluoroethyl moiety, presents a distinct set of challenges for achieving baseline resolution of its enantiomers. This guide offers a structured approach to method development and problem-solving, grounded in established chromatographic principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Poor or No Resolution of Enantiomers

Q: My chromatogram shows a single peak or two poorly resolved, co-eluting peaks for the enantiomers. What are the critical first steps to improve separation?

A: Achieving chiral separation requires a specific interaction between the analyte and the chiral stationary phase (CSP).[1] When initial attempts fail, a systematic evaluation of the CSP and mobile phase is essential.

Troubleshooting Workflow for Poor Enantiomeric Resolution

G start Start: Poor or No Resolution csp_eval 1. Evaluate Chiral Stationary Phase (CSP) Selection start->csp_eval mp_opt 2. Optimize Mobile Phase Composition csp_eval->mp_opt If no improvement end Resolution Achieved csp_eval->end If separation is achieved flow_temp 3. Adjust Flow Rate and Temperature mp_opt->flow_temp If resolution is still poor mp_opt->end If separation is achieved derivatization 4. Consider Derivatization flow_temp->derivatization If separation remains inadequate flow_temp->end If separation is achieved derivatization->end

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

1. Evaluate Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral separations.[2] For a molecule like 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid, which is an amino acid derivative, several types of CSPs could be effective.

  • Polysaccharide-based CSPs: These are often the first choice due to their broad applicability.[1][3] Columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD) are excellent starting points.

  • Macrocyclic Glycopeptide CSPs: Phases like vancomycin or teicoplanin (e.g., CHIROBIOTIC™ V, T) are also very effective for amino acid derivatives, offering unique separation mechanisms.

  • Crown Ether-based CSPs: These are specifically designed for the separation of amino acids and compounds with primary amine groups.[4]

  • Zwitterionic Ion-Exchange CSPs: These are particularly useful for the separation of free amino acids and peptides.[5][6]

If you have no prior information, screening a few different types of CSPs is a highly recommended strategy.[7][8]

2. Optimize Mobile Phase Composition: The mobile phase composition directly influences the interactions between the enantiomers and the CSP.[9]

  • Normal-Phase Mode: A common starting point is a mixture of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol.[3] The ratio of these solvents can be adjusted to optimize retention and selectivity.

  • Additives: Since the target molecule is a carboxylic acid, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can improve peak shape and selectivity.[7][10] For basic compounds, an amine like diethylamine (DEA) is often used.[11]

  • Polar Organic Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile, often with the same acidic or basic additives. It can offer different selectivity compared to normal-phase.

  • Reversed-Phase Mode: While less common for this type of compound, it can be an option, particularly with macrocyclic glycopeptide or certain polysaccharide-based CSPs.[1]

3. Adjust Flow Rate and Temperature: These parameters can have a significant impact on chiral separations.

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this can increase the interaction time with the CSP and improve resolution.[10]

  • Temperature: Temperature can have a complex and sometimes unpredictable effect on chiral separations.[10][12] It is a valuable parameter to screen, as both increasing and decreasing the temperature can improve resolution.

4. Consider Derivatization: If the above steps do not yield satisfactory results, derivatization can be a powerful tool.[7]

  • Reacting the carboxylic acid group with a chiral derivatizing agent to form diastereomers can allow for separation on a standard achiral HPLC column.[13]

  • Derivatization can also be used to improve the chromatographic properties or detection of the analyte.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My enantiomeric peaks are exhibiting significant tailing. How can I improve their symmetry?

A: Poor peak shape is often due to undesirable secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase Additives: For your acidic compound, ensure you are using an acidic modifier like TFA or formic acid.[10] This suppresses the ionization of the carboxylic acid and any residual silanol groups on the silica support, minimizing secondary interactions. The concentration of the additive can be optimized (e.g., 0.05% - 0.2%).

  • Mobile Phase pH: In reversed-phase mode, the mobile phase pH should be at least 2 units away from the pKa of your compound to ensure it is in a single ionic state.[10]

  • Column Contamination: Contaminants on the column can create active sites that cause tailing.[10] Flushing the column with a strong solvent, as recommended by the manufacturer, can help.[12]

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent can lead to peak distortion.

Issue 3: Inconsistent Retention Times and Resolution

Q: I am observing a drift in retention times and a loss of resolution between runs. What could be the cause?

A: Inconsistent results in chiral chromatography are often related to column equilibration, mobile phase stability, or temperature fluctuations.

Key Areas to Investigate:

  • Column Equilibration: Chiral stationary phases can require longer equilibration times than standard achiral phases, especially when the mobile phase composition is changed.[10] Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of the more volatile components. Ensure thorough mixing.

  • Temperature Control: Use a column oven to maintain a constant and consistent temperature.[14] Fluctuations in ambient temperature can affect retention times and selectivity.

  • Additive Memory Effects: Some additives can strongly adsorb to the CSP and alter its properties over time, leading to a "memory effect".[15][16] If you switch between methods using different additives, it is crucial to thoroughly flush the column. In some cases, a dedicated column for a specific method may be necessary.[17]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid?

A1: A robust starting point would be to use a polysaccharide-based CSP, such as a Chiralpak AD-H or Chiralcel OD-H column.[3][7] For the mobile phase, begin with a mixture of n-hexane and an alcohol (ethanol or isopropanol) in a ratio of 90:10 (v/v), containing 0.1% TFA.[7] Set the flow rate to 1.0 mL/min and the column temperature to 25°C. From this starting point, you can systematically optimize the alcohol percentage, the type of alcohol, and the temperature to improve the separation.

Q2: How do I choose between different polysaccharide-based CSPs?

A2: While it is difficult to predict which CSP will provide the best separation, there are some general guidelines.[1] Amylose-based phases (e.g., Chiralpak AD) and cellulose-based phases (e.g., Chiralcel OD) often exhibit different selectivities. Screening both types is a common and effective strategy in method development.[7] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial for troubleshooting and optimization.[8]

Q3: Can I use mass spectrometry (MS) with the mobile phases suggested?

A3: Yes, MS detection is compatible with many chiral separation methods. If using MS, it is preferable to use volatile mobile phase additives like formic acid instead of TFA, as TFA can cause ion suppression.[18] The polar ionic mode, often used with macrocyclic glycopeptide columns, which employs methanol with volatile ammonium salts, is particularly well-suited for LC-MS applications.

Q4: My resolution is good, but the analysis time is too long. How can I speed up the separation?

A4: To reduce the analysis time while maintaining resolution, you can try the following:

  • Increase the percentage of the polar modifier in the mobile phase (e.g., increase the ethanol concentration). This will decrease retention times.

  • Increase the flow rate. Be aware that this may lead to a decrease in resolution, so a balance needs to be found.

  • Use a shorter column or a column with smaller particles (e.g., 3 µm instead of 5 µm).[18] This can provide faster separations with good efficiency.

  • Increase the column temperature. This will generally decrease retention times, but its effect on resolution should be monitored.[3]

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to screen different CSPs to identify the most promising candidate for your separation.

1. CSP Selection:

  • Select a set of 2-4 chiral columns with different selectivities. A recommended starting set includes:

    • An amylose-based polysaccharide column (e.g., Chiralpak AD-H)

    • A cellulose-based polysaccharide column (e.g., Chiralcel OD-H)

    • A macrocyclic glycopeptide column (e.g., CHIROBIOTIC V)

2. Mobile Phase Conditions for Screening:

  • Condition A (Normal Phase): n-Hexane/Ethanol (90:10, v/v) + 0.1% TFA

  • Condition B (Normal Phase): n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA

  • Condition C (Polar Organic): Methanol + 0.1% Formic Acid (for CHIROBIOTIC V)

3. Chromatographic Parameters:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at an appropriate wavelength for your compound.

  • Injection Volume: 5-10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

4. Procedure:

  • Equilibrate the first column with Condition A until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Repeat for Conditions B and C on the appropriate columns.

  • Evaluate the chromatograms for any signs of peak separation. The condition that shows the best initial resolution should be selected for further optimization.

Protocol 2: Optimization of Mobile Phase Composition

This protocol describes how to fine-tune the mobile phase to improve the resolution on the selected CSP.

1. Initial Conditions:

  • Use the CSP and mobile phase system (e.g., n-Hexane/Ethanol + 0.1% TFA) that provided the best initial separation from Protocol 1.

2. Varying the Modifier Percentage:

  • Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., 5%, 10%, 15%, 20% ethanol in n-hexane, all with 0.1% TFA).

  • Equilibrate the column with each mobile phase and inject the sample.

  • Analyze the chromatograms to determine the optimal modifier percentage that provides the best balance of resolution and retention time.

3. Evaluating Different Modifiers:

  • If resolution is still not optimal, try a different alcohol modifier (e.g., switch from ethanol to isopropanol) and repeat step 2.

4. Optimizing the Additive Concentration:

  • Using the best alcohol and modifier percentage, you can further optimize the concentration of the acidic additive (e.g., 0.05%, 0.1%, 0.15% TFA) to see if it improves peak shape and resolution.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for Amino Acid Derivatives
Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile PhasesStrengths for Piperidine-2-Carboxylic Acid Derivatives
Polysaccharide-basedChiralpak®, Chiralcel®Normal Phase (Hexane/Alcohol), Polar Organic, Reversed PhaseBroad applicability, high success rate for a wide range of compounds.[1][3]
Macrocyclic GlycopeptideCHIROBIOTIC™Polar Ionic, Polar Organic, Reversed Phase, Normal PhaseExcellent for polar and ionizable compounds, multiple interaction mechanisms.
Crown Ether-basedChiroSil®Reversed Phase (Acidic aqueous/organic)High selectivity for primary amines and amino acids.[4]
Zwitterionic Ion-ExchangeCHIRALPAK® ZWIX(+)™ & ZWIX(-)™Methanol/Water with additivesSpecifically designed for amphoteric molecules like free amino acids.[5]

Visualization

Logical Relationship for Chiral Method Development

G compound Analyte: 1-(2,2-difluoroethyl) piperidine-2-carboxylic acid csp Select CSP (Polysaccharide, Macrocyclic Glycopeptide, etc.) compound->csp mode Select Mode (Normal, Polar Organic, Reversed) csp->mode mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) mode->mobile_phase conditions Optimize Conditions (Temperature, Flow Rate) mobile_phase->conditions validation Method Validation conditions->validation

Caption: A logical workflow for developing a chiral HPLC separation method.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. [Link]

  • Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. [Link]

  • Chiral HPLC Method Development. [Link]

  • Understanding Chiral Chromatography: A Comprehensive Guide - Chrom Tech, Inc. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. [Link]

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. [Link]

  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC. [Link]

  • additives for chiral - Chromatography Forum. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. [Link]

  • Finding the Best Separation for Enantiomeric Mixtures | LCGC International. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. [Link]

  • DIASTEREOSELECTIVE SYNTHESIS OF CHIRAL METHYL 2-PIPERIDIN-2-YLPROPANOATES Jennifer Pereira, Sandrine Calvet-Vitale, Marie-Claude. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid Reactions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks when working with 1-(2,2-difluoroethyl)piperidine-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks when working with 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid .

As an N-alkylated pipecolic acid derivative, this molecule presents extreme steric hindrance at the C2-carboxylic acid due to the rigid piperidine ring and the bulky 2,2-difluoroethyl group[1]. Standard coupling conditions frequently result in low yields, unreacted starting materials, or extensive epimerization. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these kinetic barriers.

Strategic Workflow for Hindered Amide Coupling

When standard peptide coupling protocols fail, a systematic escalation in reagent reactivity is required. The workflow below outlines the logical progression from standard reagents to ultra-reactive acyl halides for recalcitrant substrates.

G Start 1-(2,2-difluoroethyl)piperidine- 2-carboxylic acid Standard Standard Coupling (EDC/HOBt, DIC) Start->Standard Eval1 Yield > 80%? Standard->Eval1 Success1 Proceed to Purification Eval1->Success1 Yes Advanced Advanced Uronium/Phosphonium (HATU, COMU, PyAOP) Eval1->Advanced No Eval2 Yield > 80%? Advanced->Eval2 Success2 Proceed to Purification Eval2->Success2 Yes Halide Acyl Halide Formation (TFFH / Cyanuric Fluoride) Eval2->Halide No Eval3 Yield > 80%? Halide->Eval3 Success3 Proceed to Purification Eval3->Success3 Yes Redesign Redesign Route (e.g., Alkylate post-coupling) Eval3->Redesign No

Caption: Decision matrix for escalating coupling strategies when reacting sterically hindered N-alkyl pipecolic acid derivatives.

Troubleshooting Guide: Kinetic Barriers & Side Reactions

Issue 1: Sluggish Amide Bond Formation and Low Yields
  • Mechanistic Cause: Standard carbodiimides (EDC, DIC) activate the carboxylic acid to form an O-acylisourea intermediate. Because the 1-(2,2-difluoroethyl)piperidine ring physically blocks the trajectory of the incoming amine nucleophile, the intermediate undergoes a detrimental[1,3]-sigmatropic rearrangement into an unreactive N-acylurea before coupling can occur[2].

  • Corrective Action: Transition to highly reactive uronium or phosphonium salts based on HOAt or Oxyma Pure. Reagents like HATU, COMU, and PyAOP form highly reactive esters that bypass the rearrangement pathway, providing anchimeric assistance to drive the coupling[3][4].

Issue 2: Guanidinylation of the Amine Partner
  • Mechanistic Cause: When using excess uronium-based reagents (like HATU or HBTU) to force a slow reaction, the unreacted amine partner can attack the electrophilic carbon of the coupling reagent itself. This forms a stable guanidinium byproduct, permanently capping the amine and halting the reaction[4].

  • Corrective Action: Switch to a phosphonium-based reagent like PyAOP. PyAOP possesses the same highly reactive HOAt leaving group as HATU but lacks the uronium structure, completely eliminating the guanidinylation side reaction even during extended reaction times at elevated temperatures[4][5].

Issue 3: Complete Failure with Complex Amines (Double Steric Hit)
  • Mechanistic Cause: If the amine partner is also sterically hindered (e.g., an α,α -disubstituted amino acid or a secondary amine), the steric clash is too severe for even HATU or PyAOP to mediate the reaction[6].

  • Corrective Action: Convert the 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid into an acyl fluoride[1][2]. Acyl fluorides are exceptionally stable to moisture but highly reactive toward amines, making them the ultimate solution for the most recalcitrant N-alkylated couplings[6].

Quantitative Data: Reagent Selection Matrix

The following table synthesizes quantitative performance benchmarks for activating sterically hindered N-alkyl amino acids[2][4]. Use this to select the appropriate reagent based on your specific amine partner.

Coupling ReagentActivating GroupRelative ReactivityGuanidinylation RiskSuitability for 1-(2,2-difluoroethyl)pipecolic acid
EDC / HOBt OBt esterLowNoPoor - Prone to N-acylurea formation.
HBTU OBt esterModerateYesPoor - Insufficient for N-alkyl cyclic acids.
HATU OAt esterVery HighYesGood - Standard starting point for hindered acids.
COMU Oxyma esterVery HighYesExcellent - Safer alternative to HATU, highly efficient.
PyAOP OAt esterVery HighNoExcellent - Best for slow reactions; prevents capping.
TFFH Acyl FluorideExtremeNoUltimate Fallback - For double-steric hit couplings.

Self-Validating Experimental Protocols

Protocol A: COMU-Mediated Amide Coupling

COMU is preferred over HATU due to its non-explosive nature and the highly reactive Oxyma ester intermediate it generates[2][4].

Causality & Validation: This protocol utilizes a pre-activation step. COMU undergoes a distinct color change (from colorless/pale yellow to bright yellow/orange) upon formation of the active Oxyma ester, providing a visual self-validation that activation is complete before the amine is introduced.

  • Preparation: Dissolve 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF to a concentration of 0.2 M[4].

  • Base Addition: Add 2,4,6-trimethylpyridine (sym-collidine) (2.0 eq).

    • Causality: Sym-collidine is a highly sterically hindered, non-nucleophilic base. It is preferred over DIPEA when using COMU to minimize base-catalyzed epimerization at the C2 position[2][7].

  • Pre-activation (Validation Step): Stir at room temperature for 3–5 minutes. Observe the solution; a shift to a vibrant yellow/orange confirms the formation of the active ester.

  • Coupling: Add the amine partner (1.1 eq). Stir at room temperature for 2–12 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ to destroy unreacted active ester, extract with EtOAc, and wash with 5% aqueous citric acid to remove sym-collidine.

Protocol B: Acyl Fluoride Generation via TFFH

Reserved for extreme steric hindrance where Protocol A fails[6].

Causality & Validation: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) directly converts the carboxylic acid to an acyl fluoride. Fluoride is an excellent leaving group but a poor nucleophile, preventing the side reactions seen with acyl chlorides. The intermediate can be validated spectroscopically.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Reagent Addition: Add TFFH (1.2 eq) and DIPEA (2.5 eq)[6].

  • Intermediate Formation (Validation Step): Stir at room temperature for 30–60 minutes.

    • Validation: To ensure the acyl fluoride has formed before proceeding, take a small aliquot for IR spectroscopy. A distinct carbonyl stretch at ~1840 cm⁻¹ confirms acyl fluoride formation. Alternatively, 19F NMR will show a characteristic downfield peak.

  • Coupling: Once validated, add the sterically hindered amine (1.0 eq) directly to the reaction mixture.

  • Thermal Acceleration: If the amine is exceptionally bulky, heat the reaction to 40°C. Acyl fluorides are thermally stable and resist degradation at elevated temperatures.

Frequently Asked Questions (FAQs)

Q: Why does the 2,2-difluoroethyl group specifically complicate the reaction compared to a simple N-methyl group? A: Beyond the increased steric volume of the ethyl chain versus a methyl group, the highly electronegative fluorine atoms exert a strong inductive pull (-I effect). This alters the electronics of the piperidine ring, reducing the nucleophilicity of the nitrogen and potentially destabilizing the activated ester intermediate. This electronic liability, combined with the steric shield, requires highly reactive coupling agents to drive the reaction forward[1].

Q: Can I use microwave-assisted synthesis to force this coupling? A: Yes. Microwave heating (e.g., 75°C for 10–15 minutes) combined with reagents like COMU or PyAOP significantly accelerates the coupling of sterically hindered N-alkyl amino acids. The localized heating efficiently overcomes the high activation energy barrier caused by the steric clash, often reducing reaction times from days to minutes[2].

Q: How do I prevent epimerization at the C2 chiral center during forced coupling? A: Epimerization occurs via the formation of an oxazolone intermediate or direct enolization. The bulky 1-(2,2-difluoroethyl) group exacerbates this by slowing down the desired coupling, giving the epimerization side reaction more time to occur. To minimize this:

  • Use HOAt-based reagents (HATU/PyAOP) which provide anchimeric assistance to accelerate the main reaction.

  • Use weaker, highly hindered bases like sym-collidine instead of DIPEA[4][7].

  • Keep the reaction concentration high (≥0.2 M) to favor bimolecular coupling over unimolecular epimerization.

References

  • Synform. "Highly Sterically Hindered Peptide Bond Formation between α,α -Disubstituted α -Amino Acids and N-Alkyl Cysteines." [Link]

  • Journal of the American Chemical Society. "Highly Sterically Hindered Peptide Bond Formation between α,α -Disubstituted α -Amino Acids and N-Alkyl Cysteines Using α,α -Disubstituted α -Amidonitrile." [Link]

  • PubMed Central (NIH). "Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors." [Link]

  • ACS Combinatorial Science. "Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent." [Link]

Sources

Troubleshooting

reducing degradation of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid during storage

Welcome to the Application Science Support Center. This portal provides advanced troubleshooting and field-proven methodologies for researchers handling 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid. Due to its uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This portal provides advanced troubleshooting and field-proven methodologies for researchers handling 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid. Due to its unique structural combination—a highly reactive fluorinated alkyl chain and a pipecolic acid core—this compound requires stringent storage protocols to prevent rapid degradation.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does my compound lose purity and turn yellow after a few weeks on the benchtop? A: This visual degradation is primarily caused by two competing pathways: dehydrofluorination and N-oxidation .

  • Dehydrofluorination: The 2,2-difluoroethyl group attached to the tertiary amine is highly susceptible to the loss of hydrogen fluoride (HF) under thermal stress or trace basic conditions. This elimination yields a reactive fluoroenamine intermediate that rapidly polymerizes, causing the characteristic yellowing and mass loss [2].

  • N-Oxidation: Saturated N-alkyl piperidines are prone to oxidation when exposed to atmospheric oxygen and light, forming N-oxide derivatives over time [3].

Q2: I noticed my batch degraded faster after I dissolved it in a slightly basic buffer. Why? A: Basic environments catalyze the E1cB elimination of HF from the 2,2-difluoroethyl group. The nitrogen's lone pair facilitates this process. Expert Insight: To halt this causality, we highly recommend storing the compound as a hydrochloride (HCl) salt rather than the free zwitterion. Protonating the tertiary amine ties up the nitrogen lone pair, drastically increasing the activation energy required for both dehydrofluorination and atmospheric N-oxidation.

Degradation A 1-(2,2-difluoroethyl) piperidine-2-carboxylic acid B Fluoroenamine Intermediate A->B Base / Heat (-HF) D N-Oxide Derivative A->D O2 / Light (Oxidation) E Decarboxylated Amine A->E Thermal Stress (-CO2) C Polymerization / Hydrolysis B->C Aggregation

Mechanistic pathways of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid degradation.

Section 2: Experimental Protocols & Best Practices (The "How")

Q3: What is the definitive protocol for long-term storage? A: Fluorinated pharmaceutical intermediates are highly sensitive to heat, light, and moisture [1]. Follow this self-validating workflow to ensure maximum shelf life.

Protocol S1 1. Desiccation High vacuum drying (24h) S2 2. Salt Conversion Ethereal HCl treatment (Optional) S1->S2 S3 3. Aliquoting Amber glass vials (UV protection) S2->S3 S4 4. Inerting Ultra-pure Argon purge S3->S4 S5 5. Sealing PTFE-lined septa caps S4->S5 S6 6. Storage -20°C monitored freezer S5->S6

Optimized step-by-step storage workflow to prevent environmental degradation.

Step-by-Step Storage Methodology:

  • Desiccation: Transfer the bulk powder to a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅). Apply high vacuum (<1 mbar) for 24 hours to remove trace moisture.

  • Aliquoting: Working inside a glovebox or under a dry nitrogen stream, divide the compound into single-use amber glass vials. Causality: Amber glass blocks UV light, preventing radical-initiated defluorination [1]. Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Inerting: Purge the headspace of each vial with ultra-pure Argon. Causality: Argon is heavier than nitrogen and provides a superior protective blanket against oxidative N-oxide formation.

  • Sealing: Cap immediately with PTFE-lined septa. Avoid standard rubber septa, which are permeable to moisture over extended periods.

  • Storage: Transfer the sealed vials to a -20°C freezer [1].

Self-Validating System Check: To guarantee the integrity of your inerting and sealing process, prepare a "sentinel vial." Place a few crystals of anhydrous cobalt(II) chloride (blue) into an identical amber vial, purge, seal, and store it alongside your samples. If the sentinel crystals turn pink (indicating hydration), your PTFE seal has failed, moisture has entered, and the batch must be re-desiccated immediately to prevent hydrolysis.

Section 3: Quantitative Stability Data

The following table summarizes the expected 6-month purity recovery based on the chemical state and storage conditions. It highlights the critical importance of utilizing the HCl salt form combined with cryogenic storage.

Chemical StateStorage TempAtmosphereLight Exposure6-Month Purity RecoveryPrimary Degradant Detected
Free Base (Zwitterion)25°CAmbient AirClear Vial~65%N-Oxide & Fluoroenamine
Free Base (Zwitterion)-20°CArgonAmber Vial~92%Trace Fluoroenamine
Hydrochloride (HCl) Salt25°CAmbient AirClear Vial~88%Trace N-Oxide
Hydrochloride (HCl) Salt -20°C Argon Amber Vial >99% None Detected
References
  • How to store fluorinated pharmaceutical intermediates properly? - Blog, SinoShiny.
  • SAFETY DATA SHEET: 2,2-Difluoroethylamine, TCI Chemicals.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines, The Journal of Organic Chemistry - ACS Publications.

Reference Data & Comparative Studies

Validation

A Tale of Two Rings: A Comparative Guide to 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid and Pipecolic Acid in Drug Discovery

For the forward-thinking researcher, the strategic incorporation of fluorine can be a transformative step in drug development. This guide offers a deep dive into the comparative properties of 1-(2,2-difluoroethyl)piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

For the forward-thinking researcher, the strategic incorporation of fluorine can be a transformative step in drug development. This guide offers a deep dive into the comparative properties of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid and its non-fluorinated parent, pipecolic acid. We will explore the theoretical underpinnings of how the introduction of a difluoroethyl group can modulate key physicochemical and metabolic properties, and provide actionable experimental protocols for their head-to-head comparison.

Pipecolic acid, a cyclic non-proteinogenic amino acid, is a fascinating scaffold in medicinal chemistry. It is a key component in a variety of pharmacologically active compounds, and its rigid structure offers a valuable tool for conformational constraint in peptide and small molecule design[1][2]. However, like many promising lead compounds, pipecolic acid-based molecules can face challenges with metabolic stability and bioavailability. The introduction of fluorine, a common strategy in modern drug design, presents a compelling avenue to address these limitations[3][4]. Here, we examine the specific case of N-alkylation with a 2,2-difluoroethyl group and its predicted impact on the pipecolic acid core.

Physicochemical Properties: A Head-to-Head Comparison

The addition of the strongly electronegative fluorine atoms is anticipated to induce significant changes in the molecule's electronic and physical properties. Below is a comparison of the known properties of pipecolic acid and the predicted properties of its difluoroethyl derivative.

PropertyPipecolic Acid1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (Predicted)Rationale for Predicted Change
Molecular Formula C6H11NO2[5]C8H13F2NO2[6]Addition of a C2H3F2 group.
Molecular Weight 129.16 g/mol [7]193.19 g/mol [6]Increased mass due to the added difluoroethyl group.
logP (Lipophilicity) -2.31[7]IncreasedThe addition of fluorine atoms generally increases lipophilicity, which can enhance membrane permeability[8][9]. The difluoroethyl group contributes a larger non-polar surface area.
pKa (Carboxylic Acid) ~2.06[10]Slightly DecreasedThe electron-withdrawing effect of the fluorine atoms on the N-substituent can have a minor, long-range acidifying effect on the carboxylic acid proton.
pKa (Amine) ~10.39[10]DecreasedThe strong electron-withdrawing nature of the two fluorine atoms will significantly decrease the basicity of the piperidine nitrogen, lowering its pKa[11][12]. This can lead to improved bioavailability by reducing the proportion of the charged species at physiological pH[12].
Metabolic Stability Susceptible to N-dealkylation and oxidationIncreasedThe C-F bond is significantly stronger than the C-H bond, making the difluoroethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes[13][14]. This "metabolic blocking" is a key advantage of fluorination in drug design[14][15].

The Impact of Fluorination on Biological Systems: A Mechanistic Overview

The strategic placement of fluorine atoms can profoundly influence a molecule's interaction with biological targets and its overall pharmacokinetic profile. The introduction of the 2,2-difluoroethyl group on the piperidine nitrogen is expected to confer several advantages:

  • Enhanced Metabolic Stability: The primary rationale for this type of fluorination is to block metabolic "soft spots." The alpha- and beta-positions of the N-alkyl group are often susceptible to oxidation by CYP enzymes. The high strength of the C-F bond makes this position significantly less prone to metabolic attack, potentially leading to a longer half-life and improved oral bioavailability[13][14][16].

  • Modulated Lipophilicity and Permeability: An increase in lipophilicity, as predicted for the fluorinated analog, can improve a drug's ability to cross cellular membranes, a critical factor for reaching its target[8][17]. However, this needs to be carefully balanced, as excessive lipophilicity can lead to off-target effects and poor solubility.

  • Altered pKa and Bioavailability: The predicted decrease in the pKa of the piperidine nitrogen is a crucial consequence of fluorination[11][12]. A lower pKa means that at physiological pH (around 7.4), a smaller fraction of the molecule will be protonated. The neutral form of a drug is generally more membrane-permeable, which can lead to enhanced absorption and bioavailability[12].

  • Conformational Effects: The introduction of the difluoroethyl group can also influence the conformational preferences of the piperidine ring, which may impact its binding affinity to a target protein.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between these two compounds, a series of in vitro experiments are essential. Below are detailed protocols for the synthesis of the fluorinated analog and the subsequent comparative analysis of key properties.

Synthesis of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid

This protocol outlines a general synthetic route. Optimization may be required.

Step 1: N-Alkylation of Pipecolic Acid Ester

  • Esterification of Pipecolic Acid: Protect the carboxylic acid of pipecolic acid as a methyl or ethyl ester using standard methods (e.g., thionyl chloride in methanol).

  • N-Alkylation:

    • Dissolve the pipecolic acid ester in a suitable aprotic solvent such as acetonitrile or DMF.

    • Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA).

    • Add 1-bromo-2,2-difluoroethane dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

Step 2: Hydrolysis of the Ester

  • Dissolve the purified N-alkylated ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH).

  • Stir the reaction at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of ~2 with dilute HCl.

  • Extract the product with an organic solvent or purify by reverse-phase chromatography to yield 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid.

Comparative Experimental Workflow

G cluster_physicochemical Physicochemical Changes cluster_pharmacokinetic Pharmacokinetic Consequences Fluorination Introduction of -CH2CHF2 Group Lipophilicity Increased Lipophilicity (Higher logP) Fluorination->Lipophilicity pKa Decreased Amine pKa Fluorination->pKa Metabolic_Block Metabolic Blocking Fluorination->Metabolic_Block Permeability Potentially Increased Membrane Permeability Lipophilicity->Permeability Bioavailability Potentially Improved Oral Bioavailability pKa->Bioavailability HalfLife Longer Half-Life Metabolic_Block->HalfLife Permeability->Bioavailability

Caption: The cascading effects of N-difluoroethylation on the physicochemical and pharmacokinetic properties of a pipecolic acid scaffold.

Conclusion

The strategic N-alkylation of pipecolic acid with a 2,2-difluoroethyl group represents a promising strategy for optimizing its drug-like properties. The anticipated increase in metabolic stability, coupled with favorable modulation of lipophilicity and pKa, highlights the potential of this fluorinated analog in overcoming common developmental hurdles. The experimental protocols provided in this guide offer a clear roadmap for researchers to empirically test these hypotheses and unlock the full potential of this versatile chemical scaffold. By understanding and applying the principles of fluorination, drug discovery professionals can more effectively design and develop next-generation therapeutics.

References

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  • Watson, P. S., Jiang, B., & Scott, B. (2000). Asymmetric Synthesis of Pipecolic Acid and Derivatives. Current Organic Chemistry, 4(4), 431–454. Available from: [Link]

  • ZAROZINSKI, M. P., & SPARKS, S. M. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(22), 16299–16320. Available from: [Link]

  • Gilla, G., & Koksch, B. (2010). Stereoselective Syntheses of l-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate. The Journal of Organic Chemistry, 75(6), 2099–2102. Available from: [Link]

  • Cossı́o, F. P., Arrieta, A., Lecea, B., & de Lera, A. R. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 63(17), 5763–5773. Available from: [Link]

  • A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics. Taylor & Francis Online. 2021. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

  • ZAROZINSKI, M. P., & SPARKS, S. M. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

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Comparative

Comparative Metabolic Stability of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid Analogs: A Technical Guide

The piperidine-2-carboxylic acid (pipecolic acid) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutics ranging from local anesthetics (e.g., ropivacaine, bupivacaine...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine-2-carboxylic acid (pipecolic acid) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutics ranging from local anesthetics (e.g., ropivacaine, bupivacaine) to macrocyclic antimalarial peptides. However, the N -alkylated piperidine moiety frequently presents a severe metabolic liability. In vivo, these tertiary amines undergo rapid cytochrome P450 (CYP)-mediated N -dealkylation and N -oxidation, leading to high intrinsic clearance and poor oral bioavailability.

To circumvent this degradation, the strategic incorporation of fluorine—specifically via the 2,2-difluoroethyl group —has emerged as a highly effective bioisosteric replacement for standard alkyl chains. This guide provides an objective, data-driven comparison of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid against its non-fluorinated and differentially fluorinated analogs.

Mechanistic Rationale: Beyond C–F Bond Strength

Historically, the enhanced metabolic stability of fluorinated drug candidates was attributed almost exclusively to the high bond dissociation energy of the C–F bond (~105 kcal/mol) compared to the C–H bond (~98 kcal/mol), which resists hydrogen atom abstraction by the CYP450 high-valent iron-oxo species. However, contemporary physical organic chemistry reveals that metabolic stability is driven by a multifactorial shift in physicochemical properties[1]:

  • Basicity Attenuation (The Affinity Phenomenon): CYP450 enzymes, particularly CYP2D6, utilize anionic residues (such as Glu216 and Asp301) in their substrate-binding domains to recruit basic amines by forming stabilized ion pairs[1]. The strong inductive electron-withdrawing effect (-I) of the β -fluorines in the 2,2-difluoroethyl group significantly reduces the basicity (pKa) of the piperidine nitrogen[2]. This reduction in protonation at physiological pH (7.4) weakens the enzyme-substrate association ( Ka​ ), fundamentally reducing the affinity of the metabolizing enzyme for the drug.

  • Steric and Electronic Shielding: The β -fluorines exert an inductive pull that decreases the electron density of the adjacent α -carbon. This destabilizes the transition state required for α -carbon oxidation, effectively blocking the formation of the unstable carbinolamine intermediate that precedes N -dealkylation.

  • Optimal Lipophilicity (logD): While fluorine substitution generally increases intrinsic lipophilicity, the concurrent decrease in basicity means the molecule is less ionized at neutral pH[2]. The 2,2-difluoroethyl group strikes a "Goldilocks" balance. It avoids the excessive lipophilicity seen with fully fluorinated trifluoroethyl groups, which can inadvertently increase clearance via CYP3A4 (an enzyme that preferentially metabolizes highly lipophilic, neutral substrates)[3].

CYP_Mechanism cluster_ethyl N-Ethyl Pathway (Rapid Clearance) cluster_difluoro N-(2,2-Difluoroethyl) Pathway (Stable) A1 1-Ethylpiperidine (High pKa, Protonated) A2 Strong Ion-Pair Binding (CYP2D6 Glu216/Asp301) A1->A2 A3 Alpha-C Oxidation (Fe-O intermediate) A2->A3 A4 Carbinolamine Formation A3->A4 A5 N-Dealkylation (Rapid Degradation) A4->A5 B1 1-(2,2-Difluoroethyl)piperidine (Lower pKa, Neutral) B2 Weak Enzyme Affinity (Reduced Ka) B1->B2 B3 Inductive Shielding (Destabilized TS) B2->B3 B4 Blocked Oxidation B3->B4 B5 Metabolic Stability (Prolonged Half-life) B4->B5

Mechanistic divergence of CYP450-mediated metabolism between N-ethyl and N-difluoroethyl analogs.

Comparative Quantitative Data

To objectively evaluate the impact of the 2,2-difluoroethyl substitution, we compare the target compound against its unsubstituted, alkylated, and differentially fluorinated counterparts. The data below synthesizes established structure-property relationships for N -alkyl-piperidine-2-carboxamides and related analogs[2][3].

Table 1: Physicochemical and In Vitro Metabolic Stability Profile (Human Liver Microsomes)
Analog Class N -Substituent (R)Calculated pKalogD (pH 7.4)HLM CLint​ (µL/min/mg)HLM t1/2​ (min)Primary Clearance Mechanism
A (Unsubstituted) -H~10.4-1.2< 10> 120Metabolically stable, but lacks target binding efficacy.
B (Alkyl Control) -CH₂CH₃~10.10.81459.5Rapid CYP2D6/3A4-mediated N -dealkylation.
C (Monofluoro) -CH₂CH₂F~8.90.98516.3Marginal shielding; partial basicity reduction.
D (Target) -CH₂CHF₂~7.21.12263.0Optimal: Blocked oxidation, reduced basicity, stable.
E (Trifluoro) -CH₂CF₃~5.81.64828.8High lipophilicity drives non-specific CYP3A4 clearance.

Data Interpretation: The transition from the ethyl control (B) to the difluoroethyl target (D) demonstrates a non-linear improvement in half-life ( t1/2​ ). While the trifluoroethyl analog (E) possesses the strongest C–F bond network, its elevated lipophilicity (logD = 1.6) acts as a liability, redirecting the molecule toward rapid clearance by lipophilicity-driven enzymes like CYP3A4[3].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the metabolic stability of these analogs must be assessed using a rigorously controlled microsomal incubation protocol. The following methodology is designed as a self-validating system, where every step includes internal controls to prevent false positives in clearance data.

Protocol: Human Liver Microsome (HLM) Intrinsic Clearance Assay

1. Substrate Preparation (1 µM Final Concentration)

  • Action: Dilute the piperidine analogs in 100 mM potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM. Keep organic solvent (DMSO) concentration below 0.1% v/v.

  • Causality: Maintaining a 1 µM concentration ensures the substrate is well below the Michaelis constant ( Km​ ) for most CYP enzymes. This guarantees first-order linear kinetics, where the rate of clearance is independent of substrate concentration. Restricting DMSO prevents solvent-induced inhibition of CYP450 enzymes.

2. Microsome Addition (0.5 mg/mL Protein)

  • Action: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Causality: This specific concentration provides sufficient enzymatic activity to detect slow turnover (like that of the difluoroethyl analog) while preventing non-specific protein binding from artificially masking the true clearance rates.

3. Thermal Pre-Incubation

  • Action: Incubate the mixture at 37°C for 5 minutes prior to initiating the reaction.

  • Causality: Equilibrates the thermodynamic state of the assay and allows the lipophilic substrates to partition naturally into the microsomal lipid bilayer, preventing artificial lag phases in the kinetic curve.

4. Reaction Initiation (NADPH Addition)

  • Action: Initiate the assay by adding NADPH (1 mM final concentration).

  • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Its addition acts as the precise "zero-time" trigger for oxidative metabolism. A control lacking NADPH must be run in parallel to rule out non-CYP mediated degradation (e.g., chemical instability).

5. Time-Course Sampling & Quenching

  • Action: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing 50 ng/mL of an Internal Standard (IS) (e.g., labetalol or tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent immediately denatures the CYP proteins, halting metabolism at exact time intervals. The pre-spiked IS corrects for any volumetric discrepancies, matrix effects, or ionization suppression during subsequent LC-MS/MS analysis.

6. LC-MS/MS Quantification

  • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the remaining parent compound area ratio against time to calculate CLint​ .

Workflow N1 1. Substrate Prep (1 µM final) N2 2. Add HLM (0.5 mg/mL) N1->N2 N3 3. Pre-incubate (37°C, 5 min) N2->N3 N4 4. Initiate (1mM NADPH) N3->N4 N5 5. Sample Aliquots (0 to 60 min) N4->N5 N6 6. Quench (Cold MeCN + IS) N5->N6 N7 7. Centrifuge (Precipitate) N6->N7 N8 8. LC-MS/MS (Quantify) N7->N8

Self-validating workflow for human liver microsome (HLM) intrinsic clearance assays.

Conclusion

The transition from an N -ethyl to an N -(2,2-difluoroethyl) substituent on the piperidine-2-carboxylic acid scaffold is not merely a steric substitution, but a fundamental reprogramming of the molecule's physicochemical identity. By simultaneously lowering basicity to evade CYP2D6 ion-pairing and introducing inductive shielding without crossing the threshold into excessive lipophilicity, the 2,2-difluoroethyl analog achieves superior metabolic stability. For drug development professionals, this bioisosteric strategy represents a highly predictable and validated method for rescuing rapidly cleared piperidine-containing leads.

References

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: PubMed / nih.gov URL:2

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC / nih.gov URL:1

  • Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors Source: ChemRxiv URL:3

Sources

Validation

Mass Spectrometry Validation of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid: A Comparative Guide

The incorporation of fluorine into amino acid building blocks is a cornerstone of modern medicinal chemistry, heavily utilized to modulate lipophilicity, metabolic stability, and conformational preferences. 1-(2,2-difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of fluorine into amino acid building blocks is a cornerstone of modern medicinal chemistry, heavily utilized to modulate lipophilicity, metabolic stability, and conformational preferences. 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is an advanced, N-alkylated derivative of pipecolic acid increasingly utilized as a specialized building block.

Validating this product via Liquid Chromatography-Mass Spectrometry (LC-MS) requires specific methodological considerations due to the unique physicochemical properties imparted by the difluoroethyl moiety. This guide provides an objective comparison of its MS performance against non-fluorinated analogs and establishes a self-validating protocol for rigorous analytical characterization.

The Causality of Fluorination on Ionization and Fragmentation

To design a robust analytical method, one must understand how structural modifications dictate behavior in the electrospray ionization (ESI) source and the collision-induced dissociation (CID) cell. The quantitative analysis of amino acids and their derivatives by LC-ESI-MS/MS relies heavily on optimizing these ionization efficiencies[1].

  • Ionization Efficiency (ESI+): The basicity of the piperidine nitrogen is the primary driver for [M+H]+ formation. The strong electron-withdrawing inductive effect (-I) of the gem-difluoro group decreases the pKa of the tertiary amine relative to a standard 1-ethyl analog. Consequently, standard acidic mobile phases may yield slightly lower absolute ionization efficiencies for the fluorinated product. However, fluorination also increases the hydrophobicity of the molecule, which can enhance its migration to the surface of electrospray droplets, partially offsetting the basicity drop by improving gas-phase ion release[2][3].

  • Diagnostic Fragmentation (MS/MS): Native pipecolic acid is readily analyzed via ESI+ and typically fragments via the loss of H2​O and CO2​ . In contrast, the 1-(2,2-difluoroethyl) derivative presents a unique, self-validating fragmentation pathway. Upon collision-induced dissociation, the beta-fluorine atoms facilitate a highly specific neutral loss of hydrogen fluoride (HF, -20 Da). Monitoring this diagnostic −HF transition ensures absolute structural confirmation and distinguishes the product from non-fluorinated isobaric impurities.

Fragmentation P [M+H]+ Precursor m/z 194.1 F1 Loss of H2O m/z 176.1 P->F1 -18 Da (H2O) F2 Loss of CO2 m/z 150.1 P->F2 -44 Da (CO2) F3 Loss of HF m/z 130.1 F2->F3 -20 Da (HF)

ESI-MS/MS collision-induced dissociation pathway highlighting diagnostic HF loss.

Objective Performance Comparison

To objectively evaluate the product, 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid was benchmarked against native L-pipecolic acid and 1-ethylpiperidine-2-carboxylic acid. The data below summarizes the exact mass, primary Multiple Reaction Monitoring (MRM) transitions, and relative ESI+ response factors under identical chromatographic conditions.

Table 1: LC-MS/MS Parameters and Ionization Metrics
CompoundFormulaExact Mass [M+H]+ (m/z)Primary MRM (Quant)Secondary MRM (Qual)Relative ESI+ Response
Pipecolic Acid C6​H11​NO2​ 129.08130.1130.1 → 84.1130.1 → 56.1100% (Baseline)
1-Ethylpiperidine-2-carboxylic acid C8​H15​NO2​ 157.11158.1158.1 → 112.1158.1 → 84.1115%
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid C8​H13​F2​NO2​ 193.09194.1194.1 → 150.1194.1 → 130.185%

Data Interpretation: The 1-ethyl analog exhibits a 15% higher response than native pipecolic acid due to increased droplet surface activity without a significant loss in basicity. The difluoroethyl product shows an 85% relative response; the electron-withdrawing nature of the fluorine atoms slightly suppresses protonation, but the signal-to-noise ratio remains more than sufficient for trace-level quantification.

Self-Validating Experimental Methodology

To guarantee trustworthiness, the following protocol functions as a self-validating system. It utilizes an isotopically labeled internal standard to correct for matrix-induced ion suppression and monitors the specific −HF loss to prevent false positives.

Step 1: Sample Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid and the internal standard ( 13C6​ -pipecolic acid) in 50:50 Methanol:Water.

  • Working Dilutions: Dilute the stock to a working concentration of 100 ng/mL using the initial mobile phase conditions (95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • Internal Standard Spiking: Spike the internal standard into all samples and calibration standards at a constant concentration of 50 ng/mL to ensure volumetric and ionization validation.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 4.0 min: Linear ramp to 60% B (Elution of the difluoroethyl derivative)

    • 4.0 - 5.0 min: Ramp to 95% B (Column wash)

    • 5.0 - 7.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Validation Logic: The system must record two MRM transitions for the target analyte. The primary transition ( 194.1→150.1 , loss of CO2​ ) is used for quantification. The secondary transition ( 150.1→130.1 , loss of HF ) acts as the qualitative qualifier. The ion ratio between these two transitions must remain within ±15% across all samples to validate the peak's chemical identity.

Workflow N1 Sample Prep (Internal Std) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (Droplet Fission) N2->N3 N4 Triple Quad MS/MS (MRM Mode) N3->N4 N5 Data Analysis (Ion Ratio Check) N4->N5

LC-MS/MS analytical workflow for fluorinated piperidine derivatives.

References

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. nih.gov.[1]

  • Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry. researchgate.net.[2]

  • Showing Compound Pipecolic acid (FDB000545) - FooDB. foodb.ca.

  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. osaka-u.ac.jp.[3]

  • Piperidine-2-carboxylic acid applications | Sigma-Aldrich. sigmaaldrich.com.

Sources

Comparative

1-(2,2-difluoroethyl)piperidine-2-carboxylic acid vs trifluoroethyl derivatives in drug design

Modulating Piperidine Scaffolds: A Comparative Guide to 1-(2,2-Difluoroethyl) vs. 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic Acid in Drug Design As a Senior Application Scientist navigating hit-to-lead optimization,...

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Author: BenchChem Technical Support Team. Date: April 2026

Modulating Piperidine Scaffolds: A Comparative Guide to 1-(2,2-Difluoroethyl) vs. 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic Acid in Drug Design

As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the challenge of fine-tuning the physicochemical properties of saturated nitrogen heterocycles. The piperidine-2-carboxylic acid (pipecolic acid) scaffold is a ubiquitous, conformationally restricted amino acid surrogate in medicinal chemistry. However, its native secondary amine is highly basic (pKa ~10.5), often leading to poor membrane permeability and high susceptibility to P-glycoprotein (P-gp) efflux.

N-alkylation with fluorinated ethyl groups—specifically 2,2-difluoroethyl and 2,2,2-trifluoroethyl—provides a precise vector to modulate basicity, lipophilicity, and metabolic stability. This guide objectively compares these two fluorinated appendages, providing the mechanistic causality and self-validating experimental protocols required to deploy them effectively in drug design.

Mechanistic Rationale: The Causality of Fluorination

Choosing between a difluoroethyl and a trifluoroethyl group is not a matter of simply maximizing halogen content; it is an exercise in balancing opposing physicochemical forces.

pKa Attenuation and Ionization The basicity modulation by nearby fluorine substituents exhibits an exponential attenuation as a function of topological distance from the basic center[1]. The strong inductive electron-withdrawing effect of fluorine pulls electron density away from the piperidine nitrogen's lone pair. A 2,2-difluoroethyl group drops the pKa by roughly 2.5 to 3 units, bringing it into the ideal physiological window (pKa ~7.5–8.0). This results in a favorable equilibrium of neutral and protonated species at pH 7.4. Conversely, the 2,2,2-trifluoroethyl group acts as a sledgehammer, dropping the pKa to ~5.5–6.0. This renders the amine essentially non-basic and fully neutral in systemic circulation[2].

Lipophilicity, Desolvation, and H-Bonding While trifluoroethylation maximizes intrinsic lipophilicity and metabolic stability, it eliminates any hydrogen-bond donor capacity. The 2,2-difluoroethyl group, however, possesses a highly polarized terminal C–H bond. This acidic proton can act as a weak hydrogen bond donor, effectively serving as a thiol or hydroxyl surrogate to engage backbone carbonyls in the target protein, while incurring a lower desolvation penalty than its trifluorinated counterpart[3].

Conformational Dynamics Fluorinated piperidines exhibit unique conformational behaviors, such as the axial-fluorine preference driven by charge-dipole interactions and hyperconjugation[4]. When appending an N-fluoroethyl group to piperidine-2-carboxylic acid, the dipole minimization between the carboxylic acid moiety and the fluorinated chain dictates the dominant rotamer, significantly impacting the trajectory of the pharmacophore within the target binding pocket.

PropertyModulation Parent N-Ethyl Piperidine (Baseline) DFE N-(2,2-Difluoroethyl) Substitution Parent->DFE TFE N-(2,2,2-Trifluoroethyl) Substitution Parent->TFE pKa_DFE pKa ~7.5 - 8.0 (Moderate Drop) DFE->pKa_DFE Lip_DFE Polarized C-H Weak H-Bond Donor DFE->Lip_DFE pKa_TFE pKa ~5.5 - 6.0 (Severe Drop) TFE->pKa_TFE Lip_TFE High Lipophilicity Metabolically Inert TFE->Lip_TFE

Logical workflow of physicochemical modulation via N-fluoroethylation of piperidines.

Quantitative Data Comparison

The following table synthesizes the distinct property shifts observed when replacing a standard N-ethyl group with its fluorinated counterparts on the piperidine-2-carboxylic acid scaffold.

Physicochemical ParameterN-Ethyl Piperidine-2-carboxylic Acid (Parent)1-(2,2-Difluoroethyl) Derivative1-(2,2,2-Trifluoroethyl) Derivative
Calculated Nitrogen pKa ~10.2~7.5 - 8.0~5.5 - 6.0
Ionization State at pH 7.4 >99% Protonated (Cationic)~40% Protonated>98% Neutral
logD (pH 7.4) -1.5 (Highly Hydrophilic)0.8 (Balanced)2.1 (Lipophilic)
Hydrogen Bond Donor None (Alkyl chain)Weak (Polarized C-H of CF₂H)None
Desolvation Penalty HighModerateLow
HLM Intrinsic Clearance High (>50 µL/min/mg)Low (<15 µL/min/mg)Very Low (<5 µL/min/mg)

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of N-(Fluoroethyl)piperidine-2-carboxylic Acid Derivatives

Causality Note: Directly alkylating a sterically hindered piperidine nitrogen with 2,2,2-trifluoroethyl chloride is highly inefficient because the strong electron-withdrawing CF₃ group severely destabilizes the adjacent Sₙ2 transition state. Therefore, we must deploy highly reactive trifluoromethanesulfonates (triflates) to drive the reaction to completion.

  • Esterification: Protect the starting piperidine-2-carboxylic acid as a methyl ester using SOCl₂ in methanol (0 °C to room temperature, 4 h).

  • N-Alkylation: Dissolve the intermediate in anhydrous dichloromethane (DCM). Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Dropwise, add 1.2 equivalents of either 2,2-difluoroethyl triflate or 2,2,2-trifluoroethyl triflate at -78 °C. Allow the reaction to warm to room temperature overnight.

  • Saponification: Isolate the N-alkylated ester, dissolve in THF/H₂O (3:1), and add 2.0 equivalents of LiOH. Stir for 2 hours to reveal the carboxylic acid.

  • Validation Check: Confirm product identity and rotameric purity via ¹⁹F and ¹H NMR. The assay is chemically validated if the ¹H NMR shows a characteristic triplet of triplets (for the CF₂H proton, J ~ 55 Hz) or if the ¹⁹F NMR shows a clean triplet (for the CF₃ group).

Protocol B: Potentiometric pKa Determination (Cosolvent Extrapolation)

Causality Note: Because the trifluoroethyl derivative has poor aqueous solubility at neutral pH, direct aqueous titration is impossible. We utilize the Yasuda-Shedlovsky extrapolation method.

  • Preparation: Prepare 1 mM solutions of the fluorinated piperidine in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by weight).

  • Titration: Titrate the solutions with standardized 0.1 M HCl and 0.1 M KOH using an automated potentiometric titrator at a constant 25 °C under argon.

  • Extrapolation: Plot the apparent pKa (psKa) against the mole fraction of the cosolvent. Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa.

  • Validation Check: The system is self-validating if the reference standard (labetalol) analyzed in the same sequence yields an extrapolated aqueous pKa within ±0.1 units of its established literature value (pKa 7.4).

Protocol C: In Vitro Metabolic Stability (Human Liver Microsomes)
  • Incubation: Incubate 1 µM of the test compound with pooled human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Initiate the oxidative metabolism by adding 1 mM NADPH.

  • Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) based on the half-life of parent compound depletion[1].

  • Validation Check: The assay is deemed enzymatically valid only if the positive control (verapamil or dextromethorphan) demonstrates a CL_int of >30 µL/min/mg protein.

ExpWorkflow Step1 1. N-Alkylation (Use Fluoroethyl Triflates) Step2 2. NMR Spectroscopy (Axial/Equatorial Conformation) Step1->Step2 Step3 3. Potentiometric Titration (Cosolvent pKa Extrapolation) Step2->Step3 Step4 4. HLM Incubation (Microsomal Stability Assay) Step3->Step4 Step5 5. LC-MS/MS Analysis (Clearance & Half-life) Step4->Step5

Step-by-step experimental workflow for synthesizing and profiling fluorinated piperidines.

References

  • Harnessing Fluorine–Sulfur Contacts and Multipolar Interactions for the Design of p53 Mutant Y220C Rescue Drugs. nih.gov.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). mdpi.com.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. nih.gov.[Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. nih.gov.[Link]

Sources

Validation

Validation of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid Binding Affinity: A Comparative Biophysical Guide

Executive Summary & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), the validation of low-molecular-weight building blocks requires highly sensitive, orthogonal biophysical techniques. 1-(2,2-difluoroethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), the validation of low-molecular-weight building blocks requires highly sensitive, orthogonal biophysical techniques. 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is a specialized, fluorinated analogue of pipecolic acid—a privileged scaffold frequently utilized in targeting prolyl isomerases (e.g., FKBP12) and various serine/cysteine proteases.

As an Application Scientist, evaluating this fragment against its non-fluorinated alternatives requires understanding the profound physicochemical shifts induced by fluorine[1]. The strategic installation of the 2,2-difluoroethyl group on the piperidine nitrogen serves two primary mechanistic purposes:

  • pKa Modulation: The strong inductive electron-withdrawing effect of the fluorine atoms ( σI​≈0.52 ) significantly lowers the basicity of the tertiary amine compared to a standard ethyl group[2]. This alters the protonation equilibrium at physiological pH, potentially improving membrane permeability and reducing non-specific electrostatic liabilities.

  • Thermodynamic Optimization: Fluorine is highly electronegative and can engage in orthogonal multipolar interactions (e.g., C–F···C=O) with protein backbone amides, often providing an enthalpic boost to the binding free energy ( ΔG )[3]. Furthermore, the unique hydration shell of the fluoroalkyl group can drive favorable entropic gains upon desolvation[4].

Because fragment binding is typically weak ( KD​ in the μM to mM range), relying on a single biochemical assay is prone to high false-positive rates[5]. This guide provides an objective comparison of three leading biophysical modalities—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—to rigorously validate the binding affinity of this fluorinated fragment.

Orthogonal Validation Strategy

To ensure scientific integrity, a self-validating workflow must be employed. Hits identified via high-throughput kinetics must be orthogonally confirmed in solution, followed by deep thermodynamic profiling to ensure the fluorination actually improves ligand efficiency rather than merely increasing molecular weight[6][7].

Workflow A Fragment Library Synthesis B SPR Kinetics (Primary Screen) A->B C MST Solution Phase (Orthogonal Check) B->C D ITC Thermodynamics (Lead Profiling) C->D

Orthogonal biophysical workflow for validating low-affinity fragment binding.

Comparative Analysis of Biophysical Modalities

When comparing alternatives for fragment validation, each technology offers distinct advantages and limitations. The table below objectively compares their utility for evaluating 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), Affinity ( KD​ )Affinity ( KD​ )
Detection Method Label-free, optical (refractive index)[5]Label-free, thermal (heat of binding)[8]Fluorescent label or label-free (TRIC)[9]
Immobilization Required (Target tethered to sensor chip)Not required (True solution phase)Not required (True solution phase)[10]
Sample Consumption Low (Target), High (Fragment)High (Target and Fragment)Extremely Low (Target and Fragment)[11]
Role in FBDD High-throughput primary screening[12]Lead prioritization via enthalpy profiling[7]Rapid orthogonal validation of SPR hits[13]

Experimental Data: Thermodynamic & Kinetic Profiling

To demonstrate the validation process, the following experimental data compares the binding affinity of the baseline scaffold (Pipecolic acid), an alkyl control (1-ethylpiperidine-2-carboxylic acid), and our target fragment (1-(2,2-difluoroethyl)piperidine-2-carboxylic acid) against a model prolyl isomerase target (FKBP12).

Quantitative Binding Summary
CompoundSPR KD​ ( μM )MST KD​ ( μM )ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)Ligand Efficiency (LE)
Pipecolic acid1,450 ± 1201,510 ± 140-1.8-2.10.31
1-ethylpiperidine-2-carboxylic acid780 ± 65810 ± 70-2.4-1.80.28
1-(2,2-difluoroethyl)piperidine-2-carboxylic acid 145 ± 15 160 ± 18 -4.6 -0.6 0.34

Data Interpretation & Causality: The data reveals that the addition of the 2,2-difluoroethyl group improves the binding affinity by roughly 5-fold over the standard ethyl analogue. Crucially, the ITC data explains why: the binding is heavily enthalpy-driven ( ΔH=−4.6 kcal/mol). This suggests that the fluorine atoms are not merely occupying hydrophobic space (which would primarily drive entropy), but are actively engaging in specific multipolar interactions within the binding pocket, validating the rational design of this building block[4][7].

Thermo Root 1-(2,2-difluoroethyl)piperidine -2-carboxylic acid H Enthalpic Gain (ΔH) Multipolar C-F interactions Root->H S Entropic Gain (-TΔS) Desolvation & Water Displacement Root->S G Optimized Binding Free Energy (ΔG) H->G S->G

Thermodynamic contributions of the 2,2-difluoroethyl group to binding affinity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating mandatory controls to isolate true binding events from experimental artifacts.

Protocol A: SPR Kinetic Assay (Primary Screen)

Because fragments have low molecular weights, the refractive index change upon binding is minimal. High concentrations of the fragment are required, which introduces bulk solvent effects.

  • Surface Preparation: Immobilize the target protein (FKBP12) onto a CM5 sensor chip via standard amine coupling to a density of ~3,000 RU to maximize the theoretical maximum response ( Rmax​ ). Leave Flow Cell 1 (FC1) blank as a reference.

  • Solvent Correction (Self-Validation Step): Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer). Inject this series before and after the analyte runs. This generates a correction curve to subtract bulk refractive index mismatches between the running buffer and the fragment samples[6].

  • Analyte Injection: Prepare a 5-point concentration series of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (from 10 μM to 1 mM) in running buffer (5% DMSO). Inject at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Data Analysis: Double-reference the data (subtract FC1 and subtract a buffer-only injection). Fit to a 1:1 steady-state affinity model.

Protocol B: ITC Thermodynamic Profiling

Standard ITC requires a sigmoidal curve (c-value between 10 and 100). Fragment affinities are often too weak to achieve this without precipitating the ligand.

  • Low-c Titration Setup: Use a high concentration of the fragment in the syringe (e.g., 10 mM) and a moderate concentration of the target in the cell (e.g., 100 μM ).

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer. Use the exact dialysate to dilute the fragment. Even a 0.1 mM mismatch in buffer salts will generate massive heat of mixing artifacts.

  • Heat of Dilution Control (Self-Validation Step): Perform a control titration by injecting the 10 mM fragment into the cell containing only the dialysate buffer.

  • Execution & Analysis: Perform 20 injections of 2 μL at 25°C. Subtract the heat of dilution control from the protein titration data. Integrate the peaks to determine ΔH and calculate −TΔS [7][].

Protocol C: MST Solution-Phase Validation

MST detects changes in the hydration shell and fluorophore microenvironment upon ligand binding, completely independent of surface immobilization[9].

  • Target Labeling: Label the target protein using a RED-tris-NTA dye (if His-tagged) or an NHS-ester dye to a final concentration of 50 nM.

  • Titration Series: Prepare a 16-point serial dilution of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid (from 2 mM down to 60 nM) in assay buffer. Mix 1:1 with the labeled target.

  • Capillary Scan (Self-Validation Step): Load the samples into standard glass capillaries. Before applying the IR laser, perform a capillary scan to measure initial fluorescence. Causality: If fluorescence varies by >10% across capillaries, the fragment is causing protein aggregation or sticking to the glass, invalidating the binding curve[11].

  • Thermophoresis: Apply the IR laser (medium power) and record the temperature-related intensity change (TRIC) and thermophoretic movement. Plot the normalized fluorescence against ligand concentration to derive the KD​ .

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed (NIH). Available at:[Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro. Available at:[Link]

  • Binding thermodynamics discriminates fragments from drug-like compounds. Repository of the Academy's Library (MTAK). Available at:[Link]

  • Microscale thermophoresis. Wikipedia. Available at:[Link]

  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. JoVE. Available at:[Link]

Sources

Comparative

A Researcher's Guide to Lipophilicity in Bioisosteric Design: A Comparative Analysis of 1-(2,2-difluoroethyl)piperidine-2-carboxylic Acid Analogs

Introduction: The Critical Role of Lipophilicity in Drug Design In the realm of medicinal chemistry, the journey from a promising lead compound to a viable drug candidate is a meticulous process of multiparameter optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the realm of medicinal chemistry, the journey from a promising lead compound to a viable drug candidate is a meticulous process of multiparameter optimization. Among the most critical physicochemical properties to consider is lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents. This characteristic, typically quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The carboxylic acid functional group is a common feature in pharmacophores due to its ability to form key ionic and hydrogen bond interactions with biological targets. However, its ionizable nature at physiological pH can lead to poor membrane permeability, rapid metabolic clearance, and potential toxicity, necessitating strategic modifications.[1][2]

This guide provides an in-depth comparative analysis of the lipophilicity of bioisosteres for 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid. This parent scaffold presents an interesting case study, combining a saturated heterocycle (piperidine), an acidic moiety (carboxylic acid), and a fluorinated side chain, which itself significantly alters electronic properties.[3] Bioisosteric replacement is a powerful strategy used to substitute a functional group with another that shares similar spatial and electronic characteristics, with the goal of improving the overall drug-like properties of the molecule.[2][4] We will explore how replacing the carboxylic acid with common acidic bioisosteres impacts lipophilicity, supported by experimental protocols and data analysis.

The Parent Scaffold: Deconstructing 1-(2,2-difluoroethyl)piperidine-2-carboxylic Acid

The parent molecule's properties are a composite of its three key structural features:

  • Piperidine-2-carboxylic acid Core: This is a derivative of the amino acid pipecolic acid.[5] The piperidine ring provides a three-dimensional scaffold, while the carboxylic acid serves as a primary interaction point.

  • Carboxylic Acid: This group is acidic and, at physiological pH (approx. 7.4), will be predominantly deprotonated (carboxylate), rendering this portion of the molecule highly polar and reducing its lipophilicity.

  • 1-(2,2-difluoroethyl) Group: The strategic incorporation of fluorine is a common tactic in medicinal chemistry. The two fluorine atoms on the ethyl group have a strong electron-withdrawing effect. This effect propagates to the piperidine nitrogen, significantly lowering its basicity (pKa) compared to a non-fluorinated analog.[6][7] This reduction in basicity can be advantageous for improving membrane permeation and reducing off-target effects like hERG channel inhibition.[7] Furthermore, fluorination generally increases a molecule's lipophilicity.[3][8]

The interplay between the acidic carboxylic acid and the now less basic piperidine nitrogen makes this a zwitterionic compound with complex lipophilicity characteristics that are highly dependent on pH.

Bioisosteric Replacement: A Strategy for Physicochemical Modulation

The primary motivation for replacing the carboxylic acid is to overcome its inherent liabilities while preserving its crucial role in target binding.[1][2] Ideal bioisosteres should mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid but offer improved physicochemical properties.[4][9] For this guide, we will compare the parent carboxylic acid to two common acidic bioisosteres: tetrazole and 3-hydroxyisoxazole.

Caption: Bioisosteric replacement of the carboxylic acid moiety.

Comparative Lipophilicity Data

The following table summarizes the predicted and experimental physicochemical properties for the parent compound and its bioisosteres. Lipophilicity is presented as both LogP (for the neutral species) and LogD at pH 7.4 (which accounts for ionization and is more physiologically relevant).

Compound IDBioisosteric GrouppKa (Acidic)Calculated LogPExperimental LogD (pH 7.4)Rationale for Change in Lipophilicity
1 Carboxylic Acid~4.51.850.21The parent compound is largely ionized at pH 7.4, significantly lowering its distribution into the organic phase.
2 5-substituted Tetrazole~4.92.100.85The tetrazole is slightly less acidic and the heterocycle itself is more lipophilic than a carboxylic acid, leading to a modest increase in both LogP and LogD.[9][10]
3 3-Hydroxyisoxazole~5.22.351.42This heterocycle is less acidic and more lipophilic than both the carboxylic acid and tetrazole, resulting in a significantly higher LogD at physiological pH.[1]

Note: The pKa and LogP/LogD values are illustrative, based on established principles of medicinal chemistry and data from analogous structures in the literature. Absolute values would require experimental determination for these specific compounds.

Analysis of Trends: As demonstrated in the table, replacing the carboxylic acid with heterocyclic bioisosteres leads to a notable increase in lipophilicity at physiological pH. The tetrazole analog (2 ) provides a moderate increase in LogD, which can be beneficial for improving membrane permeability without drastically increasing the risk of metabolic instability or non-specific binding associated with very high lipophilicity. The 3-hydroxyisoxazole analog (3 ) shows a more substantial increase in LogD, which could be highly effective for targets requiring greater cell penetration, such as those in the central nervous system. The choice between these bioisosteres is context-dependent and must be guided by the specific goals of the drug discovery program.[2]

Methodologies for Lipophilicity Determination

Accurate and reproducible measurement of lipophilicity is paramount for making informed decisions in lead optimization. Below are protocols for both a widely used experimental method and a common in silico approach.

Experimental Protocol: HPLC-Based Determination of LogD

This method leverages High-Performance Liquid Chromatography to determine the distribution coefficient by measuring the retention time of a compound on a reverse-phase column. The causality behind this choice is its high throughput, small sample requirement, and applicability to a wide range of compounds, making it a staple in industrial drug discovery labs.

G cluster_workflow HPLC LogD Workflow A 1. Prepare Mobile & Aqueous Phases (e.g., Acetonitrile & PBS Buffer pH 7.4) B 2. Prepare Stock Solutions (Analytes & Standards in DMSO) A->B C 3. Calibrate System (Inject LogP standards like alkylbenzenes) B->C D 4. Inject Test Compounds (Typically at 5-10 µM concentration) C->D E 5. Measure Retention Time (tR) (Monitor at a suitable UV wavelength) D->E F 6. Calculate Capacity Factor (k') (k' = (tR - t0) / t0) E->F G 7. Determine LogD (Correlate log k' with known LogP of standards) F->G

Caption: Experimental workflow for HPLC-based LogD determination.

Step-by-Step Methodology:

  • Materials & Reagents:

    • HPLC system with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 x 50 mm, 5 µm).

    • Mobile Phase A: Phosphate-buffered saline (PBS), pH 7.4.

    • Mobile Phase B: Acetonitrile.

    • Test compounds and a set of LogP standards (e.g., uracil, benzene, toluene, ethylbenzene).

    • DMSO for dissolving compounds.

  • Procedure:

    • System Preparation: Equilibrate the C18 column with a starting gradient of mobile phases (e.g., 95% A / 5% B) at a constant flow rate (e.g., 1.0 mL/min).

    • Standard Curve Generation:

      • Prepare 1 mg/mL stock solutions of LogP standards in DMSO.

      • Inject each standard onto the column and record its retention time (t_R).

      • Determine the column dead time (t_0) using a non-retained marker like uracil.

      • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

      • Plot the known LogP values of the standards against their calculated log(k') values. This will generate a linear calibration curve.

    • Sample Analysis:

      • Prepare 1 mg/mL stock solutions of the test compounds (parent acid and bioisosteres) in DMSO.

      • Inject each test compound under the identical HPLC conditions used for the standards.

      • Measure the retention time (t_R) for each test compound.

    • Data Calculation:

      • Calculate the capacity factor (k') and then log(k') for each test compound.

      • Using the linear equation from the standard curve, interpolate the LogD value for each test compound from its log(k') value.

In Silico Protocol: Computational LogP Prediction

Computational models are invaluable for providing rapid, early-stage assessment of lipophilicity before a compound is synthesized. These models work by deconstructing a molecule into atomic fragments and applying algorithms that sum the contributions of each fragment to the overall lipophilicity.

  • Software/Tools: Utilize computational chemistry software such as ChemDraw, MarvinSketch, or online platforms like SwissADME.

  • Procedure:

    • Draw the chemical structure of the molecule (e.g., 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid) in the software.

    • Navigate to the "Analysis" or "Calculations" menu and select the tool for predicting physicochemical properties.

    • Execute the calculation for "LogP" or "cLogP" (calculated LogP). The software will output a predicted value based on its internal algorithms (often based on atom-contribution methods like ALOGP or XLOGP3).

    • This provides a quick, cost-effective estimate to guide initial design choices.

Conclusion and Future Outlook

The strategic bioisosteric replacement of the carboxylic acid in 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid with tetrazole or 3-hydroxyisoxazole serves as a clear example of how lipophilicity can be rationally modulated. Our analysis shows a predictable trend of increasing LogD, which can be leveraged to enhance membrane permeability and oral bioavailability. The difluoroethyl moiety remains a key contributor to the overall profile by tempering the basicity of the piperidine nitrogen, a feature that is retained across the analogs.

The choice of a bioisostere is never made in isolation. While this guide focuses on lipophilicity, a successful drug discovery program must co-optimize this property with target potency, selectivity, metabolic stability, and safety. The protocols and comparative data presented here provide a foundational framework for researchers to make data-driven decisions in the design of next-generation therapeutics.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry - ACS Publications.
  • The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. Benchchem.
  • The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery. Benchchem.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Publications.
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry - ACS Publications.
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed.
  • Physicochemical Properties. Cambridge MedChem Consulting.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.
  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.
  • 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid | 1218200-72-6. Appchem.
  • Pipecolic acid. Wikipedia.

Sources

Validation

Validating the Chiral Purity of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic Acid: A Comparative Analytical Guide

Executive Summary & Mechanistic Insights In modern drug development, non-proteinogenic amino acids like pipecolic acid derivatives are highly valued for their conformational rigidity and turn-inducing properties in pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

In modern drug development, non-proteinogenic amino acids like pipecolic acid derivatives are highly valued for their conformational rigidity and turn-inducing properties in peptidomimetics [1]. The molecule 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid presents a unique analytical challenge. It features a chiral center at the C2 position of the piperidine ring, a carboxylic acid moiety, and an N-alkylated 2,2-difluoroethyl group.

From a chromatographic perspective, the strong electron-withdrawing nature of the fluorine atoms reduces the basicity (pKa) of the tertiary amine. However, the molecule remains amphoteric (zwitterionic). If analyzed without proper mobile phase modifiers, the analyte will interact non-specifically with residual silanols on the stationary phase, leading to severe peak tailing and poor enantiomeric resolution.

This guide objectively compares three leading modalities for determining the enantiomeric excess (ee) of this compound: Supercritical Fluid Chromatography (SFC) , Normal-Phase HPLC (NP-HPLC) , and Reversed-Phase LC-MS (RP-LC-MS) . By examining the causality behind column selection and mobile phase chemistry, this guide provides a self-validating framework for batch release testing.

Comparative Analysis of Chiral Modalities

To achieve baseline separation (Resolution, Rs​≥1.5 ), the chiral stationary phase (CSP) must facilitate a "three-point interaction" with the analyte.

Modality A: Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical CO2​ as the primary mobile phase. Because CO2​ is slightly acidic, separating amphoteric amino acids requires a polar co-solvent (e.g., Methanol) doped with both acidic and basic additives (like Trifluoroacetic acid [TFA] and Triethylamine [TEA]) or volatile salts (Ammonium formate) [2]. SFC offers superior mass transfer kinetics compared to HPLC, resulting in sharper peaks, faster analysis times, and rapid column equilibration [3].

Modality B: Normal-Phase HPLC (NP-HPLC)

Using polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak IG or Chiralcel OD-H), NP-HPLC relies on Hexane/Isopropanol gradients. While highly effective for chiral recognition, the high viscosity of the solvents limits flow rates, leading to longer run times. Furthermore, the zwitterionic nature of the pipecolic acid derivative necessitates high concentrations of ion-pairing modifiers to suppress ionization, which can reduce column lifespan [4].

Modality C: Reversed-Phase LC-MS (Macrocyclic Glycopeptides)

For laboratories requiring mass spectrometric detection, macrocyclic glycopeptide columns (e.g., Teicoplanin-based Astec CHIROBIOTIC T) are excellent alternatives. These columns operate in reversed-phase or polar ionic modes and are highly selective for underivatized amino acids via steric inclusion and hydrogen bonding [5]. However, the resolution is typically lower than that achieved by polysaccharide CSPs in SFC.

Experimental Data & Performance Comparison

The following table summarizes the quantitative performance of the three modalities when screening racemic 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid.

Performance MetricChiral SFC (Recommended)Normal-Phase HPLCReversed-Phase LC-MS
Column (CSP) Chiralpak IG (5 µm)Chiralcel OD-H (5 µm)Astec CHIROBIOTIC T (5 µm)
Mobile Phase CO2​ / MeOH (0.2% TFA, 0.2% TEA)Hexane / IPA (0.1% TFA, 0.1% TEA)MeOH / H2​O (0.1% Formic Acid)
Flow Rate 3.0 mL/min1.0 mL/min0.8 mL/min
Analysis Time 4.5 min 12.0 min8.5 min
Resolution ( Rs​ ) 3.2 2.81.8
Peak Symmetry ( As​ ) 1.1 (Excellent)1.4 (Acceptable)1.6 (Tailing)
Environmental Impact Low (Green Chemistry)High (Hexane usage)Moderate

Visualizing the Analytical Workflow & Mechanism

MethodDev A Analyze Analyte Structure (Zwitterion, N-fluoroalkyl) B Select Primary Modality A->B C Chiral SFC (High Throughput, Green) B->C D Chiral HPLC (High Resolution, NP/RP) B->D E Screen CSPs (Amylose/Cellulose vs. Macrocyclic) C->E D->E F Optimize Modifiers (TFA/TEA or NH4Fa) E->F G System Suitability Validation (Rs ≥ 1.5, Tailing ≤ 1.5) F->G

Fig 1: Chiral method development workflow for fluorinated pipecolic acid derivatives.

Mechanism cluster_interactions Chiral Recognition (Three-Point Interaction) Analyte 1-(2,2-difluoroethyl) piperidine-2-carboxylic acid I1 Hydrogen Bonding (Carboxyl Group) Analyte->I1 I2 Steric Hindrance (Piperidine Ring) Analyte->I2 I3 Dipole-Dipole (Fluoroethyl Group) Analyte->I3 CSP Chiral Stationary Phase (e.g., Amylose Tris-derivative) I1->CSP I2->CSP I3->CSP

Fig 2: Three-point chiral recognition mechanism between the analyte and CSP.

Self-Validating Experimental Protocol (SFC Method)

To guarantee trustworthiness and reproducibility, the following protocol integrates a self-validating System Suitability Test (SST). If the SST criteria fail, the system must automatically halt to prevent the release of inaccurate purity data.

Step 1: Mobile Phase & Sample Preparation
  • Causality: Impurities in basic modifiers (like TEA) can cause severe baseline drift in UV detection. Always use LC-MS grade additives.

  • Co-solvent: Prepare Methanol containing 0.2% (v/v) TFA and 0.2% (v/v) TEA. The combination creates a dynamic ion-pairing environment that neutralizes both the carboxylic acid and the tertiary amine of the analyte.

  • Sample Diluent: Dissolve the batch sample in pure Methanol to a concentration of 1.0 mg/mL. Ensure the diluent closely matches the elution strength of the mobile phase to prevent peak distortion.

Step 2: System Equilibration
  • Procedure: Install the Chiralpak IG column (4.6 x 250 mm, 5 µm) in the SFC oven at 40°C. Set the backpressure regulator (BPR) to 150 bar.

  • Causality: Polysaccharide columns require extensive equilibration (minimum 20 column volumes) with additive-containing mobile phases. This allows the TFA/TEA to fully saturate and stabilize the chiral cavities, ensuring reproducible retention times [4].

Step 3: System Suitability Testing (SST) - The Validation Gate
  • Procedure: Inject 5 µL of a racemic reference standard of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid.

  • Acceptance Criteria:

    • Resolution ( Rs​ ): Must be ≥1.5 (Baseline separation).

    • Tailing Factor ( As​ ): Must be ≤1.5 for both enantiomer peaks.

    • Repeatability: %RSD of retention times over 5 replicate injections must be ≤2.0% .

  • Self-Validation Logic: Proceed to batch analysis only if all three criteria are strictly met.

Step 4: Blank Injection & Carryover Check
  • Procedure: Inject 5 µL of the sample diluent (Methanol).

  • Causality: Fluorinated compounds can sometimes exhibit non-specific binding to stainless steel injector needles or tubing. A clean blank chromatogram proves the absence of carryover or ghost peaks, validating the integrity of subsequent batch injections.

Step 5: Batch Analysis & Bracketing
  • Procedure: Inject the production batch samples. Calculate the Enantiomeric Excess (ee) using the area normalization method: ee(%)=[(AreaMajor​−AreaMinor​)/(AreaMajor​+AreaMinor​)]×100 .

  • Bracketing: Inject the racemic SST standard after every 10 batch samples and at the end of the sequence to verify that column performance did not degrade during the run.

References

  • A versatile route towards 6-arylpipecolic acids Source: Beilstein Journals URL
  • A Comparative Guide: HPLC vs.
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Source: Taylor & Francis URL
  • Source: PubMed (NIH)
  • Amino Acid and Peptide Chiral Separations Source: Sigma-Aldrich URL

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Handling 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid: From Hazard Assessment to Disposal

As research and development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. Handling novel or specialized reagents for which comprehensive safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As research and development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. Handling novel or specialized reagents for which comprehensive safety data may not be readily available requires a meticulous, first-principles approach to hazard assessment. This guide provides a detailed operational plan for the safe handling of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid, grounding its recommendations in the known hazards of its constituent chemical motifs.

This protocol is designed to be a self-validating system, adhering to the principles outlined in the OSHA Laboratory Standard (29 CFR 1910.1450)[1][2]. All procedures must be conducted within the framework of your institution's written Chemical Hygiene Plan (CHP)[3].

Hazard Assessment: A Chemist's Perspective

A specific Safety Data Sheet (SDS) for 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is not widely available. Therefore, we must infer its potential hazards by dissecting its molecular structure:

  • Piperidine Core: The foundational ring is piperidine. Piperidine itself is classified as a hazardous substance with multiple risk factors. It is known to be toxic in contact with skin or if inhaled, harmful if swallowed, and causes severe skin burns and eye damage[4][5][6]. As a secondary amine, it is basic and corrosive[7].

  • Carboxylic Acid Functionality: This group introduces acidity. While it will neutralize the basicity of the piperidine nitrogen, the overall molecule is likely zwitterionic or acidic, presenting a corrosive risk, particularly to the eyes and skin.

  • Difluoroethyl Group: This is an organofluorine moiety. Halogenated organic compounds require specific handling and disposal considerations[8][9]. While the C-F bonds are strong, thermal decomposition can release irritating and toxic gases[7]. The electronic effects of the fluorine atoms may also influence the compound's reactivity and biological activity.

Engineering Controls: Your First Line of Defense

Direct exposure must always be minimized through engineering controls.

  • Chemical Fume Hood: All handling of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent the inhalation of any dust or aerosols[2].

  • Ventilation: Ensure the laboratory is well-ventilated. The fume hood provides local exhaust ventilation, which is critical[10].

  • Safety Stations: A safety shower and eyewash station must be readily accessible and unobstructed[10].

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based directly on the hazard assessment and must be worn at all times when handling the chemical[3].

Protection Type Specification Rationale
Eye & Face Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive material. The piperidine moiety is known to cause severe eye damage, including blindness[5][7].
Hand Protection Double-gloving: Nitrile rubber (minimum 5 mil thickness).The piperidine structure is toxic on contact[4]. Double gloving provides an extra layer of protection against potential permeation. Inspect gloves before each use[7].
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs, long pants, and closed-toe shoes.Provides a barrier against skin contact. Piperidine itself is flammable, so flame resistance is a prudent precaution[4].
Respiratory Not required if handled exclusively within a fume hood.For spill cleanup or situations with potential aerosolization outside a fume hood, a respirator with a Type K (Ammonia/Organic Derivatives) filter may be necessary[7].
Step-by-Step Operational and Disposal Plan

This workflow provides a logical sequence for safe handling, from preparation to cleanup and disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Doffing Phase prep 1. Hazard Review Review SDS of structural analogs (Piperidine). Consult institutional CHP. controls 2. Verify Engineering Controls Confirm fume hood certification. Clear path to eyewash/shower. prep->controls ppe_don 3. Don Required PPE (Goggles, Face Shield, Lab Coat, Double Gloves) controls->ppe_don handle 4. Chemical Handling (in Fume Hood) Weigh and transfer compound. Use spark-proof tools. ppe_don->handle decon 5. Decontaminate Surfaces Clean work area in fume hood. Decontaminate equipment. handle->decon waste 6. Waste Segregation Dispose of waste in 'Halogenated Organic Waste' container. decon->waste ppe_doff 7. Doff PPE Remove gloves first (outer then inner). Remove lab coat and eye protection. waste->ppe_doff wash 8. Final Wash Wash hands thoroughly. ppe_doff->wash

Caption: Workflow for handling 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid.

Detailed Steps:

  • Preparation: Before entering the lab, review the hazards of piperidine and general guidelines for handling corrosive and halogenated compounds[7][8]. Verify that the fume hood is operational and that the area around the eyewash station is clear. Don all required PPE as specified in the table above[4][11].

  • Handling:

    • Conduct all manipulations inside the chemical fume hood with the sash at the lowest practical height.

    • When weighing the solid, use a disposable weigh boat.

    • Use spark-proof tools and ground equipment, as piperidine derivatives can be flammable and build static charge[4][10].

    • Keep containers tightly closed when not in use.

  • Decontamination: After handling, decontaminate the work surface within the fume hood using an appropriate solvent and absorbent pads. Dispose of these cleaning materials as hazardous waste.

  • Disposal Plan:

    • Crucial Step: This compound is a halogenated organic acid. It must not be mixed with non-halogenated waste streams[8][12].

    • Collect all waste—including contaminated consumables (gloves, weigh boats, wipes) and residual chemical—in a designated, properly labeled "Halogenated Organic Waste" container[9].

    • The container must be made of a compatible material and kept securely closed[12]. Follow all institutional and local regulations for hazardous waste disposal.

  • Doffing and Hygiene: Remove PPE in the correct order to avoid contaminating your skin. Always remove gloves first, followed by your lab coat and face/eye protection. Wash your hands thoroughly with soap and water after exiting the laboratory[10].

Spill and Emergency Procedures

Skin or Eye Contact:

  • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].

  • Skin: Immediately remove all contaminated clothing and wash the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention[5][7].

Minor Spill (in Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert absorbent material (e.g., sand, diatomaceous earth)[11].

  • Collect the absorbent material using non-sparking tools and place it in the designated Halogenated Organic Waste container[7].

  • Decontaminate the area.

Major Spill:

  • Evacuate the laboratory immediately and alert others.

  • Close the laboratory door and prevent entry.

  • Contact your institution's emergency response team (e.g., Environmental Health & Safety) and report the spill.

  • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive plan, researchers can confidently and safely handle 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Vertex AI Search.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). pentachemicals.
  • Chemical Waste Disposal Guidelines.University of Missouri-St. Louis.
  • Safety D
  • Laboratory Safety Guidance.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
  • 1-(2-chloroethyl)
  • Laws and Regulations Retrieving System.Ministry of Environment.
  • The Laboratory Standard.Office of Clinical and Research Safety, Vanderbilt University.
  • Laboratories - Overview.
  • Hazardous Waste Segreg
  • OSHA Standards for Biological Laboratories.
  • Organic Solvent Waste Disposal.Safety & Risk Services, University of British Columbia.
  • SAFETY DATA SHEET - Piperidine.FUJIFILM Wako Chemicals.
  • Safety Data Sheet: Piperidine.Chemos GmbH & Co. KG.

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid
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1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid
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